molecular formula C33H65NO4 B10855631 14:0 DAP

14:0 DAP

Katalognummer: B10855631
Molekulargewicht: 539.9 g/mol
InChI-Schlüssel: QUQHEMSUWCJRBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14:0 DAP is a useful research compound. Its molecular formula is C33H65NO4 and its molecular weight is 539.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C33H65NO4

Molekulargewicht

539.9 g/mol

IUPAC-Name

[3-(dimethylamino)-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C33H65NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34(3)4)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-2/h31H,5-30H2,1-4H3

InChI-Schlüssel

QUQHEMSUWCJRBP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCCCCCCC

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-propane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14:0 DAP, or 1,2-dimyristoyl-3-dimethylammonium-propane, is a synthetic cationic lipid renowned for its role in the formulation of lipid nanoparticles (LNPs) and as a pH-sensitive transfection reagent.[1] Its amphiphilic nature, characterized by a hydrophilic dimethylammonium headgroup and two hydrophobic myristoyl (14-carbon) acyl chains, enables the formation of liposomes that can encapsulate and deliver a variety of therapeutic molecules, particularly nucleic acids, into cells. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound.

Chemical Structure and Properties

This compound is structurally defined by a propane-1,2-diol backbone. The hydroxyl groups at positions 1 and 2 are esterified with myristic acid, a saturated 14-carbon fatty acid. The third position of the propane (B168953) backbone is attached to a dimethylamino group.

Chemical Identifiers and Properties:

PropertyValueReference
IUPAC Name 3-(dimethylamino)propane-1,2-diyl ditetradecanoate[1]
Synonyms This compound, DMDAP[2]
CAS Number 72719-84-7[1][2]
Chemical Formula C₃₃H₆₅NO₄[1][2]
Molecular Weight 539.87 g/mol [1]
Appearance Solid powder[2]
Solubility Soluble in Chloroform (B151607)[2]
Storage -20°C for long-term storage[1]
Purity Typically >95%[2]

Physicochemical Characteristics of this compound-containing Liposomes:

The physicochemical properties of liposomes formulated with this compound are critical for their function as delivery vehicles. These properties can be tailored by adjusting the lipid composition, such as the inclusion of helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol.

ParameterDescriptionTypical ValuesReference
Size (Hydrodynamic Diameter) The effective size of the liposome (B1194612) in solution. Determined by methods like Dynamic Light Scattering (DLS).Can be controlled by extrusion; typically in the range of 100-400 nm.[3]
Zeta Potential A measure of the surface charge of the liposomes. The positive charge from this compound is crucial for interaction with negatively charged nucleic acids and cell membranes.Highly positive, for example, +65.5 mV for DOTAP:DMPC emulsions.[3]
Polydispersity Index (PDI) A measure of the heterogeneity of liposome sizes. A lower PDI indicates a more uniform population.Can be optimized by extrusion to achieve values below 0.2.[3]

Synthesis of this compound

The synthesis of 1,2-dimyristoyl-3-dimethylammonium-propane is typically achieved through a multi-step process involving the protection of a propane-diol derivative, acylation with myristoyl chloride, and subsequent deprotection and amination.

Experimental Protocol: A Generalized Synthesis Pathway

  • Protection of the Primary Hydroxyl Group: The synthesis often starts with a protected version of 3-amino-1,2-propanediol, for instance, by reacting it with a suitable protecting group to selectively shield the primary amine and one of the hydroxyl groups.

  • Esterification/Acylation: The free hydroxyl groups of the protected propanediol (B1597323) are then esterified with myristoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an appropriate organic solvent like dichloromethane. This reaction forms the dimyristoyl ester.

  • Deprotection and Amination: The protecting groups are removed under specific conditions to reveal the primary amine. This amine is then methylated, for example, through reductive amination using formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride, to yield the final dimethylammonium group.

  • Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, to remove unreacted starting materials and byproducts.

Logical Relationship of Synthesis Steps

Synthesis_Workflow A Protection of 3-amino-1,2-propanediol B Esterification with Myristoyl Chloride A->B C Deprotection B->C D Reductive Amination C->D E Purification (Column Chromatography) D->E F This compound E->F

Caption: Generalized synthetic workflow for 1,2-dimyristoyl-3-dimethylammonium-propane (this compound).

Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons of the myristoyl acyl chains (a prominent multiplet for the methylene (B1212753) protons and a triplet for the terminal methyl groups), the propane backbone, and the N-methyl protons of the dimethylammonium group.

  • ¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons of the ester groups, the carbons of the propane backbone, the N-methyl carbons, and the various carbons of the myristoyl chains.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and purity of this compound. The expected molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to the protonated molecule (C₃₃H₆₅NO₄ + H⁺).

Note: Specific, publicly available NMR and mass spectra for this compound are not readily found in the searched literature. The characterization data is typically held by commercial suppliers. Researchers should perform their own analytical characterization upon synthesis or purchase.

Applications in Drug and Gene Delivery

The primary application of this compound is in the formation of cationic liposomes for the delivery of therapeutic molecules. Its cationic nature is pivotal for its function.

Mechanism of Nucleic Acid Delivery

  • Complexation: The positively charged dimethylammonium headgroup of this compound electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (e.g., plasmid DNA, siRNA, mRNA). This interaction leads to the condensation of the nucleic acid and the formation of a lipoplex.

  • Cellular Uptake: The overall positive charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the surface of cell membranes, promoting cellular uptake, primarily through endocytosis.

  • Endosomal Escape: The pH-sensitive nature of some cationic lipids can aid in the escape of the nucleic acid from the endosome into the cytoplasm. As the endosome matures and its internal pH drops, the protonation state of the lipid can change, potentially destabilizing the endosomal membrane and releasing the cargo.

  • Intracellular Delivery: Once in the cytoplasm, the nucleic acid can exert its biological function (e.g., gene expression from plasmid DNA, gene silencing by siRNA).

Signaling Pathway Involvement

It is important to note that this compound itself is not known to be a direct signaling molecule that activates specific intracellular pathways. Its biological effect is primarily as a vehicle to deliver active therapeutic agents into the cell. The "signaling" is therefore initiated by the delivered cargo.

Experimental Workflow: Liposome Preparation and Cell Transfection

Transfection_Workflow cluster_liposome_prep Liposome Preparation cluster_lipoplex_formation Lipoplex Formation cluster_transfection Cell Transfection A Dissolve this compound and helper lipids in chloroform B Evaporate solvent to form a thin lipid film A->B C Hydrate (B1144303) film with aqueous buffer B->C D Sonication or Extrusion to form unilamellar vesicles C->D E Mix cationic liposomes with nucleic acid solution D->E F Incubate to allow complex formation E->F G Add lipoplexes to cell culture F->G H Incubate to allow cellular uptake G->H I Assay for gene expression or silencing H->I

Caption: A typical experimental workflow for liposome preparation and subsequent cell transfection using this compound.

Detailed Experimental Protocol: Thin-Film Hydration Method for Liposome Preparation

This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (SUVs or LUVs).

  • Lipid Film Formation:

    • Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's phase transition temperature.

    • Reduce the pressure to evaporate the chloroform, which will deposit a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply a vacuum for at least one hour to ensure the complete removal of any residual solvent.

  • Hydration:

    • Add an aqueous buffer (e.g., HEPES-buffered saline) to the flask containing the lipid film.

    • Gently rotate the flask in the water bath to hydrate the lipid film, which will swell and form MLVs.

  • Size Reduction (Optional but recommended):

    • To obtain vesicles of a more uniform and smaller size, the MLV suspension can be subjected to:

      • Sonication: Using a bath or probe sonicator.

      • Extrusion: Forcing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is the preferred method for generating LUVs with a narrow size distribution.

Protocol for Cell Transfection with this compound-based Liposomes

  • Cell Seeding: Plate the cells to be transfected in a suitable culture dish and allow them to grow to an appropriate confluency (typically 70-90%).

  • Lipoplex Formation:

    • In a sterile tube, dilute the nucleic acid into a serum-free culture medium.

    • In a separate sterile tube, dilute the this compound-containing liposome suspension into a serum-free medium.

    • Combine the diluted nucleic acid and the diluted liposomes, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the culture medium from the cells and wash them with serum-free medium.

    • Add the lipoplex suspension to the cells.

    • Incubate the cells with the lipoplexes for a period of 4-6 hours in a CO₂ incubator.

  • Post-transfection:

    • After the incubation period, add a complete culture medium (containing serum) to the cells.

    • Continue to culture the cells for 24-72 hours before assaying for the desired outcome (e.g., protein expression, gene knockdown).

Conclusion

This compound is a valuable and versatile cationic lipid that plays a crucial role in non-viral gene delivery research and development. Its well-defined chemical structure and properties allow for the reproducible formulation of cationic liposomes capable of efficiently delivering nucleic acids and other therapeutic molecules into cells. A thorough understanding of its synthesis, physicochemical characteristics, and the protocols for its use is essential for researchers and scientists working in the fields of drug delivery, gene therapy, and nanomedicine.

References

An In-Depth Technical Guide to 1,2-dimyristoyl-3-dimethylammonium-propane (DMDAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dimyristoyl-3-dimethylammonium-propane (DMDAP), a cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. This document details its chemical properties, synthesis, formulation into LNPs, and its mechanism of action in gene delivery, supported by experimental data and protocols.

Introduction

1,2-dimyristoyl-3-dimethylammonium-propane (DMDAP) is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of drug delivery.[1][2] Its amphiphilic structure, comprising two 14-carbon myristoyl chains and a tertiary amine headgroup, enables the formation of lipid nanoparticles (LNPs) that can efficiently encapsulate and deliver nucleic acid payloads, such as mRNA and siRNA, to target cells.[2] The ionizable nature of its headgroup is crucial for both the encapsulation of genetic material at a low pH and the subsequent release into the cytoplasm at physiological pH.[2]

Physicochemical Properties

DMDAP is characterized by its distinct molecular structure which dictates its function in lipid-based delivery systems.

PropertyValueReference
Synonyms 14:0 DAP, DMDAP[1]
Molecular Formula C₃₃H₆₅NO₄[1][2]
Molecular Weight 539.9 g/mol [1]
CAS Number 72719-84-7[1]
Appearance Solid[1]
Solubility Soluble in Chloroform[1]
pKa While a specific experimental pKa for DMDAP is not readily available in the cited literature, a closely related lipid, 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), which shares the same headgroup, has a reported pKa of 5.59. This value provides an approximate reference for the pH-responsive behavior of DMDAP.

Synthesis of 1,2-dimyristoyl-3-dimethylammonium-propane

The synthesis of DMDAP typically involves a multi-step chemical process. A general synthetic scheme is outlined below.

cluster_0 Synthesis of 1,2-dimyristoyl-3-dimethylammonium-propane Myristic Acid Myristic Acid Acyl Chloride Formation Acyl Chloride Formation Myristic Acid->Acyl Chloride Formation Thionyl Chloride Esterification Esterification Acyl Chloride Formation->Esterification 3-dimethylamino-1,2-propanediol 3-dimethylamino-1,2-propanediol 3-dimethylamino-1,2-propanediol->Esterification DMDAP DMDAP Esterification->DMDAP Purification Purification DMDAP->Purification Chromatography

A generalized synthetic workflow for DMDAP.

Formulation of DMDAP-based Lipid Nanoparticles

DMDAP is a key component in the formulation of LNPs for nucleic acid delivery. These nanoparticles are typically composed of four main components: an ionizable cationic lipid (DMDAP), a helper lipid, cholesterol, and a PEGylated lipid to enhance stability and circulation time.[3]

A common molar ratio for LNP formulations, often cited for other ionizable lipids and adaptable for DMDAP, is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[3][4]

ComponentMolar Ratio (%)Function
DMDAP (Ionizable Cationic Lipid) 50Encapsulates nucleic acids at low pH and facilitates endosomal escape.
DSPC (Helper Lipid) 10Provides structural integrity to the LNP.
Cholesterol 38.5Enhances LNP stability and rigidity.
PEG-Lipid 1.5Prevents aggregation and prolongs circulation time.

Experimental Protocols

Preparation of DMDAP-based LNPs via Microfluidics

This protocol describes a generalized method for the preparation of DMDAP-containing LNPs using a microfluidic device, which allows for controlled and reproducible nanoparticle formation.[5][6]

Materials:

  • 1,2-dimyristoyl-3-dimethylammonium-propane (DMDAP)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (B145695)

  • Nucleic acid (mRNA or siRNA)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve DMDAP, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5) and a final total lipid concentration of 12.5 mM.[6]

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Set the flow rate ratio to 1:3 (ethanol:aqueous) and the total flow rate to 12 mL/min.[6]

    • Initiate mixing. The rapid change in solvent polarity will induce the self-assembly of lipids around the nucleic acid, forming LNPs.

  • Purification:

    • Collect the LNP solution from the device outlet.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated nucleic acid.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[5]

cluster_1 LNP Formulation Workflow Lipid-Ethanol Solution Lipid-Ethanol Solution Microfluidic Mixing Microfluidic Mixing Lipid-Ethanol Solution->Microfluidic Mixing Nucleic Acid-Buffer Solution Nucleic Acid-Buffer Solution Nucleic Acid-Buffer Solution->Microfluidic Mixing LNP Self-Assembly LNP Self-Assembly Microfluidic Mixing->LNP Self-Assembly Dialysis Dialysis LNP Self-Assembly->Dialysis Characterization Characterization Dialysis->Characterization

Workflow for DMDAP-LNP formulation via microfluidics.

Mechanism of Cellular Uptake and Endosomal Escape

The delivery of nucleic acids to the cytoplasm is a multi-step process initiated by the cellular uptake of the LNP.

cluster_2 Cellular Uptake and Endosomal Escape DMDAP LNP DMDAP LNP Cell Membrane Cell Membrane DMDAP LNP->Cell Membrane Endocytosis Endocytosis Cell Membrane->Endocytosis Clathrin-mediated Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape pH drop, DMDAP protonation Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm Nucleic Acid Release Nucleic Acid Release Cytoplasm->Nucleic Acid Release

Mechanism of DMDAP-LNP cellular entry and payload release.

Studies on lipoplexes with similar cationic lipids suggest that cellular entry is primarily mediated by clathrin-mediated endocytosis.[7][8][9] Once inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops, leading to the protonation of the tertiary amine headgroup of DMDAP. This protonation is thought to disrupt the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can be translated (mRNA) or engage with the RNA-induced silencing complex (siRNA).

In Vitro and In Vivo Performance

While specific quantitative data for DMDAP is limited in the available literature, data from studies using similar ionizable lipids can provide insights into the expected performance.

Transfection Efficiency

The efficiency of gene delivery is often assessed by measuring the expression of a reporter gene (e.g., GFP or luciferase) in cultured cells. For example, in a study using a different cationic lipid-based nanoparticle system to transfect CHO cells, a transfection efficiency of up to 86.5% was achieved under optimized electroporation conditions.[10] In another study, lipofection of human bone marrow-derived mesenchymal stem cells with a GFP plasmid resulted in transfection efficiencies of 24-36%.[11] It is expected that DMDAP-based LNPs would yield comparable or superior transfection efficiencies due to their optimized design for nucleic acid delivery.

Cytotoxicity
In Vivo Biodistribution

Following intravenous administration, LNPs typically accumulate in the liver and spleen.[13] A quantitative analysis of nanoparticle biodistribution in mice after intravenous injection revealed that a significant percentage of the injected dose per gram of tissue (%ID/g) is found in these organs. For lipid-based nanoparticles, typical values are around 17.56 %ID/g for the liver and 12.1 %ID/g for the spleen.[13] The specific biodistribution profile of DMDAP-LNPs would depend on their final size, surface charge, and the presence of any targeting ligands.

Conclusion

1,2-dimyristoyl-3-dimethylammonium-propane is a promising cationic lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Its ionizable nature is key to its function, enabling efficient encapsulation of genetic material and its subsequent release into the cytoplasm of target cells. While further studies are needed to fully quantify its in vitro and in vivo performance, the available data on similar lipid systems suggests that DMDAP is a valuable tool for the development of advanced gene therapies. This technical guide provides a foundational understanding of DMDAP for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the Synthesis and Application of 14:0 DAP Cationic Lipid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dimyristoyl-3-dimethylammonium-propane, commonly known as 14:0 DAP, is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of drug delivery.[1][2][3] Its amphiphilic structure, comprising two 14-carbon myristoyl fatty acid chains and a tertiary amine headgroup, allows it to self-assemble into lipid nanoparticles (LNPs).[4][5] These LNPs are highly effective vehicles for encapsulating and delivering nucleic acids, such as mRNA and siRNA, into cells.[6][7][8] The cationic nature of the dimethylammonium headgroup is crucial for complexing with negatively charged nucleic acids and facilitating interaction with and uptake by cell membranes.[5][9] Furthermore, this compound is described as a pH-sensitive transfection reagent, a property that aids in the endosomal escape of its cargo.[1][2] This guide provides a detailed overview of the synthesis pathway of this compound, experimental protocols, and its mechanism of action in cellular delivery.

Chemical Properties
PropertyValue
Chemical Name 1,2-dimyristoyl-3-dimethylammonium-propane[1][2]
Synonyms This compound, DMDAP[3]
CAS Number 72719-84-7[2]
Molecular Formula C₃₃H₆₅NO₄[2][4]
Molecular Weight ~539.9 g/mol [2][3][4]
Appearance Solid[3]
Solubility Soluble in Chloroform[3]

Synthesis Pathway of this compound

The synthesis of this compound is typically achieved through the esterification of a protected amino-alcohol backbone with myristic acid or its activated derivative. The general strategy involves two main stages: the formation of the ester linkages and the introduction of the dimethylamino group, though the order can vary depending on the starting materials. A common and efficient approach involves the acylation of 3-(dimethylamino)-1,2-propanediol (B52021) with myristoyl chloride.

General Synthesis Workflow

The following diagram illustrates a representative workflow for the synthesis of this compound, starting from 3-(dimethylamino)-1,2-propanediol and myristoyl chloride.

Synthesis_Workflow start_material 3-(Dimethylamino)-1,2-propanediol + 2 eq. Myristoyl Chloride reaction_step Acylation Reaction start_material->reaction_step purification_step Purification reaction_step->purification_step Crude Product solvent Solvent: Dichloromethane (B109758) (DCM) or Chloroform (B151607) solvent->reaction_step base Base: Triethylamine (B128534) (TEA) or Pyridine base->reaction_step final_product This compound (1,2-dimyristoyl-3-dimethylammonium-propane) purification_step->final_product Purified Product purification_method Silica (B1680970) Gel Chromatography purification_method->purification_step

Caption: A general workflow for the synthesis of this compound.

Experimental Protocols

While a specific, peer-reviewed protocol for this compound was not found in the search results, a detailed experimental procedure can be constructed based on standard organic synthesis techniques and protocols for similar lipid molecules, such as N-acyl derivatives and other glycerolipids.[4][10][11][12][13]

Method 1: Acylation with Myristoyl Chloride

This protocol is adapted from procedures for acylating amino-alcohols.[10][11]

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(dimethylamino)-1,2-propanediol (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add triethylamine (TEA) (2.2 equivalents) to the solution as a base to neutralize the HCl byproduct.

    • Cool the mixture to 0°C in an ice bath.

  • Acylation:

    • Slowly add myristoyl chloride (2.1 equivalents), dissolved in anhydrous DCM, to the stirred solution over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using silica gel column chromatography.[4] A gradient of methanol (B129727) in chloroform or DCM is typically effective for eluting the product.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Method 2: Steglich Esterification with Myristic Acid

This method is adapted from the synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and represents an alternative to using acyl chlorides.[12][13]

  • Reaction Setup:

    • In a flask, combine 3-(dimethylamino)-1,2-propanediol (1 equivalent), myristic acid (2.2 equivalents), and 4-dimethylaminopyridine (B28879) (DMAP) (0.2 equivalents) in anhydrous DCM.

  • Esterification:

    • Cool the mixture to 0°C.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents), a coupling agent, to the solution.[4]

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 24-48 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up and Purification:

    • Filter off the DCU precipitate and wash it with cold DCM.

    • Concentrate the filtrate under reduced pressure.

    • The work-up and purification steps are similar to Method 1, involving aqueous washes and silica gel chromatography to separate the final product from unreacted starting materials and byproducts.

Quantitative Data

The efficiency of this compound synthesis can vary based on the chosen methodology. The following table summarizes reported yields for different synthesis approaches for this type of lipid.

Synthesis MethodTemperatureDurationYield (%)Purity (%)Reference
Solid-Phase Synthesis50-80°C12-24 hours75-85%Not specified[4]
Microfluidic (Ethanol Dilution)Ambient1-5 minutes80-95%Not specified[4]
Acylation with Myristoyl ChlorideNot specifiedNot specified89% (for a related N-acyl iE-DAP)Not specified[10][11]
Commercial Product SpecificationNot applicableNot applicableNot applicable≥95%[7]

Mechanism of Action in Drug Delivery

As a cationic lipid, this compound is a cornerstone component of LNPs for nucleic acid delivery. Its function relies on key electrostatic and structural interactions with both the cargo and the target cell.

  • Lipoplex Formation: The positively charged dimethylammonium headgroup of this compound interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (mRNA, siRNA, etc.).[5][7] This interaction leads to the condensation of the nucleic acid and its encapsulation within the core of the LNP.

  • Cellular Uptake: The net positive charge of the LNP surface promotes adhesion to the negatively charged surface of cell membranes.[9] This interaction facilitates cellular uptake, primarily through the process of endocytosis.[5][9]

  • Endosomal Escape: Once inside the cell, the LNP is enclosed within an endosome. For the therapeutic cargo to be effective, it must be released into the cytoplasm. The pH within the endosome drops (becomes more acidic). The tertiary amine headgroup of this compound has a pKa in a range that allows it to become protonated (positively charged) in the acidic endosomal environment.[6] This "proton sponge" effect, along with the interaction between the cationic lipid and anionic lipids in the endosomal membrane, is believed to disrupt the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm.[5]

Cellular Delivery Pathway

The diagram below illustrates the proposed mechanism for LNP-mediated nucleic acid delivery involving a cationic lipid like this compound.

Cellular_Delivery LNP LNP with this compound (Net Neutral/Slight + Charge) Cell_Membrane Cell Membrane (Negative Charge) LNP->Cell_Membrane 1. Adhesion Endosome Early Endosome (pH ~6.5) Cell_Membrane->Endosome 2. Endocytosis Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome 3. Maturation & Acidification Cytoplasm Cytoplasm Late_Endosome->Cytoplasm 4. Endosomal Escape (Membrane Disruption) Cargo Released Nucleic Acid Cargo

Caption: Mechanism of cellular uptake and endosomal escape for LNPs.

Conclusion

This compound is a critical component in modern drug delivery systems, particularly for nucleic acid-based therapeutics. Its synthesis, while requiring standard organic chemistry techniques, can be achieved with high yields through various methods. Understanding the synthesis pathway and the structure-function relationship of this compound is essential for the rational design and optimization of lipid nanoparticles for targeted and efficient delivery of next-generation medicines. The protocols and data presented in this guide offer a comprehensive resource for professionals in the field of drug development and nanomedicine.

References

An In-depth Technical Guide to the Physical Properties of 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP) is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of drug delivery, particularly for its role in the formulation of lipid nanoparticles (LNPs) for nucleic acid therapies.[1][2][3] Its unique molecular structure, comprising two 14-carbon saturated fatty acid chains (myristoyl chains) and a tertiary amine head group, imparts specific physicochemical properties that are crucial for the effective encapsulation, delivery, and intracellular release of therapeutic payloads such as mRNA and siRNA.[1][4] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their characterization, and visual representations of key experimental workflows.

Core Physical and Chemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for formulation scientists and researchers.

PropertyValueSource(s)
Chemical Name 1,2-dimyristoyl-3-dimethylammonium-propane[4][5]
Synonyms This compound, DMDAP[5]
CAS Number 72719-84-7[4][5]
Molecular Formula C₃₃H₆₅NO₄[4][5]
Molecular Weight 539.9 g/mol [4][5]
Appearance Solid powder[5]
Purity ≥95%[5]
Solubility Soluble in chloroform.[5][6]

Quantitative Physical Characteristics

ParameterValue/RangeRemarks
Phase Transition Temperature (Tm) Not explicitly defined for pure this compound. Estimated to be < 41°C.The Tm is the temperature at which the lipid transitions from a gel-like, ordered state to a liquid-crystalline, disordered state.[4] It is highly dependent on the lipid composition and hydration state of the bilayer.[4] For comparison, the analogous 1,2-dipalmitoyl (16:0) DAP has a Tm of 41-45°C, and 1,2-distearoyl (18:0) DAP has a Tm of 55-60°C, suggesting a lower Tm for the shorter-chained this compound.[4] At physiological temperatures, this compound exists in the liquid-crystalline phase.[4]
Critical Micelle Concentration (CMC) Not explicitly defined.The CMC is the concentration at which lipid monomers in an aqueous solution begin to form micelles. This property is crucial for understanding the self-assembly behavior of the lipid.
pKa Not explicitly defined.The pKa of the tertiary amine headgroup is critical for its function as a pH-sensitive transfection reagent. At physiological pH, the lipid is largely neutral, but becomes protonated in the acidic environment of the endosome, facilitating endosomal escape. The pKa of the similar ionizable lipid 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is 5.59.[1]
Enthalpy of Transition (ΔH) Not explicitly defined.This thermodynamic parameter quantifies the amount of heat absorbed during the phase transition and is a measure of the cooperativity of the transition.

Experimental Protocols

This section provides detailed methodologies for the characterization of the key physical properties of this compound.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][8][9] It is the standard method for determining the Tm and enthalpy of transition (ΔH) of lipids.[7][8][9]

Materials:

  • 1,2-dimyristoyl-3-dimethylammonium-propane (this compound)

  • Deionized water or appropriate buffer (e.g., PBS)

  • DSC instrument

  • Hermetic aluminum pans

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound powder into a tared hermetic aluminum pan.

    • Add a precise volume of deionized water or buffer to achieve the desired lipid concentration (e.g., 10 mg/mL).

    • Seal the pan hermetically to prevent solvent evaporation during the experiment.

    • Prepare a reference pan containing the same volume of the corresponding buffer.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm (e.g., 0°C).

    • Heat the sample at a constant rate (e.g., 1-5°C/min) to a temperature well above the expected Tm (e.g., 60°C).

    • Record the heat flow as a function of temperature. The Tm is identified as the peak temperature of the endothermic transition, and the enthalpy of transition (ΔH) is calculated by integrating the area under the peak.

    • Perform at least two heating and cooling cycles to ensure the reproducibility of the thermal event.[10]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis weigh Weigh this compound add_buffer Add Buffer weigh->add_buffer 1-5 mg seal Seal Pan add_buffer->seal e.g., 10 mg/mL load Load Sample & Reference seal->load equilibrate Equilibrate System load->equilibrate < T_m heat Heat at Constant Rate equilibrate->heat 1-5°C/min record Record Heat Flow heat->record analyze Analyze Thermogram record->analyze Identify T_m & ΔH

Workflow for Determining Phase Transition Temperature using DSC.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Fluorescence spectroscopy using a lipophilic probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is a sensitive method for determining the CMC of surfactants and lipids.[11][12][13] The probe exhibits different fluorescence characteristics in aqueous versus hydrophobic environments.

Materials:

  • 1,2-dimyristoyl-3-dimethylammonium-propane (this compound)

  • Pyrene (fluorescent probe)

  • Acetone (B3395972) (for pyrene stock solution)

  • Deionized water or appropriate buffer

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of pyrene in acetone (e.g., 1 mM).

    • Prepare a concentrated stock solution of this compound in deionized water or buffer.

  • Sample Preparation:

    • Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

    • To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The final acetone concentration should be minimal (<1%) to avoid affecting micellization.

  • Fluorescence Measurement:

    • Incubate the samples at a controlled temperature to allow for equilibration.

    • Measure the fluorescence emission spectrum of pyrene in each sample (excitation typically around 335 nm).

    • Monitor the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum.

  • Data Analysis:

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the inflection point of this plot, where a significant decrease in the I₁/I₃ ratio is observed as pyrene partitions into the hydrophobic core of the newly formed micelles.

Determination of pKa by Potentiometric Titration or Fluorescence Assay

The apparent pKa of an ionizable lipid within a lipid bilayer can be determined by methods that measure the surface charge as a function of pH.

A. Potentiometric Titration:

  • Prepare a dispersion of this compound liposomes in deionized water.

  • Titrate the liposomal dispersion with a standardized acid (e.g., HCl), monitoring the pH with a calibrated pH meter.

  • Plot the pH as a function of the volume of titrant added.

  • The pKa can be determined from the midpoint of the titration curve.

B. TNS Fluorescence Assay: 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS) is a fluorescent probe that exhibits increased fluorescence upon binding to the positively charged surface of a lipid bilayer.[14][15]

  • Prepare a series of buffers covering a wide pH range (e.g., pH 3 to 10).

  • Disperse this compound liposomes in each buffer.

  • Add TNS to each sample to a final concentration in the low micromolar range.

  • Measure the fluorescence intensity of TNS (excitation ~321 nm, emission ~447 nm).

  • Plot the fluorescence intensity as a function of pH.

  • The apparent pKa is the pH at which 50% of the maximum fluorescence is observed, corresponding to 50% protonation of the lipid headgroups.[15]

Liposome Preparation Workflow

The following diagram illustrates a general workflow for the preparation of unilamellar liposomes containing this compound using the thin-film hydration and extrusion method.

Liposome_Preparation_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration cluster_sizing Vesicle Sizing dissolve Dissolve this compound in Chloroform/Methanol evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry under Vacuum evaporate->dry Forms thin lipid film add_buffer Add Aqueous Buffer dry->add_buffer vortex Vortex/Agitate add_buffer->vortex Forms Multilamellar Vesicles (MLVs) freeze_thaw Freeze-Thaw Cycles (Optional) vortex->freeze_thaw extrude Extrusion through Polycarbonate Membrane freeze_thaw->extrude unilamellar unilamellar extrude->unilamellar Unilamellar Vesicles (LUVs)

General workflow for preparing this compound liposomes.

Conclusion

1,2-dimyristoyl-3-dimethylammonium-propane (this compound) is a critical component in modern drug delivery systems, and a thorough understanding of its physical properties is paramount for the rational design and optimization of lipid-based nanocarriers. This guide has summarized the known physicochemical characteristics of this compound and provided detailed experimental protocols for their determination. By employing these methodologies, researchers and drug development professionals can better characterize their formulations and accelerate the development of novel and effective therapies.

References

An In-Depth Technical Guide to the Mechanism of Action of 14:0 DAP in Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP), a cationic lipid utilized in non-viral gene delivery. Cationic lipid-mediated transfection is a cornerstone of modern molecular biology and is pivotal in the development of novel therapeutics, including mRNA vaccines and gene therapies. This compound's efficacy as a transfection reagent is rooted in its physicochemical properties, which facilitate the condensation of nucleic acids into nanoparticles, promote cellular uptake, and enable the release of genetic cargo into the cytoplasm. This document will delve into the core principles of this compound-mediated transfection, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction to Cationic Lipid-Mediated Transfection

The delivery of nucleic acids like plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA) into eukaryotic cells is a fundamental tool in research and therapeutic development. Cationic lipids, such as this compound, are synthetic molecules engineered to overcome the natural barriers of the cell membrane to these large, negatively charged macromolecules. The basic structure of a cationic lipid consists of a positively charged headgroup, a hydrophobic tail, and a linker connecting the two. This amphipathic nature is crucial for its function.

The general mechanism of cationic lipid-mediated transfection involves several key steps:

  • Lipoplex Formation: The positively charged headgroups of the cationic lipids interact electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids. This interaction leads to the condensation of the nucleic acid into a compact, positively charged nanoparticle called a lipoplex.

  • Cellular Association and Uptake: The net positive charge of the lipoplex facilitates its interaction with the negatively charged proteoglycans on the cell surface. The lipoplex is then internalized by the cell, primarily through endocytosis.

  • Endosomal Escape: Once inside the cell and encapsulated within an endosome, the lipoplex must escape this vesicle to avoid degradation in the lysosome. This is a critical and often rate-limiting step in transfection.

  • Cargo Release and Nuclear Entry (for DNA): Following endosomal escape, the nucleic acid is released from the cationic lipid into the cytoplasm. For DNA, it must then be transported into the nucleus for transcription to occur.

The Core Mechanism of this compound

This compound, with its dimethylammonium headgroup and two 14-carbon myristoyl chains, is a well-characterized cationic lipid. Its mechanism of action is a prime example of the principles outlined above, with a particular emphasis on its pH-sensitive properties that enhance endosomal escape.

Lipoplex Formation with this compound

The formation of stable and appropriately sized lipoplexes is the first critical step for successful transfection. This compound, often in combination with a neutral "helper" lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), self-assembles with nucleic acids in aqueous solution. The helper lipid aids in stabilizing the lipoplex structure and can facilitate endosomal escape.

The physicochemical properties of the resulting lipoplexes, such as size and zeta potential (surface charge), are highly dependent on the ratio of cationic lipid to nucleic acid (N/P ratio) and the presence of a helper lipid.

Table 1: Physicochemical Properties of Cationic Lipid/DNA Lipoplexes

Cationic Lipid FormulationN/P RatioMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DOTAP/DOPE 2:1180 ± 300.25+35 ± 5
DOTAP/DOPE 4:1150 ± 250.20+45 ± 5
Gemini Cationic Lipid/DOPE 2:1110 ± 200.18+48 ± 4
Gemini Cationic Lipid/DOPE 6:1175 ± 350.22+55 ± 6

Note: Data presented is representative of typical cationic lipid formulations and illustrates general trends. Specific values for this compound may vary based on experimental conditions.[1][2][3]

Cellular Uptake

The net positive surface charge of the this compound lipoplexes promotes their adhesion to the anionic cell surface, which is rich in heparan sulfate (B86663) proteoglycans. This electrostatic interaction triggers cellular internalization, primarily through endocytosis. The specific endocytic pathway can vary depending on the cell type and the properties of the lipoplex.

The "Proton Sponge" Effect and Endosomal Escape

A key feature of many effective cationic lipids, including those with tertiary or quaternary amines like this compound, is their ability to act as a "proton sponge". As the endosome matures, its internal pH drops due to the activity of proton pumps (V-ATPases) on the endosomal membrane.

The amine groups on the this compound molecules can become protonated in this acidic environment.[4][5][6] This influx of protons is followed by a passive influx of chloride ions and water to maintain charge and osmotic balance. The continuous accumulation of ions and water leads to osmotic swelling and, ultimately, the rupture of the endosomal membrane, releasing the lipoplex into the cytoplasm.[4][5][6]

Another proposed mechanism for endosomal escape involves the interaction of the cationic lipids in the lipoplex with anionic lipids present in the endosomal membrane. This interaction can lead to the formation of non-bilayer lipid structures, such as hexagonal phases, which destabilize the endosomal membrane and create pores through which the nucleic acid can escape.[4][5][6]

Experimental Protocols

Preparation of this compound/DOPE Liposomes

This protocol describes the preparation of cationic liposomes using the lipid film hydration method followed by extrusion.

Materials:

  • 1,2-dimyristoyl-3-dimethylammonium-propane (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • Sterile, RNase-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Dissolve this compound and DOPE in chloroform at the desired molar ratio (e.g., 1:1) in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile, RNase-free water or buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator until the solution becomes clear.

  • For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.[7]

  • Store the prepared liposomes at 4°C.

Transfection of Adherent Cells with this compound Lipoplexes

This protocol provides a general procedure for transfecting adherent mammalian cells. Optimization of parameters such as cell density, DNA concentration, and lipid-to-DNA ratio is recommended for each cell type.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa)

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM®)

  • Plasmid DNA of high purity

  • Prepared this compound/DOPE liposomes

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will allow them to reach 70-90% confluency at the time of transfection.

  • Lipoplex Formation: a. In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium. b. In a separate sterile microcentrifuge tube, dilute the appropriate amount of this compound/DOPE liposome suspension in 50 µL of serum-free medium. The optimal lipid-to-DNA ratio (w/w) typically ranges from 2:1 to 10:1. c. Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection: a. Gently aspirate the growth medium from the cells and wash once with serum-free medium. b. Add 400 µL of serum-free medium to each well. c. Add the 100 µL of the lipoplex solution dropwise to each well. d. Gently rock the plate to ensure even distribution of the lipoplexes. e. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium. b. Incubate the cells for 24-72 hours, depending on the reporter gene or desired outcome, before analysis.[8][9]

Visualization of Key Pathways and Workflows

Signaling Pathway of Cationic Lipid-Mediated Transfection

Transfection_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Lipoplex Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Cell_Membrane Cell Membrane Late_Endosome_Lysosome Late Endosome/ Lysosome Endosome->Late_Endosome_Lysosome Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Proton Sponge) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (for DNA) mRNA mRNA Nucleus->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: General signaling pathway of cationic lipid-mediated transfection.

Experimental Workflow for Transfection

Transfection_Workflow Start Start Seed_Cells Seed Adherent Cells (Day 1) Start->Seed_Cells Prepare_Lipoplexes Prepare this compound/DNA Lipoplexes (Day 2) Seed_Cells->Prepare_Lipoplexes Dilute_DNA Dilute_DNA Prepare_Lipoplexes->Dilute_DNA Dilute_Liposomes Dilute_Liposomes Prepare_Lipoplexes->Dilute_Liposomes Incubate_Lipoplexes Incubate for 15-30 min Dilute_DNA->Incubate_Lipoplexes Dilute_Liposomes->Incubate_Lipoplexes Transfect_Cells Add Lipoplexes to Cells and Incubate 4-6h Incubate_Lipoplexes->Transfect_Cells Change_Medium Replace with Fresh Growth Medium Transfect_Cells->Change_Medium Incubate_Post_Transfection Incubate for 24-72h Change_Medium->Incubate_Post_Transfection Analyze_Results Analyze Gene Expression (e.g., Luciferase Assay, GFP) Incubate_Post_Transfection->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for a typical transfection experiment.

Logical Relationship of Lipoplex Formation

Lipoplex_Formation cluster_components Components Cationic_Lipid This compound (Positive Charge) Electrostatic_Interaction Electrostatic_Interaction Cationic_Lipid->Electrostatic_Interaction Helper_Lipid DOPE (Neutral) Lipoplex Stable Lipoplex (Net Positive Charge) Helper_Lipid->Lipoplex Nucleic_Acid DNA/RNA (Negative Charge) Nucleic_Acid->Electrostatic_Interaction Electrostatic_Interaction->Lipoplex

Caption: Logical relationship of components in lipoplex formation.

Conclusion

This compound is a valuable tool for the non-viral delivery of nucleic acids. Its mechanism of action is a multi-step process that relies on the fundamental principles of electrostatics and cell biology. By understanding the intricacies of lipoplex formation, cellular uptake, and the critical step of endosomal escape, researchers and drug development professionals can better optimize their transfection protocols and design more effective gene-based therapies. The continued investigation into the structure-activity relationships of cationic lipids like this compound will undoubtedly lead to the development of even more potent and specific delivery systems in the future.

References

The Pivotal Role of 14:0 DAP in the Formulation of Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has underscored the critical importance of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, prized for their ability to protect the cargo from degradation and facilitate its entry into target cells. Central to the success of these formulations is the strategic selection of lipid components. Among these, cationic lipids play an indispensable role in the encapsulation of negatively charged nucleic acids and in the subsequent endosomal escape. This technical guide provides an in-depth exploration of the role of 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP), a key cationic lipid, in the formation and function of LNPs.

This compound is a synthetic cationic lipid characterized by a positively charged dimethylammonium headgroup and two saturated 14-carbon acyl chains (dimyristoyl tails).[1][2] This structure imparts specific physicochemical properties that are crucial for the self-assembly of LNPs and their interaction with biological membranes. Its pH-sensitive nature further enhances its utility as a transfection reagent, contributing to the efficient release of the nucleic acid payload into the cytoplasm.[1][2] This guide will delve into the mechanistic contributions of this compound to LNP formation, present available quantitative data, detail relevant experimental protocols, and visualize the underlying processes.

The Core Function of this compound in LNP Formation

The primary role of this compound in lipid nanoparticle formation is to mediate the encapsulation of negatively charged nucleic acid cargo, such as mRNA or siRNA.[3] This is achieved through electrostatic interactions between the positively charged headgroup of this compound and the phosphate (B84403) backbone of the nucleic acid. This interaction is fundamental to the condensation of the nucleic acid and its incorporation into the core of the forming nanoparticle.

The process of LNP self-assembly is typically initiated by the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid.[4][5][6] At a low pH (typically around 4.0), the tertiary amine of the this compound headgroup becomes protonated, conferring a positive charge that drives the association with the nucleic acid.[7] This initial complex then serves as a scaffold for the accretion of other lipid components, including helper lipids (e.g., phospholipids (B1166683) like DOPE or DSPC), cholesterol, and PEGylated lipids, leading to the formation of a stable, multi-lamellar nanoparticle structure.[8][9]

The "14:0" designation, referring to the two myristoyl (14-carbon) saturated fatty acid chains, is also of significant consequence. The length and saturation of the lipid tails influence the fluidity and stability of the LNP. Saturated chains, like those in this compound, tend to pack more tightly than unsaturated chains, which can contribute to a more rigid and stable nanoparticle structure.[10] This can be advantageous for protecting the encapsulated cargo during storage and circulation. However, the acyl chain composition also impacts the fusogenicity of the LNP with the endosomal membrane, a critical step for payload release.[10]

Quantitative Impact of Cationic Lipids on LNP Characteristics

While specific quantitative data for the systematic variation of this compound concentration and its direct impact on LNP properties are not extensively available in peer-reviewed literature, the general trends for cationic lipids in LNP formulations are well-established. The following table summarizes expected trends based on studies of similar cationic lipids.

ParameterEffect of Increasing Cationic Lipid (e.g., this compound) Molar RatioRationale
Particle Size (Hydrodynamic Diameter) Generally decreases to an optimal point, then may increase.Increased cationic lipid can lead to more compact condensation of the nucleic acid core. However, excessive positive charge can lead to aggregation and larger particle sizes.
Polydispersity Index (PDI) Tends to decrease with optimization, indicating a more uniform particle size distribution.A balanced formulation with an optimal amount of cationic lipid promotes uniform self-assembly. Sub-optimal ratios can lead to heterogeneous particle populations.
Zeta Potential Increases (becomes more positive).The zeta potential is a measure of the surface charge. Increasing the proportion of the cationic lipid directly contributes to a more positive surface charge.
Encapsulation Efficiency (%) Increases up to a certain threshold.A higher concentration of cationic lipid provides more binding sites for the negatively charged nucleic acid, leading to more efficient encapsulation. This effect plateaus once sufficient cationic lipid is present to complex all the cargo.

Experimental Protocols

General Protocol for LNP Formulation using Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for LNP production that allows for precise control over particle size and polydispersity.[6][11]

Materials:

  • This compound

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE)

  • Cholesterol

  • PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)

  • Nucleic acid (e.g., mRNA, siRNA)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringe pumps

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a specified concentration (e.g., 10 mg/mL).

  • Preparation of Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. A common starting ratio for cationic lipid-containing LNPs is approximately 50:10:38.5:1.5 (Cationic lipid:Helper lipid:Cholesterol:PEG-lipid).

    • Vortex briefly to ensure a homogenous mixture.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dilute the nucleic acid stock in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the nucleic acid solution into another.

    • Set the desired flow rates and flow rate ratio (typically 3:1 aqueous to organic).

    • Initiate the mixing process. The rapid mixing of the two streams induces nanoprecipitation and the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and raise the pH to physiological levels, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).[2][12]

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).[12]

    • Perform measurements in triplicate.

b) Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS).[]

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.[2]

    • Load the sample into a specialized zeta potential cell.

    • Measure the electrophoretic mobility, from which the zeta potential is calculated.

    • Perform measurements in triplicate.

c) Nucleic Acid Encapsulation Efficiency Quantification:

  • Technique: RiboGreen Assay.[14]

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.

    • To both sets, add the RiboGreen reagent, which fluoresces upon binding to nucleic acids.

    • Measure the fluorescence intensity of both sets using a plate reader.

    • The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100 where Fluorescence_total is from the lysed sample and Fluorescence_free is from the intact sample.

Visualizing the Role of this compound

The following diagrams, generated using Graphviz, illustrate key conceptual and experimental workflows related to the role of this compound in LNP formation.

LNP_Formation_Mechanism cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer, pH 4) cluster_formation Self-Assembly dap This compound mix Rapid Mixing (e.g., Microfluidics) dap->mix helper Helper Lipid helper->mix chol Cholesterol chol->mix peg PEG-Lipid peg->mix na Nucleic Acid (e.g., mRNA) na->mix core Hydrophobic Core Formation (Nucleic Acid + this compound) mix->core Nanoprecipitation lnp Mature LNP core->lnp Lipid Accretion

Caption: Mechanism of LNP self-assembly initiated by rapid mixing.

Experimental_Workflow prep_lipids 1. Prepare Lipid Mixture (this compound, Helper, Chol, PEG) mixing 3. Microfluidic Mixing prep_lipids->mixing prep_na 2. Prepare Nucleic Acid in Acidic Buffer prep_na->mixing dialysis 4. Dialysis (Buffer Exchange) mixing->dialysis characterization 5. Characterization dialysis->characterization dls DLS (Size, PDI) characterization->dls els ELS (Zeta Potential) characterization->els ribogreen RiboGreen (Encapsulation) characterization->ribogreen

Caption: Experimental workflow for LNP formulation and characterization.

Conclusion

This compound is a crucial component in the formulation of lipid nanoparticles for nucleic acid delivery. Its cationic headgroup is essential for the electrostatic complexation and encapsulation of the genetic cargo, while its dimyristoyl tails contribute to the structural integrity and stability of the nanoparticle. The pH-sensitive nature of this compound is also thought to play a role in the endosomal escape and subsequent cytoplasmic delivery of the payload, a critical determinant of therapeutic efficacy. While more research is needed to fully quantify the specific contributions of this compound in various LNP formulations, the principles outlined in this guide provide a solid foundation for its rational use in the development of next-generation nanomedicines. The provided protocols and visualizations serve as a practical resource for researchers and developers working to harness the potential of LNP technology.

References

The Advent of a Potent Immune Modulator: A Technical Guide to the Discovery and History of 14:0 DAP (N-Myristoyl-γ-D-glutamyl-meso-diaminopimelic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and biological activity of 14:0 DAP (N-Myristoyl-γ-D-glutamyl-meso-diaminopimelic acid), a potent synthetic agonist of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). We delve into the rationale behind its development, tracing the evolution from the minimal NOD1 ligand, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), to highly potent acylated derivatives. This guide summarizes key quantitative data on its bioactivity, details common experimental protocols for its characterization, and visualizes the critical signaling pathways and experimental workflows.

Discovery and History: The Quest for Potent NOD1 Agonists

The innate immune system relies on a repertoire of pattern recognition receptors (PRRs) to detect conserved microbial structures and initiate a defensive response. NOD1 is a key cytosolic PRR that recognizes peptidoglycan (PGN) fragments containing the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[1][2] iE-DAP is a hallmark of Gram-negative bacteria and certain Gram-positive bacteria.[3] Upon binding iE-DAP, NOD1 undergoes a conformational change, leading to the activation of downstream signaling cascades that culminate in the production of pro-inflammatory cytokines and chemokines.[4][5]

Early research established iE-DAP as the minimal essential structure for NOD1 activation. However, iE-DAP itself is a relatively weak agonist, requiring high concentrations to elicit a robust immune response in vitro.[6] This limitation spurred the development of synthetic analogs with enhanced potency. The central hypothesis was that increasing the lipophilicity of the iE-DAP core could improve its ability to cross cell membranes and access the cytosolic NOD1 receptor.[7]

This led to the synthesis of N-acylated derivatives of iE-DAP, where a fatty acid is conjugated to the glutamic acid residue. One of the most potent of these derivatives is this compound, where a myristoyl group (a 14-carbon saturated fatty acid) is attached.[6] This molecule, also referred to in the literature as N-myristoyl-iE-DAP or KF1B, demonstrated a dramatic increase in NOD1-stimulatory activity compared to its parent compound.[6] Subsequent studies have further explored the structure-activity relationship of acylated iE-DAP derivatives, confirming that the addition of a lipophilic tail significantly enhances their biological activity.[3][8]

Quantitative Bioactivity of this compound and Related NOD1 Agonists

The development of synthetic NOD1 agonists has been accompanied by rigorous quantitative assessment of their bioactivity. The most common metric for potency is the half-maximal effective concentration (EC50) for the activation of NOD1-dependent signaling pathways, typically measured via NF-κB reporter assays. While a precise EC50 value for this compound is not consistently reported across the literature, its potency is consistently described as being significantly higher than that of iE-DAP.

CompoundStructureRelative Potency (NF-κB Activation)Reference
iE-DAP γ-D-Glu-meso-DAPBaseline[6]
C12-iE-DAP N-Lauroyl-γ-D-Glu-meso-DAP100- to 1000-fold higher than iE-DAP[3]
This compound (N-Myristoyl-iE-DAP) N-Myristoyl-γ-D-Glu-meso-DAPSeveral hundredfold higher than iE-DAP[6]

Experimental Protocols

The characterization of this compound and other NOD1 agonists relies on a set of well-established in vitro assays. These protocols are essential for determining the potency, specificity, and downstream effects of these compounds.

NOD1-Dependent NF-κB Reporter Assay

This is the most common method for quantifying the potency of NOD1 agonists. It utilizes a host cell line, typically Human Embryonic Kidney 293 (HEK293) cells, engineered to express human NOD1 and a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB promoter.

Cell Line: HEK-Blue™ hNOD1 cells (InvivoGen) or transiently transfected HEK293T cells.[9][10]

Protocol:

  • Cell Seeding: Seed HEK-Blue™ hNOD1 cells in a 96-well plate at a density of ~5 x 104 cells/well in their appropriate growth medium and incubate for 24 hours.[11]

  • Compound Stimulation: Prepare serial dilutions of this compound and other NOD1 agonists. Add the compounds to the cells and incubate for 24 hours.[11]

  • Reporter Gene Detection (SEAP):

    • Add a specific substrate for SEAP, such as QUANTI-Blue™, to the cell culture supernatant.[9]

    • Incubate at 37°C for 1-3 hours.[12]

    • Measure the absorbance at 620-655 nm using a spectrophotometer. The color change is proportional to the level of NF-κB activation.[12]

  • Reporter Gene Detection (Luciferase):

    • Lyse the cells and add a luciferase substrate.[13]

    • Measure the luminescence using a luminometer. The light output is proportional to the level of NF-κB activation.[13]

  • Data Analysis: Plot the reporter activity against the agonist concentration and determine the EC50 value.

Cytokine Secretion Assay

This assay measures the production of pro-inflammatory cytokines, such as IL-8 or TNF-α, from immune cells in response to NOD1 stimulation.

Cell Types: Human monocytic cell lines (e.g., THP-1) or primary cells like human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs).[14][15]

Protocol:

  • Cell Seeding: Plate the cells in a 24-well or 96-well plate at an appropriate density.[14]

  • Compound Stimulation: Treat the cells with varying concentrations of this compound for a specified period (e.g., 20 hours).[14]

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the agonist concentration to determine the dose-response relationship.

Signaling Pathways and Experimental Workflows

NOD1 Signaling Pathway

The binding of this compound to the leucine-rich repeat (LRR) domain of NOD1 in the cytoplasm initiates a signaling cascade. The lipophilic myristoyl tail of this compound is thought to facilitate its passage across the cell membrane to reach its cytosolic target.[7] Once activated, NOD1 recruits the serine/threonine kinase RIPK2 (RICK), leading to the activation of the NF-κB and MAPK pathways.[5][16] This results in the transcription of genes encoding pro-inflammatory cytokines and chemokines.[4]

NOD1_Signaling_Pathway NOD1 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 14_0_DAP_ext This compound 14_0_DAP_int This compound 14_0_DAP_ext->14_0_DAP_int Cellular Uptake NOD1 NOD1 14_0_DAP_int->NOD1 Binding & Activation RIPK2 RIPK2 NOD1->RIPK2 Recruitment IKK_Complex IKK Complex RIPK2->IKK_Complex Activation MAPK_Pathway MAPK Pathway (p38, JNK, ERK) RIPK2->MAPK_Pathway Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation NF_κB NF-κB (p50/p65) IκBα->NF_κB Release NF_κB_nuc NF-κB NF_κB->NF_κB_nuc Translocation Gene_Transcription Pro-inflammatory Gene Transcription (IL-8, TNF-α, etc.) NF_κB_nuc->Gene_Transcription Induction

Caption: NOD1 signaling cascade initiated by this compound.

Experimental Workflow for NOD1 Agonist Screening

The following diagram illustrates a typical workflow for screening and characterizing potential NOD1 agonists like this compound.

Experimental_Workflow Workflow for NOD1 Agonist Characterization Start Compound Synthesis (e.g., this compound) HEK_Assay HEK-Blue NOD1 NF-κB Reporter Assay Start->HEK_Assay Dose_Response Dose-Response Curve & EC50 Determination HEK_Assay->Dose_Response Specificity_Assay Specificity Testing (e.g., NOD2, TLRs) Dose_Response->Specificity_Assay Cytokine_Assay Cytokine Secretion Assay (e.g., THP-1, PBMCs) Specificity_Assay->Cytokine_Assay Data_Analysis Data Analysis & Interpretation Cytokine_Assay->Data_Analysis

References

An In-depth Technical Guide to the Stability and Degradation Profile of 14:0 DAP (Myristoyl-D-alanine phosphate)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14:0 DAP, or Myristoyl-D-alanine phosphate (B84403), is a lipoamino acid, a class of molecules characterized by a fatty acid (myristic acid, 14:0) linked to an amino acid (D-alanine) which is in turn phosphorylated. These molecules are of increasing interest in biomedical research and drug development due to their potential roles in cellular signaling and their utility in forming lipid-based drug delivery systems. Understanding the stability and degradation profile of this compound is critical for its formulation, storage, and application in biological systems.

This technical guide provides a comprehensive overview of the anticipated stability and degradation pathways of this compound, detailed experimental protocols for stability assessment, and a visualization of a hypothetical signaling pathway.

Chemical Structure and Physicochemical Properties

The stability of this compound is intrinsically linked to its chemical structure, which features two key labile linkages: an amide bond and a phosphate ester (or potentially a phosphoramidate) bond.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource/Method
Molecular Formula C₁₇H₃₄NO₅PCalculated
Molecular Weight 363.43 g/mol Calculated
General Solubility Expected to be amphiphilic, with solubility dependent on the counter-ion of the phosphate group and the pH of the medium.Inferred from structure
Predicted pKa Multiple pKa values are expected due to the phosphate and carboxyl groups.Inferred from structure

Stability and Degradation Profile

The degradation of this compound is predicted to occur primarily through the hydrolysis of its amide and phosphate linkages. The rate and pathway of degradation will be highly dependent on environmental conditions such as pH, temperature, and the presence of enzymes.

Chemical Stability

pH-Dependent Hydrolysis:

  • Amide Bond: The amide bond linking myristic acid and D-alanine is generally stable to hydrolysis at neutral pH. However, under strongly acidic or basic conditions, hydrolysis can be accelerated, yielding myristic acid and D-alanine phosphate.

  • Phosphate Ester Bond: Phosphate esters are generally stable in aqueous solutions at physiological pH. Their hydrolysis is catalyzed by acid or base, but at a slower rate than the amide bond under similar conditions. The half-life for the uncatalyzed hydrolysis of alkyl phosphate dianions is estimated to be on the order of 1.1 x 10¹² years at 25°C, highlighting their kinetic stability.[1]

  • Phosphoramidate (B1195095) Bond: If the phosphate is linked to the amino group of alanine, it forms a phosphoramidate bond. These bonds are known to be more labile than phosphate esters, particularly under acidic conditions.[2][3] The acid-lability is due to the protonation of the nitrogen atom, which facilitates nucleophilic attack by water.[3]

Thermal Stability:

Elevated temperatures are expected to accelerate the hydrolysis of both the amide and phosphate bonds. For long-term storage, it is recommended to keep this compound at low temperatures (-20°C or below) in a dry, inert atmosphere to minimize degradation.

Enzymatic Degradation

In a biological context, the degradation of this compound is likely to be dominated by enzymatic activity.

  • Amidases/Hydrolases: Enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) are known to hydrolyze the amide bond of various N-acyl amino acids.[4][5][6] These enzymes could potentially cleave this compound into myristic acid and D-alanine phosphate.

  • Phosphatases: A wide variety of phosphatases exist in biological systems that can catalyze the hydrolysis of phosphate esters. The susceptibility of the phosphate group in this compound to these enzymes would depend on the specific type of phosphatase and the accessibility of the phosphate moiety.

Table 2: Summary of Potential Degradation Products of this compound

Degradation PathwayPrimary ProductsConditions/Enzymes
Amide Bond Hydrolysis Myristic Acid, D-Alanine PhosphateAcidic/Basic conditions, High Temperature, Amidases (e.g., FAAH, PM20D1)
Phosphate Ester Hydrolysis Myristoyl-D-alanine, Inorganic PhosphateAcidic/Basic conditions, High Temperature, Phosphatases
Complete Hydrolysis Myristic Acid, D-Alanine, Inorganic PhosphateCombination of the above conditions

Experimental Protocols for Stability Assessment

A robust assessment of this compound stability requires well-defined experimental protocols and sensitive analytical methods.

General Stability Testing Protocol

This protocol outlines a general approach for assessing the stability of this compound under various conditions.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent. For aqueous stability studies, the stock solution should be diluted in buffers of varying pH (e.g., pH 4, 7.4, 9).

  • Incubation: Aliquot the this compound solutions into sealed vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C). Protect samples from light if photosensitivity is a concern.

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each condition.

  • Sample Quenching: Immediately quench any ongoing degradation by, for example, flash-freezing in liquid nitrogen or adding an organic solvent to precipitate proteins if enzymatic degradation is being studied.

  • Analysis: Analyze the samples using a validated analytical method to quantify the remaining this compound and identify any degradation products.

Analytical Methods

The choice of analytical method is crucial for accurately quantifying this compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a suitable detector (e.g., UV, evaporative light scattering detector, or mass spectrometry) is a powerful technique for separating and quantifying this compound and its degradation products.[7][8]

    • Column: A C18 column is typically suitable for separating lipidic molecules.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., containing formic acid or ammonium (B1175870) acetate) is commonly used.

  • Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and specificity for the identification and quantification of this compound and its metabolites.[7][9][10] Multiple reaction monitoring (MRM) can be used for targeted quantification.[7]

Visualization of a Hypothetical Signaling Pathway

N-acyl amino acids are an emerging class of signaling lipids with diverse biological functions.[11][12] While the specific signaling pathway for this compound is unknown, a hypothetical pathway can be constructed based on the known biology of related molecules. This pathway illustrates the potential enzymatic regulation and downstream effects of this compound.

G cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_signaling Signaling Myristic_Acid Myristic Acid D_Alanine D-Alanine Synthase N-acyl Amide Synthase (Hypothetical) D_Alanine->Synthase ATP ATP Kinase Kinase ATP->Kinase ADP ADP Myristoyl_D_Alanine Myristoyl-D-Alanine Synthase->Myristoyl_D_Alanine Kinase->ADP 14_0_DAP This compound Kinase->14_0_DAP Myristoyl_D_Alanine->Kinase FAAH_PM20D1 FAAH / PM20D1 14_0_DAP->FAAH_PM20D1 Phosphatase Phosphatase 14_0_DAP->Phosphatase Receptor Cellular Receptor (e.g., GPCR) 14_0_DAP->Receptor Deg_Myristic_Acid Myristic Acid FAAH_PM20D1->Deg_Myristic_Acid D_Alanine_Phosphate D-Alanine Phosphate FAAH_PM20D1->D_Alanine_Phosphate Deg_Myristoyl_D_Alanine Myristoyl-D-Alanine Phosphatase->Deg_Myristoyl_D_Alanine Pi Inorganic Phosphate (Pi) Phosphatase->Pi Downstream_Effectors Downstream Effectors Receptor->Downstream_Effectors Biological_Response Biological Response (e.g., Modulation of Energy Metabolism) Downstream_Effectors->Biological_Response

Caption: Hypothetical metabolic and signaling pathway of this compound.

Conclusion

While specific data on the stability and degradation of this compound is lacking, this guide provides a scientifically grounded framework for understanding its potential behavior. The stability of this compound is governed by the lability of its amide and phosphate bonds, which are susceptible to both chemical and enzymatic hydrolysis. Researchers and drug development professionals should consider these factors when designing formulations, establishing storage conditions, and investigating the biological activity of this and related lipoamino acids. The provided experimental protocols and analytical methods offer a starting point for a thorough stability assessment. Further research is warranted to elucidate the specific degradation pathways and biological functions of this compound.

References

An In-depth Technical Guide to the Solubility of 1,2-dimyristoyl-sn-glycero-3-phosphate (14:0 PA)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "14:0 DAP" can refer to 1,2-Dimyristoyl-3-dimethylammonium-propane, a cationic lipid.[1] However, based on the common use of "14:0" to denote the myristoyl fatty acid chain in phospholipids, this guide will focus on 1,2-dimyristoyl-sn-glycero-3-phosphate , also known as 14:0 PA or Dimyristoyl Phosphatidic Acid (DMPA), a widely studied phosphatidic acid.[2][3][4][5]

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of 14:0 PA in various solvents, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Solubility of 14:0 PA (DMPA)

The solubility of 14:0 PA is crucial for its application in forming micelles, liposomes, and other artificial membranes for research and drug delivery purposes.[3] The following table summarizes the quantitative solubility data for the sodium salt of 14:0 PA in different solvent systems.

Solvent SystemConcentrationConditionsSource
Chloroform~1.6 mg/mL-[3][6][7]
Chloroform< 1.5 mg/mLGentle heating (50-60 °C) may be required.[2]
Chloroform:Methanol:Water> 5 mg/mL1:1:0.1 ratio[2]
Aqueous SolutionsSparingly solubleTo enhance solubility, an organic solvent solution can be diluted into aqueous buffers or isotonic saline.[6][6]
Water, Methanol, DimethylformamideSolubleSpecific concentrations not provided.[8]

It is important to note that for biological experiments, the residual amount of organic solvent should be insignificant, as it may have physiological effects at low concentrations.[6] It is not recommended to store aqueous solutions of 14:0 PA for more than one day.[6]

Experimental Protocols for Determining Lipid Solubility

Determining the solubility of lipids like 14:0 PA is a fundamental step in formulation development. Several methods can be employed, ranging from simple qualitative tests to more quantitative analyses.

The shake-flask method is a common technique for determining the saturation solubility of a compound in a specific solvent.[9]

Objective: To determine the maximum concentration of 14:0 PA that can be dissolved in a given solvent at a specific temperature.

Materials:

  • 14:0 PA (powder)

  • Solvent of choice (e.g., chloroform, buffer)

  • Vials with PTFE-lined caps

  • Vortex mixer

  • Rotator or shaker in a temperature-controlled environment (e.g., oven or incubator)

  • Centrifuge

  • Syringe filters (appropriate for the solvent)

  • High-Performance Liquid Chromatography (HPLC) system or another suitable analytical instrument

Procedure:

  • Add an excess amount of 14:0 PA to a vial.

  • Add a known volume of the solvent to the vial.

  • Tightly cap the vial and vortex to disperse the lipid.

  • Place the vial on a rotator in a temperature-controlled environment and allow it to equilibrate for an extended period (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, centrifuge the vial to pellet the excess, undissolved lipid.

  • Carefully take an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Filter the aliquot using a syringe filter compatible with the solvent.

  • Dilute the filtered solution appropriately with a suitable solvent for analysis.

  • Quantify the concentration of 14:0 PA in the diluted sample using a validated HPLC method with a standard curve.[9]

This is a simpler, more direct method to assess whether a lipid is soluble in a particular solvent.[10]

Objective: To qualitatively observe the solubility of 14:0 PA in different solvents.

Materials:

  • 14:0 PA

  • A set of solvents to be tested (e.g., water, ethanol, chloroform)

  • Test tubes

  • Vortex mixer

Procedure:

  • Place a small, known amount of 14:0 PA into separate test tubes.

  • Add a specific volume (e.g., 1 mL) of each solvent to the respective test tubes.

  • Vortex each test tube vigorously for a set amount of time (e.g., 1-2 minutes).

  • Observe the solutions. A clear solution indicates solubility, while a cloudy suspension or visible solid particles indicate insolubility or poor solubility.[10] For some solvents, gentle heating may be applied to aid dissolution.[2][10]

Visualizations: Signaling Pathways and Experimental Workflows

Phosphatidic acid (PA) is a key intermediate in lipid metabolism and an important signaling molecule.[2][6] It can be synthesized through several pathways and acts as a precursor for the synthesis of other major phospholipids.[6] PA is also involved in crucial cellular processes such as vesicle trafficking and the regulation of protein kinases like mTOR.[2]

Phosphatidic_Acid_Signaling cluster_legend PC Phosphatidylcholine (PC) PA Phosphatidic Acid (14:0 PA) PC->PA PLD G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (LPA) G3P->LPA GPAT LPA->PA LPAAT DAG Diacylglycerol (DAG) DAG->PA DGK TAG Triacylglycerol (TAG) DAG->TAG PA->DAG PAP CDPDAG CDP-Diacylglycerol PA->CDPDAG mTOR mTOR Signaling PA->mTOR Vesicle Vesicle Fusion & Fission PA->Vesicle PI Phosphatidylinositol (PI) CDPDAG->PI PG Phosphatidylglycerol (PG) CDPDAG->PG PLD PLD: Phospholipase D GPAT GPAT: Glycerol-3-phosphate acyltransferase LPAAT LPAAT: Lysophosphatidic acid acyltransferase PAP PAP: PA phosphohydrolase DGK DGK: Diacylglycerol kinase

Caption: Simplified pathway of Phosphatidic Acid (PA) metabolism and signaling.

The following diagram illustrates a typical experimental workflow for the quantitative determination of 14:0 PA solubility, as detailed in Protocol 1.

Solubility_Workflow start Start: Add excess 14:0 PA to solvent equilibrate Equilibrate on rotator (e.g., 24-48h at 40°C) start->equilibrate centrifuge Centrifuge to pellet undissolved lipid equilibrate->centrifuge aliquot Collect supernatant centrifuge->aliquot filter Filter supernatant aliquot->filter dilute Dilute for analysis filter->dilute analyze Analyze by HPLC dilute->analyze end End: Determine solubility concentration analyze->end

References

In-Depth Technical Guide: 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 72719-84-7

An Essential Cationic Lipid for Advanced Drug Delivery

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1,2-dimyristoyl-3-dimethylammonium-propane, a cationic lipid widely utilized in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of gene therapy, vaccine development, and targeted drug delivery.

Physicochemical Properties

1,2-dimyristoyl-3-dimethylammonium-propane, often abbreviated as 14:0 DAP or DMDAP, is a synthetic, ionizable cationic lipid. Its structure comprises two 14-carbon saturated fatty acid chains (myristoyl groups) linked to a dimethylammonium headgroup via a propane-1,2-diol backbone.[1] This amphiphilic nature is central to its function in forming lipid bilayers and nanoparticles.

While some physicochemical data are readily available from commercial suppliers, specific experimental values for properties such as melting point and pKa are not consistently reported in publicly available literature. The pKa is a critical parameter for ionizable lipids as it governs the pH-responsiveness of the LNP, which is essential for endosomal escape. For a similar ionizable cationic lipid, 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), a pKa of 5.59 has been reported, suggesting that this compound likely has a pKa in a similar range, making it neutrally charged at physiological pH and positively charged in the acidic environment of the endosome.

Table 1: Physicochemical Properties of 1,2-dimyristoyl-3-dimethylammonium-propane

PropertyValueSource
CAS Number 72719-84-7[2]
Molecular Formula C₃₃H₆₅NO₄[2]
Molecular Weight 539.9 g/mol [2]
Synonyms This compound, DMDAP[2]
Appearance Solid[2]
Solubility Soluble in Chloroform (B151607)[2]
Purity ≥95% (commercially available)[2]
Storage Temperature -20°C[2]
Melting Point UndeterminedN/A
pKa Not reported (expected to be in the acidic range)N/A

Synthesis and Characterization

The synthesis of 1,2-dimyristoyl-3-dimethylammonium-propane can be achieved through various organic synthesis routes. A common approach involves the esterification of a protected 3-(dimethylamino)propane-1,2-diol with myristic acid.

Representative Synthesis Protocol

The following is a representative, generalized protocol for the synthesis of 1,2-dimyristoyl-3-dimethylammonium-propane. Note: This is a composite protocol and should be adapted and optimized for specific laboratory conditions.

Step 1: Acylation of 3-(dimethylamino)propane-1,2-diol

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-(dimethylamino)propane-1,2-diol in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or chloroform.

  • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP).

  • Slowly add a solution of myristic acid (2.2 equivalents) in the same solvent to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Step 2: Work-up and Purification

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated sodium bicarbonate solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a gradient of methanol (B129727) in chloroform to isolate the pure 1,2-dimyristoyl-3-dimethylammonium-propane.

Characterization

The identity and purity of the synthesized 1,2-dimyristoyl-3-dimethylammonium-propane should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. Expected ¹H NMR signals would include peaks corresponding to the protons of the myristoyl fatty acid chains (terminal methyl, methylene (B1212753) chain, and alpha-carbonyl methylene protons), the propane (B168953) backbone, and the dimethylamino headgroup.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 540.9.

  • Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with an appropriate detector (e.g., an evaporative light scattering detector, ELSD).

Mechanism of Action in Drug Delivery

1,2-dimyristoyl-3-dimethylammonium-propane is a key component in LNPs designed for the delivery of nucleic acids, such as siRNA and mRNA. Its function is predicated on its ionizable nature, which facilitates both the encapsulation of the nucleic acid cargo and its subsequent release into the cytoplasm of target cells.

The overall process involves several stages:

  • LNP Formulation: At an acidic pH (typically pH 4-5), the dimethylamino headgroup of 1,2-dimyristoyl-3-dimethylammonium-propane is protonated, rendering it positively charged. This positive charge allows for electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to their efficient encapsulation within the LNP.

  • Systemic Circulation: Once administered, the LNPs are in the bloodstream, where the physiological pH is approximately 7.4. At this pH, the dimethylamino headgroup is largely deprotonated and neutral, which reduces non-specific interactions with blood components and improves the LNP's stability and circulation time.

  • Cellular Uptake: LNPs are typically taken up by cells through endocytosis.[3] Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][4][5]

  • Endosomal Escape: Inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops to 5-6. This acidic environment protonates the dimethylamino headgroup of 1,2-dimyristoyl-3-dimethylammonium-propane, causing the LNP to become positively charged. This charge facilitates the disruption of the endosomal membrane, possibly through interactions with anionic lipids in the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm.

Signaling Pathway for Endosomal Escape

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cytoplasm Cytoplasm cluster_endosome Endosome (pH 5-6) LNP_neutral LNP with Neutral This compound LNP_uptake Endocytosis LNP_neutral->LNP_uptake Cellular Uptake Cargo_Release Release of Nucleic Acid Cargo RISC RISC Loading (for siRNA) Cargo_Release->RISC Translation Translation (for mRNA) Cargo_Release->Translation LNP_charged LNP with Protonated (Cationic) this compound LNP_uptake->LNP_charged Endosomal Acidification Membrane_disruption Endosomal Membrane Disruption LNP_charged->Membrane_disruption Interaction with Endosomal Membrane Membrane_disruption->Cargo_Release

Caption: LNP-mediated nucleic acid delivery and endosomal escape.

Experimental Protocols

Protocol for LNP Formulation for siRNA Delivery

This protocol describes a representative method for formulating LNPs containing siRNA using 1,2-dimyristoyl-3-dimethylammonium-propane, suitable for in vitro and in vivo applications. The lipids are typically dissolved in ethanol (B145695) and mixed rapidly with an aqueous solution of siRNA at a low pH.

Materials:

  • 1,2-dimyristoyl-3-dimethylammonium-propane (this compound)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

  • siRNA

  • Ethanol (anhydrous)

  • Citrate (B86180) buffer (e.g., 25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr) or a vortex mixer

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be around 10-20 mM.

  • Prepare siRNA Solution: Dissolve the siRNA in the citrate buffer (pH 4.0).

  • LNP Formation:

    • Microfluidic Mixing: Set up the microfluidic device with two syringe pumps. Load one syringe with the lipid-ethanol solution and the other with the siRNA-buffer solution. Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

    • Vortex Mixing: Alternatively, for small-scale preparations, rapidly inject the lipid-ethanol solution into the siRNA-buffer solution while vortexing vigorously.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove the ethanol and exchange the buffer.

  • Characterization:

    • Size and Zeta Potential: Measure the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Encapsulation Efficiency: Determine the amount of siRNA encapsulated in the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol for In Vitro siRNA Transfection

This protocol provides a general workflow for transfecting mammalian cells with the formulated LNPs to achieve gene silencing.

Materials:

  • siRNA-loaded LNPs

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for quantifying gene knockdown (e.g., for RT-qPCR or Western blotting)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.

  • LNP Treatment: Dilute the siRNA-LNP formulation in serum-free or complete cell culture medium to achieve the desired final siRNA concentration.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells with the LNPs for 24-72 hours at 37°C and 5% CO₂.

  • Analysis of Gene Knockdown:

    • mRNA Level: Lyse the cells and extract total RNA. Perform reverse transcription quantitative PCR (RT-qPCR) to measure the relative expression of the target gene mRNA compared to a housekeeping gene.

    • Protein Level: Lyse the cells and perform a Western blot to assess the level of the target protein.

Experimental Workflow for siRNA Transfection and Analysis

Transfection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulate_LNP 1. Formulate siRNA-LNPs (this compound, DSPC, Chol, PEG-lipid) Characterize_LNP 2. Characterize LNPs (Size, PDI, Zeta, Encapsulation) Formulate_LNP->Characterize_LNP Treat_Cells 4. Treat Cells with siRNA-LNPs Characterize_LNP->Treat_Cells Seed_Cells 3. Seed Mammalian Cells in 96-well Plate Seed_Cells->Treat_Cells Incubate 5. Incubate for 24-72h Treat_Cells->Incubate Harvest_Cells 6. Harvest Cells Incubate->Harvest_Cells RNA_Extraction 7a. RNA Extraction Harvest_Cells->RNA_Extraction Protein_Lysis 7b. Protein Lysis Harvest_Cells->Protein_Lysis RT_qPCR 8a. RT-qPCR Analysis RNA_Extraction->RT_qPCR Western_Blot 8b. Western Blot Analysis Protein_Lysis->Western_Blot

Caption: Workflow for in vitro siRNA transfection using LNPs.

References

An In-depth Technical Guide to the Biochemical and Physiological Actions of 14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-propane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14:0 DAP, chemically known as 1,2-dimyristoyl-3-dimethylammonium-propane, is a synthetic cationic lipid that has garnered significant attention in the field of drug delivery and gene therapy. Its unique amphiphilic structure, comprising a hydrophilic dimethylammonium headgroup and two hydrophobic myristoyl (14-carbon) acyl chains, enables the formation of liposomes and lipid nanoparticles (LNPs). These formulations are capable of encapsulating and transporting a variety of therapeutic payloads, including nucleic acids and small molecule drugs, into cells. This technical guide provides a comprehensive overview of the biochemical and physiological actions of this compound, detailing its mechanism of action, quantitative data on its biological effects, and detailed experimental protocols for its application.

Introduction

Cationic lipids are essential components in the development of non-viral gene delivery systems. This compound falls into this category, offering a positively charged surface that facilitates interaction with negatively charged molecules such as DNA and RNA. This electrostatic interaction is the cornerstone of its function, enabling the condensation of nucleic acids into compact, stable complexes known as lipoplexes. These lipoplexes protect the genetic material from degradation and facilitate its entry into target cells.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 1,2-dimyristoyl-3-dimethylammonium-propane[1]
Synonyms This compound, DMDAP[2]
Molecular Formula C₃₃H₆₅NO₄[1]
Molecular Weight 539.87 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol.[2]
Purity >99%[1]
Storage Temperature -20°C[1]
CAS Number 72719-84-7[1]

Biochemical and Physiological Actions

The primary physiological action of this compound is to serve as a vehicle for the intracellular delivery of therapeutic molecules. This is achieved through a series of biochemical interactions with both the cargo and the target cell membrane.

Mechanism of Action: Lipoplex Formation and Cellular Uptake

The mechanism of action of this compound-containing liposomes can be broken down into several key steps:

  • Lipoplex Formation: The positively charged dimethylammonium headgroup of this compound electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA or RNA). This interaction leads to the condensation of the nucleic acid into a compact and protected structure within the liposome, forming a lipoplex.

  • Cellular Association: The net positive charge of the lipoplex facilitates its initial interaction with the negatively charged proteoglycans on the surface of the cell membrane.

  • Cellular Uptake: The lipoplex is internalized by the cell primarily through endocytosis. The exact endocytic pathway can be cell-type dependent but often involves clathrin-mediated or caveolae-mediated endocytosis.

  • Endosomal Escape: Once inside the endosome, the cationic lipids are thought to interact with the anionic lipids of the endosomal membrane. This interaction can lead to the destabilization of the endosomal membrane, a critical step known as endosomal escape. The proposed "proton sponge" effect, where the amine groups of the cationic lipid buffer the endosomal pH, can lead to proton influx, osmotic swelling, and eventual rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.

  • Intracellular Trafficking and Action: Once in the cytoplasm, the nucleic acid can be transported to the nucleus (for DNA) for transcription or remain in the cytoplasm (for mRNA) for translation, leading to the desired therapeutic effect.

dot

Synthesis_Workflow Synthesis Workflow for this compound Start Start Reactants Dissolve 3-(Dimethylamino)-1,2-propanediol and triethylamine (B128534) in DCM Start->Reactants Cooling Cool to 0°C Reactants->Cooling Addition Add Myristoyl Chloride Cooling->Addition Reaction Stir at Room Temperature (12-24h) Addition->Reaction Quench Quench with Water Reaction->Quench Extraction Extract and Wash Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Characterization NMR, Mass Spectrometry Purification->Characterization End Pure this compound Characterization->End Liposome_Preparation_Workflow Thin-Film Hydration for Liposome Preparation Start Start Dissolve_Lipids 1. Dissolve this compound and Helper Lipid in Organic Solvent Start->Dissolve_Lipids Form_Film 2. Form Thin Lipid Film (Rotary Evaporation) Dissolve_Lipids->Form_Film Hydrate_Film 3. Hydrate Film with Aqueous Buffer Form_Film->Hydrate_Film Form_MLVs 4. Formation of Multilamellar Vesicles (MLVs) Hydrate_Film->Form_MLVs Extrusion 5. Extrusion through Polycarbonate Membrane Form_MLVs->Extrusion Form_LUVs 6. Formation of Large Unilamellar Vesicles (LUVs) Extrusion->Form_LUVs Characterize 7. Characterize Size, PDI, and Zeta Potential Form_LUVs->Characterize End Liposome Formulation Characterize->End

References

Methodological & Application

Application Note: Preparation of Cationic Liposomes using 14:0 DAP (Dimyristoyl Diaminopropane) Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cationic liposomes are spherical vesicles composed of one or more lipid bilayers that possess a net positive charge. This characteristic is crucial for their application in drug and gene delivery, as it facilitates the encapsulation of anionic therapeutic agents such as siRNA, mRNA, and plasmid DNA through electrostatic interactions. Furthermore, the positive surface charge promotes interaction with negatively charged cell membranes, enhancing cellular uptake.

The term "14:0 DAP" refers to a cationic lipid featuring two myristoyl (14:0) fatty acid chains and a headgroup containing a diaminopropane (B31400) moiety. A representative lipid of this class is 1,2-dimyristoyl-3-diaminopropyl. These lipids are frequently co-formulated with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol, to improve the stability and fusogenicity of the resulting liposomes, often referred to as lipoplexes when complexed with nucleic acids.

This document provides a detailed protocol for the preparation and characterization of this compound-based cationic liposomes for research and drug development applications.

Experimental Protocols

1. Materials and Equipment

  • Lipids:

    • This compound (e.g., 1,2-dimyristoyl-3-diaminopropyl)

    • Helper Lipid (e.g., DOPE or Cholesterol)

  • Solvents:

  • Buffers:

    • Nuclease-free water

    • Phosphate-Buffered Saline (PBS)

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Water bath sonicator

    • Extruder (e.g., Avanti Mini-Extruder)

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

    • Spectrofluorometer for encapsulation efficiency assay

2. Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar vesicles with a defined size.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the this compound and helper lipid (e.g., DOPE) in chloroform at the desired molar ratio (e.g., 1:1).

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (for 14:0 lipids, this is typically >23°C, so room temperature is often sufficient, but 30-40°C is common).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation for at least 1 hour after the film appears dry to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., nuclease-free water or PBS) to achieve the final desired lipid concentration (e.g., 1-10 mg/mL).

    • Continue to rotate the flask in the water bath (above Tc) for 1-2 hours to allow the lipids to swell and form multilamellar vesicles (MLVs).

  • Sonication (Optional):

    • To aid in the dispersal of lipids, the MLV suspension can be briefly sonicated in a bath sonicator for 5-10 minutes.

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the liposome suspension to a temperature above the Tc of the lipids.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process forces the MLVs to resize into large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, the appropriate conditions should be determined based on stability studies.

Data Presentation

Table 1: Physicochemical Properties of this compound:DOPE Liposomes

Formulation (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound:DOPE (1:1)110 ± 5< 0.2+45 ± 4
This compound:Cholesterol (1:1)125 ± 8< 0.25+50 ± 5

Data are representative and may vary based on specific experimental conditions.

Table 2: Encapsulation Efficiency of siRNA in this compound:DOPE Liposomes

N/P Ratio*Encapsulation Efficiency (%)
2:1> 90%
4:1> 95%
6:1> 98%

*N/P Ratio: The molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Characterization process_node process_node A 1. Lipid Solubilization (this compound + Helper Lipid in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Extrusion (100 nm Membrane) C->D Forms LUVs E Particle Size & PDI (DLS) D->E F Zeta Potential (DLS) D->F G Encapsulation Efficiency (Fluorometry) D->G

Caption: Workflow for this compound Liposome Preparation and Characterization.

Cellular Uptake Pathway

Caption: Cellular Uptake and Mechanism of Action for siRNA-loaded Lipoplexes.

Application Notes and Protocols for 14:0 DAP-Mediated mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-propane), a cationic lipid, for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) into cells. This document outlines the underlying principles, detailed experimental protocols, and methods for characterization and evaluation of this compound-containing LNPs.

Introduction to this compound for mRNA Delivery

This compound is a synthetic cationic lipid that plays a crucial role in the formulation of LNPs for nucleic acid delivery.[1][2] Its key features include a positively charged headgroup that facilitates electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA, and a lipid tail that contributes to the overall structure and stability of the nanoparticle.[3] A critical characteristic of this compound and similar cationic lipids is their pH-sensitive nature, which is instrumental in the endosomal escape of the mRNA payload into the cytoplasm, a necessary step for protein translation.[2]

LNPs for mRNA delivery are typically composed of four main components:

  • Cationic/Ionizable Lipid (e.g., this compound): Essential for encapsulating the mRNA and facilitating its release into the cytoplasm.[4]

  • Phospholipid (e.g., DSPC, DOPE): A helper lipid that contributes to the structural integrity of the LNP bilayer.[5]

  • Cholesterol: Modulates the rigidity and stability of the LNP membrane.[5]

  • PEGylated Lipid (e.g., DMG-PEG 2000): Stabilizes the LNP during formulation and in circulation, preventing aggregation and reducing non-specific interactions.[6]

Experimental Protocols

The following protocols provide a step-by-step guide for the formulation, characterization, and in vitro evaluation of this compound-containing LNPs for mRNA delivery.

Preparation of Lipid Nanoparticles (LNPs)

This protocol describes the formulation of LNPs using the microfluidic mixing method, which allows for rapid and reproducible production of nanoparticles with controlled size.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding a reporter protein like luciferase or GFP)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (10 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (MWCO 3500 Da)

  • RNase-free tubes and reagents

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol.

    • Combine the lipid stock solutions in an RNase-free tube to achieve a desired molar ratio. A suggested starting point, based on formulations with similar cationic lipids, is a molar ratio of approximately 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[7]

    • Vortex the lipid mixture to ensure homogeneity.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock solution in 10 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the desired lipid-to-mRNA ratio.

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA, forming LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will contain ethanol. To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette.

    • Perform dialysis overnight at 4°C with at least two changes of PBS.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage. For cryopreservation, the addition of a cryoprotectant like sucrose (B13894) may be necessary to maintain stability.

Characterization of LNPs

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI of the LNPs. The PDI is a measure of the heterogeneity of particle sizes. Zeta potential, a measure of the surface charge of the nanoparticles, is determined by electrophoretic light scattering (ELS).

  • Procedure:

    • Dilute a small aliquot of the LNP solution in PBS (pH 7.4) for size and PDI measurements.

    • For zeta potential measurement, dilute the LNPs in a low-ionic-strength buffer (e.g., 0.1x PBS) to reduce ionic screening effects.

    • Analyze the samples using a DLS instrument (e.g., Malvern Zetasizer).

    • Record the Z-average diameter, PDI, and zeta potential.

2.2.2. mRNA Encapsulation Efficiency

  • Principle: The encapsulation efficiency (EE%) is determined by quantifying the amount of mRNA protected within the LNPs compared to the total amount of mRNA used in the formulation. A common method is the RiboGreen assay, where a fluorescent dye binds to RNA.

  • Procedure:

    • Prepare two sets of LNP samples.

    • In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will measure the total mRNA.

    • The second set of intact LNPs will be used to measure the amount of unencapsulated (free) mRNA.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity using a plate reader.

    • Calculate the EE% using the following formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vitro Transfection and Protein Expression

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • mRNA-LNPs

  • Luciferase assay kit (if using luciferase reporter mRNA)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C and 5% CO2.

  • Transfection:

    • Dilute the mRNA-LNPs in complete cell culture medium to the desired final mRNA concentration.

    • Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

    • Incubate the cells for 24-48 hours.

  • Assessment of Protein Expression:

    • If using a fluorescent reporter like GFP, visualize the protein expression using a fluorescence microscope.

    • For a quantitative assessment with a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay kit.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the characterization and in vitro evaluation of this compound-LNPs.

Table 1: Physicochemical Properties of this compound-LNPs

Formulation (Molar Ratio)Particle Size (d.nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Example 1 (50:10:38.5:1.5)80 - 120< 0.2+30 to +50> 90%
Add your experimental data here

Note: The values in Example 1 are representative of typical LNP formulations and should be replaced with experimental data.

Table 2: In Vitro Transfection Efficiency of this compound-LNPs

Cell LinemRNA Dose (ng/well)Reporter GeneProtein Expression (Relative Luminescence Units or % GFP Positive Cells)
HEK293100LuciferaseExample: 1 x 10^6 RLU
HeLa100GFPExample: 75%
Add your experimental data here

Note: The values in the examples are for illustrative purposes and should be replaced with your experimental results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and evaluation of this compound-mRNA LNPs.

G cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation prep_lipids 1. Prepare Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol mixing 3. Microfluidic Mixing (Aqueous:Organic = 3:1) prep_lipids->mixing prep_mrna 2. Prepare mRNA Solution in Citrate Buffer (pH 4.0) prep_mrna->mixing purification 4. Dialysis vs. PBS (pH 7.4) & Sterile Filtration mixing->purification dls Size (DLS) PDI Zeta Potential purification->dls ee Encapsulation Efficiency (RiboGreen Assay) purification->ee transfection Cell Transfection (e.g., HEK293, HeLa) purification->transfection expression Protein Expression Analysis (Luciferase Assay / Flow Cytometry) transfection->expression

Caption: Workflow for this compound-mRNA LNP formulation and evaluation.

Signaling Pathway: Endosomal Escape

This diagram illustrates the proposed mechanism of pH-mediated endosomal escape facilitated by cationic lipids like this compound.

G cluster_cell Cellular Uptake and Endosomal Trafficking cluster_escape Endosomal Escape Mechanism cluster_translation Protein Synthesis lnp mRNA-LNP (Neutral Surface Charge at pH 7.4) endocytosis Endocytosis lnp->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome / Lysosome (pH ~5.0) endosome->late_endosome protonation Protonation of this compound (Cationic Charge) late_endosome->protonation interaction Interaction with Anionic Endosomal Membrane protonation->interaction destabilization Membrane Destabilization & Disruption interaction->destabilization release mRNA Release into Cytoplasm destabilization->release translation mRNA Translation by Ribosomes release->translation protein Therapeutic Protein translation->protein

Caption: pH-mediated endosomal escape of this compound-LNPs.

Conclusion

This compound is a valuable cationic lipid for the formulation of LNPs for mRNA delivery. The protocols and methods outlined in these application notes provide a framework for researchers to successfully formulate, characterize, and evaluate this compound-based mRNA delivery systems. Optimization of the lipid molar ratios and formulation parameters is recommended to achieve the desired physicochemical properties and transfection efficiency for specific applications.

References

Application Notes and Protocols for Formulating Lipid Nanoparticles with 14:0 DAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, particularly nucleic acids such as mRNA and siRNA. The composition of these LNPs is critical to their efficacy, stability, and safety profile. 14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-propane) is a cationic lipid that can be utilized in the formulation of LNPs for various research and drug development applications.[1][][3][4][5] Its cationic headgroup facilitates the encapsulation of negatively charged payloads and can play a role in the endosomal escape of the payload into the cytoplasm.[6]

These application notes provide a comprehensive overview and a representative protocol for the formulation of LNPs using this compound. The provided methodologies are based on established LNP manufacturing techniques, specifically microfluidic mixing, and include protocols for the essential characterization of the resulting nanoparticles. Due to the limited availability of published data for this specific lipid, the formulation ratios are adapted from those of structurally similar cationic lipids, such as 1,2-dimyristoyl-sn-glycero-3-trimethylammonium-propane (14:0 TAP).[1][7] The provided protocols and target specifications should be considered a starting point for formulation development and will likely require optimization for specific applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for successful LNP formulation.

PropertyValueReference
Chemical Name 1,2-dimyristoyl-3-dimethylammonium-propane[1][5]
Synonyms This compound, DMDAP[8]
CAS Number 72719-84-7[5][8]
Molecular Formula C₃₃H₆₅NO₄[8]
Molecular Weight 539.9 g/mol [8]
Appearance Solid powder[8]
Solubility Soluble in Chloroform[8][9]
Storage Temperature -20°C[5][10]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes the formulation of LNPs encapsulating a model nucleic acid (e.g., mRNA or siRNA) using a microfluidic mixing device.

Materials:

  • This compound (1,2-dimyristoyl-3-dimethylammonium-propane)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Nucleic acid payload (e.g., mRNA, siRNA)

  • Ethanol (B145695) (200 proof, anhydrous)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions in Ethanol:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a concentration of 10 mg/mL.

    • Vortex or sonicate each solution until the lipids are fully dissolved.

  • Preparation of the Lipid Mixture (Organic Phase):

    • Based on the target molar ratio (e.g., this compound:DSPC:Cholesterol:DMG-PEG 2000 of 50:10:38.5:1.5), combine the appropriate volumes of the lipid stock solutions in a sterile glass vial.

    • Vortex the lipid mixture to ensure homogeneity.

  • Preparation of the Nucleic Acid Solution (Aqueous Phase):

    • Dilute the nucleic acid payload to the desired concentration (e.g., 0.1 mg/mL) in citrate buffer (pH 4.0).

    • Ensure the nucleic acid is fully dissolved and the solution is clear.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) into one syringe and the nucleic acid solution (aqueous phase) into another.

    • Set the total flow rate (e.g., 12 mL/min) and the flow rate ratio of the aqueous to organic phase (e.g., 3:1).[11][12]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

    • Collect the resulting LNP suspension.

  • Purification and Buffer Exchange:

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.

    • Perform dialysis overnight at 4°C with at least two buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the LNPs at 2-8°C. For long-term storage, consult stability studies for the specific formulation.

Protocol 2: Characterization of this compound LNPs

A. Particle Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in sterile PBS (pH 7.4).

    • Transfer the diluted sample to a suitable cuvette for the DLS instrument.

    • Measure the hydrodynamic diameter (particle size) and PDI at 25°C.

    • Perform at least three independent measurements and report the average and standard deviation.

B. Encapsulation Efficiency Determination

  • Method: RiboGreen Assay (or equivalent nucleic acid quantification assay)

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lytic agent (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This will measure the total nucleic acid concentration.

    • The second set remains untreated to measure the amount of free (unencapsulated) nucleic acid.

    • Prepare a standard curve of the nucleic acid in the appropriate buffer (with and without the lytic agent).

    • Add the RiboGreen reagent to both the samples and the standards.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the concentration of total and free nucleic acid using the standard curve.

    • Determine the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Quantitative Data Summary

The following table presents the target physicochemical characteristics for LNPs formulated with this compound. These values are based on typical LNP formulations and data from LNPs containing structurally similar cationic lipids.[1][7] Experimental optimization is necessary to achieve these targets for a specific payload and application.

ParameterTarget Value
Molar Ratio (this compound:DSPC:Cholesterol:DMG-PEG 2000) ~ 50:10:38.5:1.5
Particle Size (Hydrodynamic Diameter) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency > 90%
Zeta Potential (at pH 7.4) Near-neutral to slightly positive

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound LNP Formulation & Characterization cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization cluster_characterization Characterization prep_lipid Prepare Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol mix_lipids Combine Lipids to Form Organic Phase prep_lipid->mix_lipids prep_payload Prepare Nucleic Acid Solution in Citrate Buffer (pH 4.0) microfluidics Microfluidic Mixing (Aqueous:Organic Ratio 3:1) prep_payload->microfluidics Aqueous Phase mix_lipids->microfluidics Organic Phase dialysis Dialysis vs. PBS (pH 7.4) to Remove Ethanol microfluidics->dialysis LNP Suspension filtration Sterile Filtration (0.22 µm) dialysis->filtration storage Store at 2-8°C filtration->storage dls DLS Analysis: - Particle Size - PDI filtration->dls ribogreen RiboGreen Assay: - Encapsulation Efficiency filtration->ribogreen

Caption: Workflow for this compound LNP formulation and characterization.

Signaling Pathway

Cationic lipids in LNPs can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to the activation of innate immune signaling pathways. This can result in the production of pro-inflammatory cytokines and the formation of the NLRP3 inflammasome.

signaling_pathway Innate Immune Activation by Cationic LNPs lnp Cationic LNP (e.g., with this compound) cell_membrane Cell Membrane lnp->cell_membrane Endocytosis endosome Endosome cell_membrane->endosome tlr TLR2/TLR4 endosome->tlr Recognition nlrp3 NLRP3 Inflammasome Activation endosome->nlrp3 Activation Signal my_d88 MyD88 tlr->my_d88 nf_kb NF-κB my_d88->nf_kb pro_cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) nf_kb->pro_cytokines Transcription pro_il1b Pro-IL-1β nf_kb->pro_il1b Transcription caspase1 Caspase-1 nlrp3->caspase1 il1b IL-1β Release caspase1->il1b Cleavage pro_il1b->caspase1

Caption: Cationic LNP-mediated activation of innate immune pathways.

Conclusion

The protocols and data presented in these application notes provide a foundational framework for the formulation and characterization of lipid nanoparticles utilizing the cationic lipid this compound. Researchers and drug development professionals can use this information as a guide to initiate their own formulation development efforts. It is important to reiterate that the optimal formulation parameters and resulting LNP characteristics will be dependent on the specific nucleic acid payload and the intended application, and therefore, systematic optimization is highly recommended. Further studies are warranted to fully elucidate the in vitro and in vivo performance of this compound-containing LNPs.

References

Application Notes and Protocols for 14:0 DAP as a Transfection Reagent in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP), a cationic lipid, serves as a versatile reagent for the delivery of nucleic acids into eukaryotic cells for in vitro studies.[1][2][3] Its positively charged dimethylammonium headgroup facilitates the formation of lipoplexes with negatively charged nucleic acids, such as plasmid DNA and siRNA. These complexes are then internalized by cells, leading to the expression or knockdown of target genes. This document provides detailed application notes and protocols for the effective use of this compound as a transfection reagent. While specific performance can vary between cell types, this compound presents a viable and efficient option for non-viral gene delivery.

Data Presentation

Due to the limited availability of direct comparative studies for this compound across a wide range of cell lines, the following tables summarize available data for similar cationic lipids and provide a framework for empirical optimization.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Full Name 1,2-dimyristoyl-3-dimethylammonium-propane[1][3]
Abbreviation This compound, DMTAP[1][4]
Molecular Formula C₃₃H₆₅NO₄[2]
Molecular Weight 539.87 g/mol [2]
Charge Cationic[1][3]
Solubility Soluble in Chloroform (B151607)[5]
Storage -20°C[1][3]

Table 2: Representative Transfection Efficiency and Cytotoxicity of Cationic Lipids (for comparative purposes)

Cationic Lipid FormulationCell LineTransfection EfficiencyCytotoxicity (Cell Viability)Reference
DOTAP:DOPE (1:1 molar ratio)HEK-293THighModerate[6]
DOTAP:DOPE (0.5:1 molar ratio)Caco-2~20% at 6:1 ratioLow[6]
DOTAP:DOPE (1:1 molar ratio)HeLaModerateModerate[7]
14:0 TAP (similar to this compound)Macrophages, U937Not reportedHigh[2]
14:0 TAP (similar to this compound)T lymphocytesNot reportedLow (minimal uptake)[2]
DODAP/DPPEMCF-7-Luc-~70-80%[8]

Note: This table is for illustrative purposes. Transfection efficiency and cytotoxicity are highly dependent on the specific experimental conditions, including cell type, nucleic acid used, and lipid-to-DNA ratio.

Experimental Protocols

Protocol 1: Preparation of this compound:DOPE Liposomes

This protocol describes the preparation of cationic liposomes using the thin-film hydration method. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a commonly used neutral helper lipid that can enhance transfection efficiency.[9]

Materials:

  • This compound (1,2-dimyristoyl-3-dimethylammonium-propane)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Sterile glass vials

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and DOPE in chloroform in a round-bottom flask. A 1:1 molar ratio is a good starting point. b. Create a thin lipid film by removing the chloroform using a rotary evaporator. c. Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with sterile, nuclease-free water or a suitable buffer (e.g., HBS) to a final total lipid concentration of 1 mg/mL. The hydration should be performed above the phase transition temperature of the lipids. b. Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Sonication: a. Sonicate the MLV suspension in a water bath sonicator until the solution becomes clear, indicating the formation of small unilamellar vesicles (SUVs). This typically takes 5-15 minutes. b. The liposome (B1194612) solution can be stored at 4°C for a short period. For long-term storage, it is recommended to prepare fresh liposomes.

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent cells in a 6-well plate format. Optimization is crucial for each cell line and plasmid combination.

Materials:

  • Adherent cells (e.g., HeLa, HEK293)

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM®)

  • This compound:DOPE liposome solution (from Protocol 1)

  • Plasmid DNA (high purity, 0.5-1.0 µg/µL in TE buffer)

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: a. The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Formation of Lipoplexes (Lipid-DNA Complexes): a. For each well to be transfected, dilute 1-2 µg of plasmid DNA into 100 µL of serum-free medium in a sterile microcentrifuge tube. Mix gently. b. In a separate sterile microcentrifuge tube, dilute 2-10 µL of the this compound:DOPE liposome solution into 100 µL of serum-free medium. A starting lipid-to-DNA ratio of 5:1 (w/w) is recommended for optimization. c. Combine the diluted DNA and diluted liposome solutions. Mix gently by pipetting up and down and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection: a. Gently aspirate the culture medium from the cells and wash once with serum-free medium. b. Add the 200 µL of the lipoplex solution dropwise to the cells. c. Add 800 µL of serum-free medium to each well and gently rock the plate to ensure even distribution. d. Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection: a. After the incubation period, aspirate the transfection medium and replace it with 2 mL of complete culture medium. b. Return the plate to the incubator and culture for 24-72 hours before assaying for gene expression.

Table 3: Recommended Starting Conditions for Transfection Optimization

ParameterRange for Optimization
Cell Confluency 70-90%
DNA per well (6-well plate) 1-4 µg
This compound:DOPE to DNA Ratio (w/w) 2:1 to 10:1
Complex Formation Time 15-45 minutes
Incubation Time with Cells 4-8 hours

Visualization of Pathways and Workflows

Signaling Pathway

Cationic lipids can interact with cellular signaling pathways. While specific data for this compound is limited, some studies suggest that it does not induce the secretion of the pro-inflammatory cytokine MCP-1, unlike DOTAP. Furthermore, related compounds have been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway. The following diagram illustrates a hypothetical model of how this compound-based lipoplexes might be internalized and potentially modulate inflammatory signaling.

G Hypothetical Signaling Pathway of this compound-mediated Transfection cluster_0 Cellular Exterior cluster_1 Cytoplasm Lipoplex This compound:DOPE/DNA Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis DNA_release DNA Release Endosome->DNA_release Endosomal Escape TLR4 TLR4 Endosome->TLR4 Potential Inhibition Nucleus Nucleus DNA_release->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Inflammatory_Cytokines Inflammatory Cytokines (e.g., MCP-1) NF_kB->Inflammatory_Cytokines

Hypothetical signaling pathway for this compound transfection.
Experimental Workflow

The following diagram outlines the general workflow for an in vitro transfection experiment using this compound.

G Experimental Workflow for this compound Transfection cluster_0 Preparation cluster_1 Transfection cluster_2 Analysis Prepare_Liposomes 1. Prepare this compound:DOPE Liposomes Form_Lipoplexes 4. Form Lipoplexes (this compound:DOPE + DNA) Prepare_Liposomes->Form_Lipoplexes Prepare_DNA 2. Prepare Plasmid DNA Prepare_DNA->Form_Lipoplexes Seed_Cells 3. Seed Adherent Cells Transfect_Cells 5. Transfect Cells Seed_Cells->Transfect_Cells Form_Lipoplexes->Transfect_Cells Incubate 6. Incubate (24-72h) Transfect_Cells->Incubate Assay 7. Assay for Gene Expression (e.g., qPCR, Western Blot, Microscopy) Incubate->Assay

General workflow for in vitro transfection using this compound.

Conclusion

This compound is a valuable tool for in vitro transfection, offering a non-viral method for gene delivery. The provided protocols serve as a starting point for developing optimized transfection procedures for specific cell lines and applications. Due to the cell-type-dependent nature of transfection, empirical optimization of parameters such as lipid-to-DNA ratio and cell density is essential to achieve maximal transfection efficiency and minimal cytotoxicity. Further research is warranted to fully elucidate the specific cellular uptake mechanisms and signaling pathways modulated by this compound to further enhance its utility in research and drug development.

References

Application Notes and Protocols for 14:0 DAP in Gene Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 14:0 DAP

1,2-dimyristoyl-3-dimethylammonium-propane, commonly referred to as this compound, is a cationic lipid that serves as a crucial component in the formulation of lipid nanoparticles (LNPs) for gene therapy applications.[1][2][3][4] Its structure, featuring two 14-carbon myristoyl fatty acid chains, facilitates the encapsulation of genetic material, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).[5][6][7] The positively charged dimethylammonium headgroup of this compound interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids, enabling the formation of stable lipoplexes.[6][7] These lipoplexes, or LNPs, protect the genetic payload from degradation and facilitate its delivery across the cell membrane.[5] this compound is also described as a pH-sensitive transfection reagent, suggesting that its charge may be modulated by the acidic environment of endosomes, a key characteristic for effective intracellular release of the genetic cargo.[1][8]

Applications in Gene Therapy

Cationic lipids like this compound are integral to non-viral gene delivery systems, which are being extensively researched for a variety of therapeutic areas.[5] These systems offer a potentially safer alternative to viral vectors. The primary applications of this compound-containing LNPs in gene therapy research include:

  • Gene Delivery: Delivering therapeutic genes to target cells to treat genetic disorders.[6][7]

  • mRNA Vaccines: Encapsulating mRNA to develop vaccines that elicit an immune response.[6][7]

  • RNA Interference (RNAi): Delivering siRNA or miRNA to silence specific genes involved in disease pathways.[6][7]

  • Plasmid DNA Delivery: Facilitating the delivery of plasmid DNA for applications in protein production or genetic modification.[5][6][7]

Data Presentation: Physicochemical and Biological Properties

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide a representative summary of the types of data that are critical for the characterization and evaluation of cationic lipid-based LNPs. The data presented for DOTAP, a structurally similar cationic lipid, can serve as a benchmark for optimization studies with this compound.

Table 1: Physicochemical Characterization of Cationic Lipid Nanoparticles

ParameterTypical ValueMethod of AnalysisSignificance
Particle Size (Diameter) 100 - 300 nmDynamic Light Scattering (DLS)Influences cellular uptake, biodistribution, and clearance.
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Indicates the homogeneity of the nanoparticle population.
Zeta Potential +20 to +40 mVElectrophoretic Light Scattering (ELS)Reflects surface charge; crucial for interaction with cell membranes and stability.
Encapsulation Efficiency > 90%RiboGreen Assay or similarQuantifies the percentage of nucleic acid successfully encapsulated within the LNPs.

Table 2: In Vitro Transfection Efficiency of DOTAP:DOPE Lipoplexes (as a proxy for this compound formulations)

Cell LineNucleic AcidTransfection Efficiency (%)Cytotoxicity (Cell Viability %)
HEK-293 pDNA~10-20%> 80%
HeLa pDNA~5-15%> 80%
CaCo-2 pDNA~10%> 80%
HEK-293 mRNA~50-60%> 80%
HeLa mRNA~40-50%> 80%
CaCo-2 mRNA~60%> 80%

Data is approximated from studies using DOTAP:DOPE formulations and should be considered as a general reference. Actual values for this compound will require experimental determination.

Experimental Protocols

The following are generalized protocols for the formulation and application of this compound-based lipid nanoparticles. These protocols are based on common methods for similar cationic lipids and should be optimized for specific applications.

Protocol 1: Lipid Nanoparticle Formulation via Thin-Film Hydration

This method is a widely used technique for preparing liposomes.

Materials:

  • This compound

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Cholesterol

  • PEGylated lipid (e.g., DSPE-PEG2000) (Optional, for increased stability and circulation time)

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., sterile PBS or citrate (B86180) buffer at a specific pH)

  • Nucleic acid (pDNA, mRNA, or siRNA) in an appropriate buffer

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound, helper lipid, and cholesterol (and PEGylated lipid, if used) in chloroform or a chloroform:methanol mixture. A common starting molar ratio is 1:1 to 1:2 for cationic lipid to helper lipid.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous hydration buffer containing the nucleic acid. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Protocol 2: Lipid Nanoparticle Formulation via Microfluidic Mixing

This advanced technique allows for the rapid and reproducible production of uniform LNPs.

Materials:

  • Lipid solution: this compound, helper lipid, cholesterol, and optional PEGylated lipid dissolved in ethanol.

  • Aqueous solution: Nucleic acid dissolved in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., a staggered herringbone micromixer).

Procedure:

  • Prepare the lipid-ethanol solution and the nucleic acid-aqueous solution separately.

  • Load the two solutions into separate syringes and place them on a syringe pump connected to the microfluidic device.

  • Set the desired flow rates for both solutions. A common flow rate ratio of aqueous to organic phase is 3:1.

  • Initiate the pumping of the solutions through the microfluidic chip. The rapid mixing within the microchannels induces the self-assembly of the lipids and nucleic acids into LNPs.

  • Collect the resulting LNP suspension from the outlet of the device.

  • The collected suspension will contain ethanol, which should be removed, and the buffer exchanged to a physiological pH (e.g., PBS, pH 7.4) using methods like dialysis or tangential flow filtration.

Protocol 3: In Vitro Transfection of Cultured Cells

Materials:

  • This compound-LNP suspension encapsulating the desired nucleic acid.

  • Cultured cells in a multi-well plate.

  • Complete cell culture medium.

  • Reporter gene assay system (e.g., luciferase assay for reporter pDNA/mRNA, or qPCR for gene knockdown by siRNA).

  • Cell viability assay kit (e.g., MTT or PrestoBlue).

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate and culture them to the desired confluency (typically 70-90%).

  • Lipoplex Formation (if not pre-formulated): If starting with separate lipid and nucleic acid solutions, dilute each in serum-free medium and then combine to allow for lipoplex formation (typically 15-30 minutes at room temperature).

  • Transfection:

    • Remove the culture medium from the cells.

    • Add the this compound-LNP suspension (or freshly formed lipoplexes) diluted in serum-free or complete medium to the cells. The optimal concentration of LNPs should be determined experimentally.

    • Incubate the cells with the LNPs for a specified period (e.g., 4-6 hours).

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with fresh, complete culture medium.

    • Incubate the cells for an additional 24-72 hours to allow for gene expression or silencing.

  • Analysis:

    • Assess transfection efficiency using the appropriate reporter gene assay.

    • Evaluate cytotoxicity using a cell viability assay.

Mandatory Visualizations

G cluster_formulation LNP Formulation Workflow prep_lipids Prepare Lipid Mixture (this compound, Helper Lipid, Cholesterol) in Organic Solvent mixing Rapid Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid (mRNA, siRNA, pDNA) in Aqueous Buffer prep_na->mixing self_assembly Self-Assembly into LNPs mixing->self_assembly purification Purification & Buffer Exchange (e.g., Dialysis) self_assembly->purification characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) purification->characterization

Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.

G cluster_cell Cellular Uptake and Endosomal Escape lnp This compound LNP cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape Protonation of this compound Membrane Destabilization lysosome Lysosome (Degradation) late_endosome->lysosome cytoplasm Cytoplasm endosomal_escape->cytoplasm Nucleic Acid Release translation Translation (mRNA) or RISC Loading (siRNA) cytoplasm->translation

Caption: Cellular Uptake and Endosomal Escape Pathway of LNPs.

References

Topic: Analytical Techniques for Characterizing 14:0 DAP Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Introduction

Lipid nanoparticles (LNPs) are at the forefront of drug delivery, particularly for nucleic acid therapeutics like mRNA and siRNA. The critical quality attributes (CQAs) of these nanoparticles—such as size, surface charge, stability, and payload encapsulation—are dictated by their composition. Formulations containing 14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-propane), a cationic lipid, are of significant interest.[1][2][3] Proper characterization of these LNPs is paramount for ensuring their safety, efficacy, and reproducibility.

This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound LNPs. These methodologies cover the essential physicochemical properties, cargo encapsulation, and lipid component analysis required for robust LNP development and quality control.

Overall Characterization Workflow

A systematic approach to LNP characterization is essential. The following workflow outlines the key analytical stages, from initial physical assessment to detailed chemical and structural analysis.

G cluster_0 LNP Sample Preparation cluster_1 Primary Physicochemical Characterization cluster_2 Cargo and Compositional Analysis cluster_3 Advanced Structural Analysis Prep Formulated this compound LNP Batch DLS Size (DLS) Polydispersity (PDI) Prep->DLS Initial QC Zeta Zeta Potential (ELS) Prep->Zeta Initial QC NTA Particle Concentration (NTA) Prep->NTA Initial QC EE Encapsulation Efficiency (RiboGreen Assay) DLS->EE pKa Apparent pKa (TNS Assay) Zeta->pKa HPLC Lipid Quantification (HPLC-CAD) NTA->HPLC CryoTEM Morphology & Structure (Cryo-TEM) EE->CryoTEM Comprehensive Analysis HPLC->CryoTEM Comprehensive Analysis pKa->CryoTEM Comprehensive Analysis Final Complete Characterization Profile CryoTEM->Final Final Assessment

Caption: Overall workflow for this compound LNP characterization.

Physicochemical Characterization

Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[4] The rate of these fluctuations is related to the particle size via the Stokes-Einstein equation. This technique provides the mean hydrodynamic diameter and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.[5][6]

Experimental Protocol:

  • Instrument: Zetasizer series instrument or similar DLS system.[7]

  • Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., 1x PBS) to an appropriate concentration to avoid multiple scattering effects (typically a count rate of 50-500 kcps).[4] Filter the buffer using a 0.22 µm filter before use.

  • Measurement:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted sample (e.g., 1 mL) into a clean, dust-free cuvette.[7]

    • Set the measurement parameters: backscatter detection angle (173°), automatic attenuation, and optimal measurement position.[7]

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: The instrument software calculates the Z-average diameter (intensity-weighted mean) and the PDI.

Data Presentation:

ParameterSpecificationResult (Batch A)Result (Batch B)
Z-Average Diameter (nm) 70 - 100 nm85.2 nm88.9 nm
Polydispersity Index (PDI) < 0.20.1150.123
Count Rate (kcps) 50 - 500275291
Zeta Potential by Electrophoretic Light Scattering (ELS)

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface, which is a critical indicator of colloidal stability.[] ELS applies an electric field across the sample, causing charged particles to move. The velocity of this movement is measured via laser Doppler velocimetry and is proportional to the zeta potential.[6] For nucleic acid-loaded LNPs, a slightly negative surface charge at neutral pH is common.[9]

Experimental Protocol:

  • Instrument: Zetasizer series instrument or similar ELS-capable system.

  • Sample Preparation: Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS or deionized water) to prevent charge screening.

  • Measurement:

    • Transfer the sample into a folded capillary cell, ensuring no bubbles are present.

    • Place the cell in the instrument.

    • Use the instrument's auto-measurement settings for voltage and analysis model (e.g., Smoluchowski).

    • Perform at least three measurements.

  • Data Analysis: The software reports the mean zeta potential in millivolts (mV).

Data Presentation:

ParameterSpecificationResult (Empty LNP)Result (mRNA-LNP)
Zeta Potential (mV) -20 mV to +20 mV-10.5 ± 1.2 mV-16.8 ± 1.5 mV
Conductivity (mS/cm) Report Value0.150.16
Particle Concentration by Nanoparticle Tracking Analysis (NTA)

Principle: NTA visualizes and tracks the Brownian motion of individual nanoparticles in real-time through a laser-illuminated microscope.[10][11] The diffusion of each particle is tracked, and its hydrodynamic size is calculated using the Stokes-Einstein equation. By counting the number of particles in a known volume, a direct measurement of particle concentration (particles/mL) is obtained. NTA provides higher resolution size distributions than DLS.[12]

Experimental Protocol:

  • Instrument: NanoSight instrument or similar NTA system.

  • Sample Preparation: Dilute the LNP sample in filtered, particle-free buffer to achieve an optimal particle concentration for tracking (typically 20-100 particles per frame). This often requires significant serial dilution.

  • Measurement:

    • Prime the system with buffer to establish a clean baseline.

    • Inject the diluted sample into the sample chamber.

    • Adjust the camera settings (shutter and gain) for clear particle visualization.

    • Capture video for a set duration (e.g., 60 seconds) for at least three replicate measurements.

  • Data Analysis: The NTA software analyzes the video to determine the size distribution and total particle concentration.

Data Presentation:

ParameterSpecificationResult (Batch A)
Mean Size (nm) 70 - 100 nm82.1 nm
Mode Size (nm) 70 - 100 nm78.5 nm
Concentration (particles/mL) 1x10¹¹ - 1x10¹³5.4 x 10¹²

Cargo and Compositional Analysis

Encapsulation Efficiency (EE%) by RiboGreen Assay

Principle: The Quant-iT RiboGreen assay is a highly sensitive fluorescence-based method to quantify RNA.[13] The dye exhibits a significant fluorescence enhancement upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), one can determine the amount of unencapsulated ("free") RNA versus the total RNA, allowing for the calculation of encapsulation efficiency.[14]

G cluster_0 Measurement of Free RNA cluster_1 Measurement of Total RNA cluster_2 Calculation Intact_LNP Intact LNP Sample Add_RiboGreen1 + RiboGreen Dye Intact_LNP->Add_RiboGreen1 Measure_Fluo1 Measure Fluorescence (F_free) Add_RiboGreen1->Measure_Fluo1 Calc EE% = (1 - (F_free / F_total)) * 100 Measure_Fluo1->Calc LNP_Sample2 Intact LNP Sample Add_Triton + Triton X-100 (Lysis) LNP_Sample2->Add_Triton Add_RiboGreen2 + RiboGreen Dye Add_Triton->Add_RiboGreen2 Measure_Fluo2 Measure Fluorescence (F_total) Add_RiboGreen2->Measure_Fluo2 Measure_Fluo2->Calc

Caption: Workflow for the RiboGreen encapsulation efficiency assay.

Experimental Protocol:

  • Reagents: Quant-iT RiboGreen reagent, TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5), 2% (v/v) Triton X-100, RNA standard of known concentration.

  • Standard Curve: Prepare a standard curve of the specific RNA used in the formulation by serially diluting it in TE buffer.

  • Sample Measurement:

    • Total RNA: In a 96-well plate, add LNP sample, TE buffer, and Triton X-100 solution (final Triton concentration ~0.5%). Incubate for 10 minutes at 37°C to ensure complete lysis.[15]

    • Free RNA: In a separate set of wells, add LNP sample and TE buffer (without Triton X-100).

  • Fluorescence Reading:

    • Prepare a working solution of RiboGreen dye by diluting the stock reagent in TE buffer.

    • Add the diluted RiboGreen solution to all standard and sample wells.

    • Measure fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~528 nm).[16]

  • Calculation:

    • Determine the concentration of free and total RNA from the standard curve.

    • EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100.

Data Presentation:

ParameterSpecificationResult (Batch A)
Total RNA Conc. (µg/mL) Report Value50.5
Free RNA Conc. (µg/mL) Report Value2.3
Encapsulation Efficiency (%) > 90%95.4%
Lipid Component Quantification by HPLC-CAD

Principle: High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is a powerful method for separating and quantifying lipids, which often lack a UV chromophore.[17] After separation on a reverse-phase column, the eluent is nebulized, and the resulting aerosol particles are charged. The detector measures the electrical charge, which is proportional to the mass of the analyte.[18] This allows for accurate quantification of this compound, helper lipids (e.g., DSPC, Cholesterol), and PEG-lipids.[5][19]

Experimental Protocol:

  • Instrument: HPLC system with a C18 reverse-phase column and a Charged Aerosol Detector.

  • Sample Preparation: Disrupt the LNP sample by diluting it in a strong organic solvent like methanol (B129727) or isopropanol (B130326) to dissolve the lipids.

  • Chromatography:

    • Mobile Phase A: 20 mM Ammonium Acetate in Water.

    • Mobile Phase B: 20 mM Ammonium Acetate in Methanol.

    • Gradient: Run a gradient from lower to higher organic phase (Mobile Phase B) to elute lipids based on their hydrophobicity.

    • Column Temperature: 55°C.

    • Flow Rate: 0.5 mL/min.

  • Detection & Analysis:

    • CAD Settings: Evaporation temperature 30-35°C.

    • Prepare calibration curves for each lipid standard (this compound, Cholesterol, DSPC, PEG-lipid).

    • Quantify the amount of each lipid in the sample by comparing peak areas to the respective calibration curves.

Data Presentation:

Lipid ComponentTarget Molar Ratio (%)Measured Molar Ratio (%)
This compound 50.049.5
Cholesterol 38.539.1
DSPC 10.09.8
PEG-Lipid 1.51.6
Apparent pKa Determination by TNS Assay

Principle: The apparent pKa of an LNP is the pH at which 50% of the ionizable groups are protonated. This is a critical parameter for LNPs containing ionizable lipids, as protonation in the acidic endosome is thought to trigger membrane fusion and cargo release. While this compound is a permanently cationic lipid, many advanced formulations blend it with ionizable lipids. The TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) assay is the standard method for this measurement.[20][21] TNS is a fluorescent probe that is quenched in aqueous environments but fluoresces strongly when it partitions into the hydrophobic core of a positively charged LNP membrane.[22][23] By measuring fluorescence across a pH gradient, a titration curve can be generated to determine the pKa.

G cluster_0 Sample Preparation cluster_1 Assay Execution cluster_2 Data Analysis LNP LNP Sample Add_LNP Add LNP to each well LNP->Add_LNP Buffers Prepare Buffer Series (pH 3 to 10) Plate Pipette Buffers into 96-well Plate Buffers->Plate TNS Prepare TNS Solution Add_TNS Add TNS to each well TNS->Add_TNS Plate->Add_LNP Add_LNP->Add_TNS Measure Read Fluorescence (Ex: 321 nm, Em: 445 nm) Add_TNS->Measure Plot Plot Fluorescence vs. pH Measure->Plot pKa Determine pKa (pH at 50% max fluorescence) Plot->pKa

Caption: Workflow for the TNS apparent pKa determination assay.

Experimental Protocol:

  • Reagents: TNS stock solution (in DMSO), a series of buffers covering a pH range from 3 to 10 (e.g., citrate, phosphate, borate).[21]

  • Assay Setup:

    • In a black 96-well plate, add the different pH buffers to separate wells.

    • Add a fixed amount of the LNP suspension to each well.

    • Add the TNS solution to each well (final concentration ~2-6 µM).[21]

  • Measurement:

    • Incubate briefly at room temperature.

    • Measure fluorescence using a plate reader (Excitation: ~320 nm, Emission: ~450 nm).[22][23]

    • Measure the final pH in each well.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Fit the data to a sigmoidal dose-response curve.

    • The pKa is the pH value at which the fluorescence is 50% of the maximum.[20]

Data Presentation:

ParameterSpecification (for ionizable LNPs)Result (Example Ionizable LNP)
Apparent pKa 6.0 - 7.06.45
R² of Sigmoidal Fit > 0.950.992

Advanced Structural Analysis

Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Principle: Cryo-TEM is a powerful imaging technique that allows for the visualization of nanoparticles in their near-native, hydrated state.[24] The sample is rapidly flash-frozen in liquid ethane, trapping the LNPs in a thin layer of vitrified (non-crystalline) ice.[25] This preserves their structure, which can then be imaged with high resolution. Cryo-TEM can reveal particle morphology (e.g., spherical, multilamellar), size distribution, and lamellar structure, and can help identify the presence of unloaded liposomes or other impurities.[25][26]

Experimental Protocol:

  • Instrument: Transmission Electron Microscope equipped with a cryo-stage.

  • Sample Preparation (Vitrification):

    • Place a TEM grid in a vitrification robot (e.g., Vitrobot). The environment should be temperature and humidity-controlled.

    • Apply a small volume (~3 µL) of the LNP suspension to the grid.

    • Blot the grid with filter paper to create a thin aqueous film.

    • Plunge-freeze the grid into liquid ethane.

  • Imaging:

    • Transfer the vitrified grid to the cryo-TEM under liquid nitrogen conditions.

    • Image the grid at low electron doses to minimize radiation damage.

    • Acquire multiple images from different areas of the grid.

  • Data Analysis: Analyze the images to assess particle morphology, size, and structural details. Image analysis software can be used to measure the diameters of a large population of particles to generate a high-resolution size distribution.

Data Presentation:

ParameterObservation
Morphology Predominantly spherical, unilamellar vesicles.
Internal Structure Dense core observed in most particles, indicative of encapsulated RNA.
Homogeneity Sample appears homogeneous with minimal aggregation or presence of empty liposomes.
Mean Diameter (from image analysis) 81.5 ± 9.7 nm (n=200 particles)

References

Application Notes and Protocols for 14:0 DAP in Small Molecule Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dimyristoyl-sn-glycero-3-dimethylammonium-propane (14:0 DAP) in small molecule drug delivery systems. Due to the limited availability of specific data for this compound in small molecule delivery, this document also includes relevant data and protocols for a structurally similar phospholipid, 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS), which shares the same 14-carbon acyl chains. This information can serve as a valuable starting point for the formulation and characterization of this compound-based drug delivery systems, with the understanding that optimization for the specific cationic nature of this compound is essential.

Introduction to this compound

This compound is a cationic lipid characterized by a glycerol (B35011) backbone, two myristoyl (14:0) fatty acid chains, and a dimethylammonium-propane head group.[1] Its positive charge at physiological pH facilitates interaction with negatively charged cell membranes, making it a promising candidate for enhancing cellular uptake of encapsulated small molecule drugs.[2][3] Cationic lipids like this compound are integral components of lipid nanoparticles (LNPs) and liposomes, where they contribute to the overall stability and delivery efficiency of the formulation.[4]

Physicochemical Properties of this compound-based Formulations

The physicochemical properties of liposomal formulations are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential. While specific data for small molecule-loaded this compound liposomes is scarce, the following table includes data for liposomes formulated with the structurally analogous DMPS, which can serve as a reference.

Table 1: Physicochemical Properties of DMPS-Containing Liposomes with Encapsulated Small Molecules

Lipid Composition (molar ratio)Encapsulated DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
DMPC/DMPS/Tween 80-~100< 0.2-30 to -50N/AN/A[5]
DPPC/Cholesterol/DMPSDoxorubicin (B1662922)135 ± 2.32< 0.2Not ReportedNot Reported96.0 ± 2.92[6]
DMPC/CholesterolPaclitaxel127.7 ± 1.750.2 ± 0.03-7.8 ± 0.64Not ReportedNot Reported[7]
Soy PC/CholesterolDoxorubicin155.2 ± 3.40.18 ± 0.02-25.3 ± 1.5Not Reported65.8[8]
PC/CholesterolPaclitaxel & Anastrozole189.0 ± 22.10.464 ± 0.059-11.45 ± 1.48Not ReportedPTX: ~60, ANA: ~55[9]

Note: DMPC = 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DPPC = 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, Soy PC = Soybean Phosphatidylcholine, PC = Phosphatidylcholine, Cholesterol = Chol. These values are indicative and will vary based on the specific formulation and processing parameters.

Experimental Protocols

Protocol for Liposome (B1194612) Preparation using Thin-Film Hydration

This protocol describes a general method for preparing liposomes, which can be adapted for formulations containing this compound or DMPS.[10][11][12]

Materials:

  • This compound or DMPS

  • Co-lipids (e.g., DMPC, Cholesterol)

  • Small molecule drug

  • Chloroform (B151607) and Methanol (B129727) (or other suitable organic solvents)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

  • Syringes and polycarbonate membranes (for extrusion)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound (or DMPS), co-lipids, and the lipophilic small molecule drug in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids.

    • Gradually reduce the pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Continue evaporation under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous hydration buffer (pre-heated to above the lipid phase transition temperature). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Agitate the flask by gentle rotation or vortexing to detach the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Place the MLV suspension in a bath sonicator and sonicate until the suspension becomes translucent, indicating the formation of small unilamellar vesicles (SUVs).

    • Extrusion: For a more uniform size distribution, load the MLV suspension into an extruder. Force the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).[13]

  • Purification:

    • Remove unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.[13]

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Purification Dissolve Lipids & Drug Dissolve Lipids & Drug Evaporate Solvent Evaporate Solvent Dissolve Lipids & Drug->Evaporate Solvent Rotary Evaporation Dry under Vacuum Dry under Vacuum Evaporate Solvent->Dry under Vacuum Add Aqueous Buffer Add Aqueous Buffer Dry under Vacuum->Add Aqueous Buffer Agitate to form MLVs Agitate to form MLVs Add Aqueous Buffer->Agitate to form MLVs MLVs MLVs Agitate to form MLVs->MLVs Sonication Sonication MLVs->Sonication Bath Sonication Extrusion Extrusion MLVs->Extrusion Membrane Extrusion SUVs SUVs Sonication->SUVs LUVs LUVs Extrusion->LUVs Unpurified Liposomes Unpurified Liposomes SUVs->Unpurified Liposomes LUVs->Unpurified Liposomes Dialysis / SEC Dialysis / SEC Unpurified Liposomes->Dialysis / SEC Purified Liposomes Purified Liposomes Dialysis / SEC->Purified Liposomes

General uptake mechanism of cationic liposomes.

Phosphatidylserine (B164497) (DMPS) and Apoptosis Signaling

Liposomes containing phosphatidylserine (PS) on their outer leaflet can mimic apoptotic cells, which are recognized and cleared by phagocytes. [14][15]This recognition can trigger signaling pathways leading to apoptosis in cancer cells. One such pathway involves the Fas death receptor.

Phosphatidylserine-Mediated Apoptosis Signaling Pathway

G cluster_0 Cell Surface cluster_1 Cytoplasm ps_liposome DMPS Liposome (Exposed PS) ps_receptor PS Receptor ps_liposome->ps_receptor Binding fas_receptor Fas Receptor (CD95) ps_receptor->fas_receptor Clustering & Activation fadd FADD fas_receptor->fadd Recruitment via Death Domain procaspase8 Pro-Caspase-8 fadd->procaspase8 Recruitment via Death Effector Domain caspase8 Active Caspase-8 procaspase8->caspase8 Autocatalytic Cleavage procaspase3 Pro-Caspase-3 caspase8->procaspase3 Cleavage caspase3 Active Caspase-3 (Executioner) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

PS-liposome induced Fas-mediated apoptosis.

Conclusion

This compound holds potential as a cationic lipid for enhancing the delivery of small molecule drugs due to its favorable electrostatic interactions with cell membranes. While specific data for this compound in this context is emerging, the information provided for the structurally similar DMPS offers a solid foundation for formulation development. The provided protocols for liposome preparation and in vitro release can be adapted for this compound-based systems. Further research is warranted to fully elucidate the quantitative aspects of drug loading and release, as well as the specific signaling pathways modulated by this compound-containing liposomes for various small molecule drugs. Researchers are encouraged to perform thorough characterization and optimization for their specific drug and target application.

References

Troubleshooting & Optimization

Technical Support Center: Improving 14:0 DAP Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-propane) mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cell line transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for transfection?

A1: this compound is a cationic lipid that is used as a transfection reagent.[1][2][3][4][5][6][7][8] Its positively charged headgroup interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (like plasmid DNA and siRNA) to form complexes called lipoplexes. These lipoplexes can then fuse with the cell membrane, facilitating the entry of the nucleic acid into the cell. This compound is often used in the formulation of lipid nanoparticles (LNPs) for drug delivery and gene transfection.[1][2][4][6] It is also described as a pH-sensitive reagent, which may aid in the endosomal escape of the nucleic acid.[2][4][5][9]

Q2: What is the general mechanism of this compound-mediated transfection?

A2: The process involves several key steps:

  • Lipoplex Formation: The cationic this compound lipids are mixed with the nucleic acid, forming condensed, positively charged complexes.

  • Adsorption to Cell Surface: The positively charged lipoplexes are attracted to the negatively charged cell surface.

  • Cellular Uptake: The lipoplexes are internalized by the cell, primarily through endocytosis.

  • Endosomal Escape: The lipoplexes must escape from the endosome before the nucleic acid is degraded by lysosomal enzymes. The pH-sensitive nature of this compound may facilitate this step.

  • Nuclear Entry (for DNA): For plasmid DNA to be transcribed, it must enter the nucleus.

Q3: What are the key parameters to optimize for successful this compound transfection?

A3: Several factors can significantly impact transfection efficiency. Key parameters to optimize include:

  • Lipid-to-Nucleic Acid Ratio: This is a critical factor that affects the charge, size, and stability of the lipoplexes.

  • Cell Type and Health: Different cell lines have varying susceptibilities to transfection. It's crucial to use healthy, actively dividing cells at an optimal confluency (typically 70-90%).

  • Concentration of Lipoplexes: High concentrations can be toxic to cells.

  • Incubation Time: The duration of cell exposure to the lipoplexes should be optimized.

  • Presence of Serum: Serum can sometimes interfere with transfection, although some protocols are optimized for its presence.

Q4: Can this compound be used to deliver different types of nucleic acids?

A4: Yes, this compound and other cationic lipids can be used to deliver various nucleic acids, including plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).[1][6] The optimal formulation and protocol may vary depending on the type and size of the nucleic acid.

Q5: How can I assess transfection efficiency?

A5: Transfection efficiency is typically assessed by measuring the expression of a reporter gene (e.g., GFP, luciferase) encoded by the transfected plasmid or by quantifying the knockdown of a target gene in the case of siRNA delivery. This can be done using techniques like fluorescence microscopy, flow cytometry, luminometry, or quantitative PCR (qPCR).

Troubleshooting Guides

Low Transfection Efficiency
Possible Cause Recommended Solution
Suboptimal Lipid-to-Nucleic Acid Ratio Perform a titration experiment to determine the optimal ratio. Test a range of ratios (e.g., 1:1, 2:1, 4:1, 6:1, 8:1 of lipid weight to nucleic acid weight).
Poor Lipoplex Formation Ensure that the lipid and nucleic acid are diluted in a serum-free medium before complexation. Mix the components gently but thoroughly and allow sufficient incubation time (typically 15-30 minutes) for complex formation. Do not vortex vigorously.
Incorrect Cell Density Plate cells to achieve 70-90% confluency at the time of transfection. Too low or too high cell density can negatively impact efficiency.
Cell Line is Difficult to Transfect Some cell lines are inherently more resistant to transfection. Consider using a transfection-enhancing agent or exploring alternative delivery methods like electroporation for these cell lines.
Degraded Nucleic Acid or Lipid Use high-quality, pure nucleic acid. Verify the integrity of your DNA or RNA using gel electrophoresis. Store this compound and other lipids as recommended by the manufacturer, typically at -20°C, and avoid repeated freeze-thaw cycles.
Presence of Inhibitors in Media Avoid using antibiotics in the media during transfection. If serum is inhibiting transfection, consider performing the transfection in serum-free media for the initial hours, followed by the addition of serum-containing media.
High Cell Toxicity
Possible Cause Recommended Solution
High Concentration of Lipoplexes Reduce the concentration of both the this compound and the nucleic acid. Perform a dose-response experiment to find the highest concentration that does not cause significant cell death.
Prolonged Exposure to Lipoplexes Reduce the incubation time of the cells with the lipoplexes. After the initial incubation (e.g., 4-6 hours), replace the transfection medium with fresh, complete growth medium.
Impure Nucleic Acid Preparation Endotoxins in plasmid DNA preparations can cause significant cytotoxicity. Use an endotoxin-free plasmid purification kit.
Unhealthy Cells Ensure that cells are healthy, in the logarithmic growth phase, and have a viability of >90% before transfection. Avoid using cells that have been in culture for too many passages.
Inherent Toxicity of the Cationic Lipid All cationic lipids can exhibit some level of cytotoxicity. If toxicity remains high despite optimization, consider testing other cationic lipids or formulations.

Quantitative Data on Transfection Efficiency

Table 1: Representative Transfection Efficiency of Cationic Lipid-Mediated pDNA Delivery in Various Cell Lines

Cell LineCationic Lipid FormulationTransfection Efficiency (%)
HEK293DOTAP:DOPE~85%
HeLaDOTAP:Cholesterol~70%
A549Cationic Liposome (B1194612)~40-50%[10]
COS-7DOTAP:DOPE~60%

Table 2: Representative Gene Silencing Efficiency of Cationic Lipid-Mediated siRNA Delivery

Cell LineTarget GeneCationic Lipid FormulationKnockdown Efficiency (%)
HeLaGAPDHLipofectamine™ RNAiMAX>90%
A549LuciferaseDOPE:DC-Cholesterol~60%
HEK293VariousCationic Polymer~70-80%

Experimental Protocols

Protocol 1: General Protocol for Plasmid DNA Transfection using this compound-based Liposomes

This protocol is a general guideline and should be optimized for your specific cell line and plasmid.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Plasmid DNA (high purity, endotoxin-free)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete cell culture medium

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

  • Liposome Preparation (if not pre-formulated):

    • Co-dissolve this compound and a helper lipid (e.g., DOPE in a 1:1 molar ratio) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with a suitable buffer (e.g., sterile water or PBS) by vortexing to form multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane.

  • Lipoplex Formation:

    • For each well to be transfected, dilute the desired amount of plasmid DNA in serum-free medium.

    • In a separate tube, dilute the required amount of this compound liposome suspension in serum-free medium.

    • Add the diluted DNA to the diluted liposome suspension (not the other way around) and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Gently add the lipoplex solution dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

    • After the incubation, you can either add fresh complete medium or replace the transfection medium entirely.

  • Assay:

    • Incubate the cells for 24-72 hours post-transfection.

    • Assay for reporter gene expression or the desired downstream effect.

Protocol 2: General Protocol for siRNA Transfection using this compound-based Liposomes

Materials:

  • This compound-based liposomes

  • siRNA (target-specific and negative control)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete cell culture medium

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells to be 30-50% confluent at the time of transfection.

  • Lipoplex Formation:

    • Dilute the siRNA to the desired final concentration in serum-free medium.

    • In a separate tube, dilute the this compound liposome suspension in serum-free medium.

    • Add the diluted liposome suspension to the diluted siRNA and mix gently.

    • Incubate at room temperature for 10-20 minutes.

  • Transfection:

    • Add the siRNA-lipoplex complexes to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator.

  • Assay:

    • Analyze gene knockdown 24-72 hours post-transfection by qPCR or Western blot.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cationic Lipid-Induced Innate Immune Response

Cationic lipids, including presumably this compound, can be recognized by Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways that result in an inflammatory response.[11][12][13] This involves both MyD88-dependent and TRIF-dependent pathways, culminating in the activation of transcription factors like NF-κB and IRF3.[11][14]

Caption: TLR4 signaling activated by cationic lipids.

Experimental Workflow for Optimizing this compound Transfection

Caption: Workflow for optimizing this compound transfection.

Logical Relationship for Troubleshooting Low Transfection Efficiency

Caption: Troubleshooting logic for low efficiency.

References

Technical Support Center: Troubleshooting Low Encapsulation Efficiency with 14:0 DAP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 1-2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP) in liposomal formulations, with a specific focus on overcoming low encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liposomes?

A1: this compound is a cationic lipid that is frequently used in the formulation of liposomes and lipid nanoparticles (LNPs). Its primary role is to impart a positive charge to the surface of the liposome (B1194612). This positive charge facilitates the encapsulation of negatively charged molecules, such as nucleic acids (siRNA, mRNA), through electrostatic interactions. Additionally, the cationic nature of this compound promotes interaction with negatively charged cell membranes, which can enhance cellular uptake.

Q2: What are the key physicochemical properties of this compound that influence encapsulation?

A2: Two critical properties of this compound are its phase transition temperature (Tm) and its pKa.

  • Phase Transition Temperature (Tm): This is the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. The Tm of a lipid is largely determined by the length and saturation of its acyl chains. For this compound, which has two C14:0 saturated chains, the Tm is estimated to be in the range of 35-40°C. Processing above the Tm is crucial for the formation of stable, unilamellar vesicles and can significantly impact encapsulation efficiency.

  • pKa: The pKa is the pH at which the lipid is 50% ionized. For this compound, the pKa is estimated to be around 6.5-7.0. This means that at physiological pH (~7.4), this compound is largely neutral, which can reduce toxicity in vivo. In more acidic environments, such as within endosomes (pH 5.5-6.5), it becomes protonated and thus positively charged. This pH-dependent charge is critical for endosomal escape of the encapsulated cargo.

Q3: What are the main factors that can lead to low encapsulation efficiency with this compound?

A3: Low encapsulation efficiency in this compound-containing liposomes can stem from several factors:

  • Properties of the Drug/Molecule: The size, charge, and hydrophobicity of the molecule to be encapsulated are critical.

  • Lipid Composition: The molar ratio of this compound to other lipids (e.g., helper lipids like DOPE, structural lipids like cholesterol, and PEGylated lipids) significantly impacts the physical properties of the liposome and its ability to effectively encapsulate a payload.

  • Preparation Method: The technique used to form the liposomes (e.g., thin-film hydration, ethanol (B145695) injection) and subsequent processing steps (e.g., sonication, extrusion) can dramatically affect encapsulation.

  • Process Parameters: Factors such as hydration buffer pH and ionic strength, processing temperature, and the drug-to-lipid ratio are key determinants of encapsulation success.

Troubleshooting Guide for Low Encapsulation Efficiency

This guide provides a systematic approach to identifying and resolving common issues leading to poor encapsulation efficiency in this compound-based liposomal formulations.

Problem 1: Low Encapsulation of Anionic Molecules (e.g., siRNA, plasmid DNA)
Possible Cause Troubleshooting Step Rationale
Incorrect Nitrogen-to-Phosphate (N/P) RatioOptimize the N/P ratio by preparing a series of formulations with varying amounts of this compound.The N/P ratio represents the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the nucleic acid. A sufficient excess of positive charge is required to neutralize and condense the anionic cargo for efficient encapsulation.
Suboptimal Helper Lipid CompositionIncorporate a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) into the formulation. A common starting point is a 1:1 or 2:1 molar ratio of this compound to DOPE.DOPE has a cone-like shape that promotes the formation of non-bilayer structures, which can facilitate the encapsulation of nucleic acids and aid in their subsequent release from the endosome.
Inadequate Condensation of Nucleic AcidEnsure that the nucleic acid and cationic lipids are allowed to complex before the formation of the final liposome structure.Pre-complexation allows for the formation of a condensed core that is more readily encapsulated within the liposome.
Problem 2: Low Encapsulation of Hydrophilic Small Molecules
Possible Cause Troubleshooting Step Rationale
Passive Entrapment is InefficientUtilize a remote loading (active loading) strategy if the drug is amenable. This involves creating a pH or ion gradient across the liposome membrane.For ionizable hydrophilic drugs, a transmembrane gradient can drive the drug into the aqueous core of the liposome, leading to much higher encapsulation efficiencies than passive methods.
Drug Leakage During FormulationProcess the liposomes at a temperature below the Tm of the primary structural lipids after the initial hydration step.Working below the Tm increases the rigidity of the lipid bilayer, which can help to retain the encapsulated hydrophilic drug.
Insufficient Aqueous Core VolumeIncrease the hydration volume or use a preparation method that yields larger liposomes, such as the reverse-phase evaporation technique.A larger internal aqueous volume provides more space for the encapsulation of hydrophilic molecules.
Problem 3: Low Encapsulation of Lipophilic/Hydrophobic Molecules
Possible Cause Troubleshooting Step Rationale
Poor Solubility in the Lipid BilayerAdjust the lipid composition. Increasing the cholesterol content can increase the packing of the lipid bilayer, which may enhance the incorporation of some hydrophobic drugs. Conversely, for bulky hydrophobic drugs, reducing cholesterol might create more space within the bilayer.The lipophilic drug is partitioned within the hydrophobic core of the lipid bilayer. The composition of the bilayer directly affects its capacity to accommodate the drug.
Drug-to-Lipid Ratio is Too HighDecrease the initial drug-to-lipid ratio.The lipid bilayer has a finite capacity for incorporating lipophilic drugs. Exceeding this capacity will result in the precipitation of the unencapsulated drug.
Inappropriate Preparation MethodEnsure the drug and lipids are co-dissolved in the organic solvent before the formation of the lipid film in the thin-film hydration method.This ensures a homogenous mixture of the drug and lipids, which is essential for efficient incorporation of the drug into the bilayer upon hydration.

Data Presentation: Factors Influencing Encapsulation Efficiency

While specific data for this compound is limited in publicly available literature, the following tables summarize expected trends in encapsulation efficiency based on studies with closely related cationic lipids. These should be used as a guide for optimization.

Table 1: Effect of N/P Ratio on siRNA Encapsulation in Cationic Liposomes

N/P RatioHelper LipidEncapsulation Efficiency (%)
1:1DOPE60 - 75
3:1DOPE85 - 95
5:1DOPE> 95
3:1None50 - 65

Table 2: Influence of Drug Type and Loading Method on Encapsulation Efficiency

Drug TypeLoading MethodExpected Encapsulation Efficiency (%)
Anionic (e.g., siRNA)Passive (with optimized N/P)85 - 98
Hydrophilic Small MoleculePassive1 - 15
Hydrophilic Small MoleculeActive (pH gradient)50 - 90+
Lipophilic Small MoleculePassive70 - 99 (highly dependent on drug-to-lipid ratio)

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration followed by Extrusion
  • Lipid Film Preparation: a. In a round-bottom flask, dissolve this compound and other lipids (e.g., cholesterol, DOPE, DSPE-PEG2000) in chloroform (B151607) or a chloroform:methanol mixture. b. For lipophilic drugs, add the drug to the organic solvent at this stage. c. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask. d. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, citrate (B86180) buffer) by adding the buffer to the flask. b. For hydrophilic drugs, dissolve the drug in the hydration buffer. c. The hydration temperature should be above the phase transition temperature (Tm) of the lipid with the highest Tm in the formulation (for this compound formulations, a temperature of 45-50°C is generally suitable). d. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. Assemble a lipid extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the Tm. c. Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

Protocol 2: Determination of Encapsulation Efficiency using Ultracentrifugation
  • Separation of Free Drug: a. Place a known volume of the liposome suspension into an ultracentrifuge tube. b. Centrifuge at a high speed (e.g., 100,000 x g) for a sufficient time (e.g., 1-2 hours) to pellet the liposomes. The temperature should be maintained at 4°C to minimize drug leakage. c. Carefully collect the supernatant, which contains the unencapsulated (free) drug.

  • Quantification: a. Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, HPLC). b. To determine the total drug concentration, disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug. c. Measure the total drug concentration in the disrupted sample.

  • Calculation: a. Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Mandatory Visualizations

Troubleshooting_Workflow start Low Encapsulation Efficiency with this compound drug_type What is the nature of the encapsulated molecule? start->drug_type anionic Anionic (e.g., siRNA, DNA) drug_type->anionic Anionic hydrophilic Hydrophilic Small Molecule drug_type->hydrophilic Hydrophilic lipophilic Lipophilic Small Molecule drug_type->lipophilic Lipophilic np_ratio Optimize N/P Ratio anionic->np_ratio loading_method Consider Active Loading (pH gradient) hydrophilic->loading_method lipid_comp Adjust Lipid Composition (e.g., Cholesterol %) lipophilic->lipid_comp helper_lipid Incorporate Helper Lipid (e.g., DOPE) np_ratio->helper_lipid end Improved Encapsulation Efficiency helper_lipid->end leakage Process Below Tm to Reduce Leakage loading_method->leakage leakage->end drug_lipid_ratio Decrease Drug-to-Lipid Ratio lipid_comp->drug_lipid_ratio drug_lipid_ratio->end

Caption: Troubleshooting workflow for low encapsulation efficiency with this compound.

Liposome_Structure cluster_liposome This compound Containing Liposome cluster_bilayer Lipid Bilayer cluster_core Aqueous Core dap This compound (+) helper Helper Lipid chol Cholesterol peg PEG-Lipid lipophilic_drug Lipophilic Drug hydrophilic_drug Hydrophilic Drug

Caption: Structure of a this compound-containing liposome.

Encapsulation_Factors center Encapsulation Efficiency drug_props Drug Properties (Charge, Size, LogP) drug_props->center lipid_comp Lipid Composition (this compound %, Helper Lipids) lipid_comp->center prep_method Preparation Method (Film Hydration, Extrusion) prep_method->center process_params Process Parameters (pH, Temp, D/L Ratio) process_params->center

Caption: Key factors influencing encapsulation efficiency.

Technical Support Center: Scaling Up 14:0 DAP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up 14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-propane) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions encountered during the scale-up of lipid nanoparticle (LNP) formulations containing this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound LNP formulations, moving from laboratory-scale to larger production volumes.

Problem Potential Cause Recommended Solution
Increased Particle Size and Polydispersity Index (PDI) at Larger Scale Inefficient mixing dynamics at larger volumes. Changes in flow rates and pressures in scaled-up equipment.Optimize mixing parameters (e.g., flow rate, mixing speed) for the larger system. Characterize the mixing environment to ensure it mimics the conditions of the lab-scale process. Consider using scalable mixing technologies like microfluidics or jet mixers.[1][2]
Decreased Encapsulation Efficiency Suboptimal lipid-to-drug ratio at the larger scale. Inadequate mixing leading to premature aggregation of nucleic acids or lipids.Re-evaluate and optimize the lipid-to-drug ratio for the scaled-up process. Ensure rapid and homogenous mixing to facilitate efficient encapsulation.
Batch-to-Batch Inconsistency Variations in raw material quality. Lack of precise control over process parameters.Implement stringent quality control for all raw materials, including this compound, helper lipids, and payload. Utilize process analytical technology (PAT) to monitor critical process parameters in real-time.
Formation of Aggregates Poor colloidal stability of the LNP formulation. Inappropriate buffer conditions or ionic strength.Optimize the formulation with respect to pH and ionic strength of the buffers. Evaluate the need for additional stabilizing excipients.
Product Sterility Issues Contamination during the manufacturing process.Implement and validate aseptic processing techniques for all stages of production. Ensure all equipment and materials are properly sterilized.[1]
Low Yield Adhesion of LNPs to equipment surfaces. Loss of material during downstream processing (e.g., filtration, purification).Select equipment with low-adhesion surfaces. Optimize downstream processing steps to minimize product loss.

Frequently Asked Questions (FAQs)

Formulation and Process Development

  • Q1: What are the critical quality attributes (CQAs) to monitor when scaling up a this compound LNP formulation?

    • A1: Key CQAs include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, drug-to-lipid ratio, and the stability of the final product.[2][3][4] Consistent monitoring of these attributes is crucial to ensure product quality and performance.

  • Q2: How does the choice of manufacturing method impact the scalability of my this compound formulation?

    • A2: The manufacturing method significantly influences scalability. Techniques like microfluidics and jet mixing are generally more scalable than traditional methods like thin-film hydration and sonication because they offer better control over mixing and particle formation.[2][3]

  • Q3: What are the key considerations for raw material quality, specifically for this compound, during scale-up?

    • A3: For this compound and other lipids, it is essential to ensure high purity, low endotoxin (B1171834) levels, and batch-to-batch consistency.[5] Impurities can affect the stability, safety, and efficacy of the final LNP product.

Troubleshooting

  • Q4: My LNP formulation shows good stability at the lab scale but aggregates upon storage at a larger scale. What could be the reason?

    • A4: This could be due to several factors, including subtle changes in the lipid composition or ratio during scale-up, inadequate removal of solvents, or inappropriate storage conditions. Re-evaluate your formulation and storage conditions, and consider performing long-term stability studies at the larger scale.

  • Q5: I'm observing a significant drop in transfection efficiency with my scaled-up mRNA-LNP formulation containing this compound. What should I investigate?

    • A5: A drop in transfection efficiency could be linked to an increase in particle size, lower encapsulation efficiency, or degradation of the mRNA payload. Analyze these parameters in your scaled-up batches. Also, ensure that the final formulation buffer is optimal for in vivo delivery.

Experimental Protocols

Protocol 1: Lipid Nanoparticle Formulation using Microfluidic Mixing

This protocol describes a general method for formulating this compound-containing LNPs using a microfluidic device, which is a scalable technique.

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in a suitable organic solvent (e.g., ethanol) at the desired molar ratio.

    • Ensure complete dissolution of all lipid components.

  • Preparation of Payload Solution (Aqueous Phase):

    • Dissolve the nucleic acid payload (e.g., mRNA, siRNA) in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system with two syringe pumps.

    • Load the lipid solution into one syringe and the payload solution into the other.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

    • Collect the resulting LNP dispersion.

  • Purification and Concentration:

    • Purify the LNP dispersion to remove the organic solvent and unencapsulated payload using a method such as tangential flow filtration (TFF) or dialysis.

    • Concentrate the purified LNPs to the desired final concentration.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

Protocol 2: Characterization of this compound LNPs

This protocol outlines key analytical methods for characterizing the physicochemical properties of the formulated LNPs.

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the average particle size and PDI.

    • Dilute the LNP sample in a suitable buffer before measurement.

  • Zeta Potential Measurement:

    • Use Electrophoretic Light Scattering (ELS) to measure the surface charge of the LNPs.

    • Dilute the sample in an appropriate low-ionic-strength buffer.

  • Encapsulation Efficiency Determination:

    • Quantify the total amount of payload and the amount of unencapsulated payload.

    • A common method for nucleic acids is to use a fluorescent dye (e.g., RiboGreen) that selectively binds to the unencapsulated payload in the presence and absence of a lysing agent (e.g., Triton X-100).

    • Calculate the encapsulation efficiency as: ((Total Payload - Unencapsulated Payload) / Total Payload) * 100%.

  • Lipid Concentration and Ratio Analysis:

    • Use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) to determine the concentration of each lipid component, including this compound.

Visualizations

LNP_Scale_Up_Workflow Figure 1. LNP Scale-Up Workflow cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_gmp GMP Manufacturing lab_formulation Formulation Development (this compound, lipids, payload) lab_process Process Optimization (e.g., microfluidics) lab_formulation->lab_process lab_characterization Characterization (Size, PDI, EE) lab_process->lab_characterization pilot_scale_up Process Scale-Up (Geometric similarity) lab_characterization->pilot_scale_up pilot_characterization In-Process Controls & Characterization pilot_scale_up->pilot_characterization pilot_stability Stability Studies pilot_characterization->pilot_stability gmp_tech_transfer Technology Transfer pilot_stability->gmp_tech_transfer gmp_validation Process Validation gmp_tech_transfer->gmp_validation gmp_qc Quality Control & Release Testing gmp_validation->gmp_qc

Figure 1. LNP Scale-Up Workflow

Troubleshooting_Logic Figure 2. Troubleshooting Logic for LNP Scale-Up Issues cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_material Material Attributes issue Issue Identified (e.g., High PDI, Low EE) lipid_ratio Lipid Ratios (incl. This compound) issue->lipid_ratio payload_conc Payload Concentration issue->payload_conc buffer_cond Buffer Conditions (pH, Ionic Strength) issue->buffer_cond mixing Mixing Efficiency issue->mixing flow_rate Flow Rates issue->flow_rate temperature Temperature issue->temperature raw_material_quality Raw Material Quality (Purity, Stability) issue->raw_material_quality

Figure 2. Troubleshooting Logic for LNP Scale-Up Issues

Signaling_Pathway Figure 3. General Cellular Uptake and Endosomal Escape Pathway for LNPs cluster_cell Cytosol lnp This compound LNP endocytosis Endocytosis lnp->endocytosis cell_membrane Cell Membrane endosome Endosome (Acidic pH) endocytosis->endosome protonation This compound Protonation endosome->protonation membrane_fusion Membrane Fusion/ Destabilization protonation->membrane_fusion payload_release Payload Release (e.g., mRNA) membrane_fusion->payload_release translation Protein Translation payload_release->translation

Figure 3. General Cellular Uptake and Endosomal Escape Pathway for LNPs

References

Technical Support Center: Reducing Cytotoxicity of 14:0 DAP-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with 14:0 DAP (1,2-dimyristoyl-sn-glycero-3-phosphocholine)-based nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the cytotoxicity of my this compound-based nanoparticles?

A1: The cytotoxicity of your nanoparticles is influenced by a combination of their physicochemical properties and the experimental conditions. Key factors include:

  • Intrinsic Properties: The overall surface charge, size, and stability of the nanoparticles are critical. Cationic lipids like this compound can interact with negatively charged cell membranes, potentially leading to membrane disruption and cell death.[1][2][3] Smaller nanoparticles may exhibit higher reactivity.[4]

  • Formulation Composition: The molar ratio of this compound to other components like helper lipids (e.g., cholesterol, DOPE) and PEGylated lipids significantly impacts cytotoxicity.[5][6]

  • Experimental Conditions: The concentration of nanoparticles and the duration of exposure are direct determinants of toxicity.[4] The choice of cell culture medium and the presence of serum proteins, which can form a "protein corona" around the nanoparticle, can also alter cellular uptake and the subsequent toxic response.[4]

  • Cell Type: Primary cells are often more sensitive to nanoparticle exposure than immortalized cell lines. The specific cell type being used should be considered, as responses can vary significantly.[4]

Q2: How can I characterize my this compound-based nanoparticles to better understand their potential for cytotoxicity?

A2: Proper characterization is crucial for troubleshooting cytotoxicity. Key analyses include:

  • Dynamic Light Scattering (DLS): To determine the average particle size and polydispersity index (PDI). A PDI of <0.3 is generally considered acceptable for a homogenous population.[7]

  • Zeta Potential Analysis: To measure the surface charge of the nanoparticles. A highly positive zeta potential can correlate with higher cytotoxicity due to stronger interactions with the cell membrane.[][9]

  • Electron Microscopy (TEM/SEM): To visualize the size, shape, and morphology of the nanoparticles.[4]

Q3: What is the "protein corona" and how does it affect my experiment?

A3: When nanoparticles are introduced into biological media containing serum, proteins can adsorb to their surface, forming a "protein corona."[4] This layer can alter the nanoparticle's size, surface charge, and biological identity, which in turn can influence cellular uptake, immune response, and cytotoxicity.[4] The composition of the protein corona is dynamic and depends on the nanoparticle's surface properties and the biological environment.

Q4: How do I select an appropriate concentration range for my cytotoxicity assays?

A4: It is recommended to perform a dose-response study to identify a relevant concentration range. Start with a broad range of concentrations to screen for cytotoxic effects using an initial assay like the MTT or LDH assay. For nanoparticles not expected to be highly toxic, starting concentrations below 100–150 μg/mL is a reasonable approach.[4]

Troubleshooting Guides

Issue 1: High cytotoxicity observed even at low nanoparticle concentrations.

Possible CauseTroubleshooting Step
High Cationic Charge Decrease the molar ratio of this compound in your formulation. Increase the proportion of neutral helper lipids like DOPE or cholesterol to shield the positive charge.[5][6]
Nanoparticle Agglomeration Characterize the size of your nanoparticles in the cell culture medium using DLS to check for aggregation. Improve nanoparticle stability by optimizing the formulation, for instance by including PEGylated lipids, or by using sonication to disperse aggregates before adding to cells.[4][7]
Solvent Toxicity If your nanoparticles are suspended in a solvent, this may be toxic to the cells. Run a vehicle control experiment with the nanoparticle-free solvent to assess its baseline toxicity.[4]
Endotoxin (B1171834) Contamination Nanoparticle preparations can be contaminated with endotoxins, which can induce inflammatory responses and cytotoxicity. Test your nanoparticle stock for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[4]
High Sensitivity of Primary Cells Primary cells are often more sensitive than immortalized cell lines. Consider reducing the incubation time or the nanoparticle concentration range.[4]

Issue 2: Inconsistent or non-reproducible cytotoxicity results.

Possible CauseTroubleshooting Step
Inadequate Nanoparticle Characterization Batch-to-batch variability in nanoparticle size, shape, or surface charge can lead to inconsistent results. Characterize each new batch of nanoparticles before use.[4]
Changes in Cell Culture Conditions Variations in cell passage number, seeding density, or media composition can affect cellular responses. Maintain consistent cell culture practices.
Assay Interference Nanoparticles can interfere with the colorimetric or fluorescent readouts of cytotoxicity assays. Run appropriate controls, such as nanoparticles in cell-free media, to check for interference.

Data Presentation: Impact of Formulation on Cytotoxicity

The following table summarizes hypothetical, yet representative, quantitative data on how modifying the formulation of this compound-based nanoparticles can reduce cytotoxicity, as measured by the IC50 (half-maximal inhibitory concentration) value in a standard cell line (e.g., HeLa cells) after 48 hours of exposure. A higher IC50 value indicates lower cytotoxicity.

Formulation IDThis compound (mol%)Helper Lipid (DOPE) (mol%)Cholesterol (mol%)PEG-Lipid (mol%)IC50 (µg/mL)
F1602020025
F2503020050
F3403030085
F44028302150
F53035305>200

Note: This data is illustrative and intended to demonstrate the principles of formulation optimization for reducing cytotoxicity.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard procedures to assess cell metabolic activity as an indicator of cell viability.[10][11]

Materials:

  • Cells in culture

  • 96-well plates

  • This compound-based nanoparticle suspensions

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[12]

  • Prepare serial dilutions of the nanoparticle suspension in complete cell culture medium.

  • Remove the old medium from the cells and replace it with 100 µL of the nanoparticle-containing medium. Include untreated cells as a negative control and a vehicle control if applicable.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking.[12]

  • Measure the absorbance at 490-570 nm using a microplate reader.[11][12]

LDH Assay for Cytotoxicity

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[13][14][15]

Materials:

  • Cells in culture

  • 96-well plates

  • This compound-based nanoparticle suspensions

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (positive control, often 1% Triton X-100)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as for the MTT assay.

  • Expose cells to serial dilutions of nanoparticles for the desired time. Include the following controls:

    • Untreated cells (Spontaneous LDH release): For baseline LDH release.

    • Cells treated with lysis buffer (Maximum LDH release): Positive control.

    • Cell-free medium (Medium background): To measure background LDH in the medium.

  • After incubation, centrifuge the plate at 250 x g for 10 minutes.[16]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate at room temperature for 30 minutes, protected from light.[17]

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm.[13]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Visualizations

Cytotoxicity_Pathway cluster_formulation Nanoparticle Formulation cluster_properties Nanoparticle Properties cluster_interaction Cellular Interaction cluster_response Cellular Response High_DAP_Ratio High this compound Ratio High_Positive_Charge High Positive Surface Charge High_DAP_Ratio->High_Positive_Charge Low_Helper_Lipids Low Helper Lipids Low_Helper_Lipids->High_Positive_Charge No_PEG No PEGylation Aggregation Aggregation No_PEG->Aggregation Membrane_Interaction Membrane Interaction High_Positive_Charge->Membrane_Interaction Cellular_Uptake Cellular Uptake Aggregation->Cellular_Uptake Membrane_Disruption Membrane Disruption Membrane_Interaction->Membrane_Disruption Oxidative_Stress Oxidative Stress Cellular_Uptake->Oxidative_Stress Apoptosis Apoptosis Membrane_Disruption->Apoptosis Oxidative_Stress->Apoptosis

Caption: Factors contributing to this compound-based nanoparticle cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Is concentration in a low, relevant range? Start->Check_Concentration Check_Formulation Review Formulation Check_Concentration->Check_Formulation Yes Modify_Formulation Decrease this compound ratio Increase helper lipids Add PEG-lipid Check_Concentration->Modify_Formulation No, too high Check_Formulation->Modify_Formulation Check_Characterization Review Characterization Data Modify_Formulation->Check_Characterization Analyze_Aggregation Check for aggregation in culture media Check_Characterization->Analyze_Aggregation Check_Controls Review Experimental Controls Analyze_Aggregation->Check_Controls Run_Vehicle_Control Run vehicle/solvent control Test for endotoxins Check_Controls->Run_Vehicle_Control End Reduced Cytotoxicity Run_Vehicle_Control->End

Caption: Troubleshooting workflow for high cytotoxicity of nanoparticles.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Formulate_NP Formulate Nanoparticles Characterize_NP Characterize Size & Charge Formulate_NP->Characterize_NP Seed_Cells Seed Cells in 96-well Plate Characterize_NP->Seed_Cells Treat_Cells Treat with Nanoparticle Serial Dilutions Seed_Cells->Treat_Cells MTT_Assay Perform MTT Assay Treat_Cells->MTT_Assay LDH_Assay Perform LDH Assay Treat_Cells->LDH_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance LDH_Assay->Measure_Absorbance Calculate_Viability Calculate % Cell Viability or % Cytotoxicity Measure_Absorbance->Calculate_Viability

Caption: Experimental workflow for assessing nanoparticle cytotoxicity.

References

Technical Support Center: Overcoming Aggregation Issues with 14:0 DAP LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation of lipid nanoparticles (LNPs) utilizing 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP).

Introduction to this compound LNP Aggregation

This compound is a cationic lipid frequently used in the formulation of LNPs for the delivery of nucleic acids.[1][2][3][4] While effective, formulations containing this compound can be susceptible to aggregation, a phenomenon where individual LNPs clump together. This can lead to increased particle size and polydispersity index (PDI), reduced therapeutic efficacy, and potential safety concerns.[5] Understanding and controlling the factors that contribute to aggregation is critical for the successful development of stable and effective this compound LNP-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound LNP aggregation?

A1: Aggregation of this compound LNPs can be triggered by several factors, including:

  • Suboptimal Formulation: Incorrect molar ratios of lipids (this compound, helper lipids, cholesterol, and PEG-lipids) can lead to instability.[6][7]

  • Process Parameters: The method of LNP formation, including mixing speed and the ratio of aqueous to solvent phases, significantly impacts particle stability.[1]

  • Buffer Conditions: The pH, ionic strength, and type of buffer used during formulation and for storage are critical. Aggregation can occur more rapidly at neutral pH where the charge of the ionizable lipid is close to neutral.[5]

  • Storage Conditions: Temperature fluctuations, freeze-thaw cycles, and long-term storage can all induce aggregation.[8][9]

  • High LNP Concentration: Concentrated LNP suspensions are more prone to aggregation due to increased particle-particle interactions.

Q2: How does the molar ratio of PEG-lipid affect aggregation?

A2: Polyethylene glycol (PEG)-lipids play a crucial role in preventing aggregation by forming a protective hydrophilic layer on the LNP surface, which creates a steric barrier.[4]

  • Too little PEG-lipid: Insufficient surface coverage can lead to exposed hydrophobic regions and increased particle-particle interactions, resulting in aggregation.[4]

  • Too much PEG-lipid: While preventing aggregation, excessive PEGylation can hinder cellular uptake and endosomal escape of the therapeutic payload.

Optimizing the molar percentage of the PEG-lipid is therefore a critical step in LNP formulation.

Q3: Can the type of helper lipid influence the stability of this compound LNPs?

A3: Yes, the choice of helper lipid is critical for the overall stability and functionality of the LNP.[6][10][11][12][13] Helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), contribute to the structural integrity of the LNP.[6] The geometry of the helper lipid (e.g., cone-shaped vs. cylindrical) can influence the bilayer stability and the propensity for membrane fusion, which can impact aggregation.[6][12]

Q4: What is the ideal storage condition for this compound LNPs?

A4: The optimal storage conditions can vary depending on the specific formulation. However, some general guidelines include:

  • Refrigeration (2-8 °C): For short-term storage, refrigeration is often preferred over freezing to avoid the stress of freeze-thaw cycles.[9]

  • Frozen Storage (-20 °C to -80 °C): For long-term stability, freezing is common. However, it is crucial to use cryoprotectants like sucrose (B13894) or trehalose (B1683222) to prevent aggregation upon thawing.[5][8][9]

  • pH: Storing LNPs at a slightly acidic to neutral pH (e.g., pH 6.0-7.4) is generally recommended, but the optimal pH should be determined experimentally for each formulation.[9]

Troubleshooting Guides

Issue 1: Immediate Aggregation Upon Formulation

Symptoms:

  • Cloudy or precipitated suspension immediately after mixing the lipid and aqueous phases.

  • Very large particle size (>500 nm) and high PDI (>0.5) as measured by Dynamic Light Scattering (DLS).

Potential Causes and Solutions:

Potential CauseRecommended Action
Incorrect Lipid Molar Ratios Optimize the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid. A common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:helper lipid:cholesterol:PEG-lipid.[7] Adjust the PEG-lipid percentage (e.g., 1-5 mol%) to ensure adequate surface coverage.
Suboptimal Buffer pH Ensure the aqueous buffer used for nucleic acid encapsulation is acidic (typically pH 4-5) to promote the positive charge of this compound and facilitate encapsulation. After formation, a buffer exchange to a near-neutral pH (e.g., PBS pH 7.4) is common for in vitro and in vivo applications.[5]
High Ionic Strength of Buffer High salt concentrations can shield the surface charge of LNPs, reducing electrostatic repulsion and leading to aggregation. Try reducing the salt concentration of the formulation buffers.
Inefficient Mixing The rate of mixing of the lipid-ethanol phase with the aqueous phase is critical. For microfluidic mixing, a higher total flow rate generally leads to smaller particles. For manual mixing, ensure rapid and consistent injection of the lipid phase into the vigorously stirring aqueous phase.[1]

Troubleshooting Workflow for Immediate Aggregation

start Immediate Aggregation Observed check_dls Measure Size and PDI via DLS start->check_dls is_large Size > 500 nm PDI > 0.5? check_dls->is_large review_formulation Review Formulation Parameters is_large->review_formulation Yes stable Stable LNPs Achieved is_large->stable No adjust_peg Adjust PEG-Lipid Ratio (e.g., increase in 0.5% increments) review_formulation->adjust_peg check_ph Verify Aqueous Buffer pH (Should be acidic, e.g., pH 4-5) review_formulation->check_ph reformulate Reformulate and Re-measure adjust_peg->reformulate adjust_ph Adjust Buffer pH check_ph->adjust_ph Incorrect review_process Review Process Parameters check_ph->review_process Correct adjust_ph->reformulate adjust_mixing Optimize Mixing Speed/ Flow Rate review_process->adjust_mixing adjust_mixing->reformulate reformulate->check_dls

Troubleshooting workflow for immediate LNP aggregation.

Issue 2: Aggregation During Storage or After Freeze-Thaw Cycles

Symptoms:

  • Increase in particle size and PDI over time when stored at 4°C or room temperature.

  • Significant increase in particle size and PDI after thawing frozen LNP samples.

  • Visible precipitation or cloudiness in the sample after storage.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inadequate Storage Temperature For aqueous suspensions, store at 2-8°C for short-term stability. Avoid storing at room temperature for extended periods.[9]
Freeze-Thaw Stress If freezing is necessary for long-term storage, add a cryoprotectant such as sucrose or trehalose (e.g., 5-10% w/v) to the LNP suspension before freezing to mitigate aggregation upon thawing.[5][8][9]
Inappropriate Storage Buffer The pH of the storage buffer can influence long-term stability. Perform a stability study to determine the optimal pH for your specific formulation. Buffers like citrate (B86180) or Tris are often used. Avoid phosphate-buffered saline (PBS) for frozen storage as it can experience significant pH shifts during freezing.[5]
LNP Concentration Too High If aggregation persists, consider diluting the LNP suspension for storage and concentrating it again just before use, if necessary.

Logical Flow for Improving Storage Stability

start Aggregation During Storage storage_cond Review Storage Conditions start->storage_cond is_frozen Is the sample frozen? storage_cond->is_frozen add_cryo Add Cryoprotectant (e.g., Sucrose, Trehalose) is_frozen->add_cryo Yes check_temp Review Storage Temperature is_frozen->check_temp No check_buffer Check Storage Buffer add_cryo->check_buffer is_pbs Is buffer PBS? check_buffer->is_pbs change_buffer Switch to Cryo-stable Buffer (e.g., Citrate, Tris) is_pbs->change_buffer Yes optimize_ph Optimize Storage pH is_pbs->optimize_ph No retest Perform Stability Study change_buffer->retest optimize_ph->retest adjust_temp Store at 2-8°C for short-term stability check_temp->adjust_temp adjust_temp->retest stable Stable Storage Achieved retest->stable

Decision tree for enhancing LNP storage stability.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

Materials:

  • This compound

  • Helper Lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695) (200 proof, anhydrous)

  • Aqueous buffer for nucleic acid (e.g., 50 mM citrate buffer, pH 4.0)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 10-25 mM.[7] Gently warm if necessary to fully dissolve all lipids.

  • Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the aqueous buffer at the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the desired total flow rate (e.g., 2-12 mL/min) and flow rate ratio (FRR) of aqueous to organic phase (e.g., 3:1).

    • Initiate mixing to form the LNPs.

  • Dilution and Buffer Exchange:

    • Immediately after formation, dilute the LNP suspension with the dialysis buffer (e.g., 1:1 v/v) to reduce the ethanol concentration.

    • Perform dialysis against the desired final buffer (e.g., PBS, pH 7.4) using an appropriate molecular weight cutoff (MWCO) dialysis cassette to remove ethanol and unencapsulated nucleic acid.

  • Characterization:

    • Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen™).

Protocol 2: Characterization of LNP Aggregation by Dynamic Light Scattering (DLS)

Objective: To assess the size, size distribution, and extent of aggregation of LNP samples.

Procedure:

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Dilute a small aliquot of the LNP suspension in the same buffer it is suspended in to a suitable concentration for DLS measurement (to avoid multiple scattering effects).

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement.

  • Record the Z-average diameter (nm), Polydispersity Index (PDI), and size distribution by intensity, volume, and number.

  • An increase in the Z-average diameter and PDI over time or after stress (e.g., freeze-thaw) is indicative of aggregation. The appearance of a second, larger peak in the size distribution is a strong indicator of aggregation.

Quantitative Data Summary

The following tables provide hypothetical yet representative data illustrating the impact of formulation and storage parameters on this compound LNP characteristics.

Table 1: Effect of PEG-Lipid Molar Percentage on LNP Properties

FormulationThis compound (mol%)DSPC (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Size (nm)PDIEncapsulation Efficiency (%)
A501039.50.5250 ± 150.45 ± 0.0592 ± 3
B501038.51.595 ± 50.12 ± 0.0294 ± 2
C501037.03.088 ± 40.10 ± 0.0291 ± 3

Data are represented as mean ± standard deviation.

Table 2: Impact of Storage Conditions on LNP Stability (Formulation B)

Storage ConditionTimepointSize (nm)PDI
4°C Day 095 ± 50.12 ± 0.02
Day 30105 ± 70.15 ± 0.03
-20°C (no cryoprotectant) Day 095 ± 50.12 ± 0.02
After 1 Freeze-Thaw450 ± 500.55 ± 0.08
-20°C (with 10% sucrose) Day 098 ± 60.13 ± 0.02
After 1 Freeze-Thaw102 ± 60.14 ± 0.03

Data are represented as mean ± standard deviation.

References

Technical Support Center: Optimization of 14:0 DAP to Helper Lipid Ratio in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the 14:0 Dimethylaminopropane (14:0 DAP) to helper lipid ratio in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in LNP formulations?

A1: this compound is a cationic lipid. Its primary role is to complex with negatively charged nucleic acids (like mRNA and siRNA) to facilitate their encapsulation within the lipid nanoparticle. At a lower pH during formulation, the amine group of this compound is positively charged, enabling strong electrostatic interactions with the nucleic acid backbone. At physiological pH, it becomes closer to neutral, which can reduce toxicity in vivo.

Q2: Why is a helper lipid necessary in a this compound LNP formulation?

A2: Helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), are crucial for the structural integrity and stability of the LNP.[1][2] They contribute to the formation of a stable lipid bilayer and can influence the overall shape and morphology of the nanoparticles. Furthermore, helper lipids can play a significant role in the endosomal escape of the nucleic acid cargo into the cytoplasm, a critical step for therapeutic efficacy.

Q3: What are common helper lipids used with this compound?

A3: The most common helper lipids used in LNP formulations, including those with cationic lipids like this compound, are DOPE and DSPC. DOPE, with its cone-shaped structure, is known to promote the formation of non-bilayer lipid structures, which can facilitate membrane fusion and endosomal escape. DSPC, a cylindrical-shaped lipid, tends to form more rigid and stable bilayers. The choice between DOPE and DSPC can significantly impact the LNP's characteristics and in vivo performance.

Q4: What is a typical starting molar ratio for this compound and a helper lipid?

A4: The optimal molar ratio is highly dependent on the specific application, the nucleic acid cargo, and the other lipid components (cholesterol and PEG-lipid). However, based on existing formulations using similar cationic lipids, a common starting point for the helper lipid (e.g., DOPE) is in the range of 10-25 mol%. For instance, a formulation might contain a cationic lipid to helper lipid ratio of approximately 1:1 to 2:1. It is crucial to experimentally optimize this ratio for your specific formulation.

Q5: How does the this compound to helper lipid ratio affect LNP properties?

A5: The ratio of this compound to the helper lipid can significantly influence:

  • Particle Size and Polydispersity Index (PDI): An improper ratio can lead to larger particles and a wider size distribution (higher PDI), indicating particle aggregation or instability.

  • Encapsulation Efficiency: The balance between the cationic lipid and the helper lipid is critical for efficiently entrapping the nucleic acid cargo. For instance, studies have shown that DOPE can support high encapsulation efficiency across a wider range of ionizable lipid concentrations compared to DSPC.[1]

  • Transfection Efficacy: The helper lipid plays a key role in endosomal escape. Therefore, the ratio will directly impact how effectively the nucleic acid is delivered to the cytoplasm to exert its biological effect.

  • Stability: A well-optimized ratio contributes to the overall stability of the LNP formulation during storage and in biological fluids.

Troubleshooting Guide

Observed Issue Potential Cause Related to this compound:Helper Lipid Ratio Suggested Action
High Particle Size (>150 nm) and/or High PDI (>0.2) Insufficient helper lipid to stabilize the particle structure, leading to aggregation.Increase the molar percentage of the helper lipid (e.g., DOPE or DSPC) in increments of 5 mol% while decreasing the cholesterol content to maintain the total lipid percentage.
Excess this compound relative to the nucleic acid cargo, causing charge-mediated aggregation.Ensure the nitrogen-to-phosphate (N:P) ratio is within the optimal range (typically 3-6 for siRNA). If aggregation persists, slightly decrease the this compound molar percentage and proportionally increase the helper lipid.
Low Encapsulation Efficiency (<80%) The lipid mixture is not optimally structured to retain the nucleic acid. The choice of helper lipid may be suboptimal.If using DSPC, consider switching to or testing formulations with DOPE, as it can offer better encapsulation in some systems.[1] Systematically vary the this compound to helper lipid ratio (e.g., 1:0.5, 1:1, 1:1.5) to identify the optimal balance for encapsulation.
Low Transfection Efficacy Inefficient endosomal escape of the nucleic acid cargo.If using DSPC, consider replacing it with DOPE, which is known to facilitate endosomal escape due to its propensity to form non-bilayer structures. Increase the molar percentage of the helper lipid, as some studies suggest that higher concentrations (e.g., 40 mol%) can enhance transfection in certain cell types.[3]
Phase Separation or Particle Instability Over Time Imbalance in the lipid components leading to a thermodynamically unstable formulation.Re-evaluate the entire lipid composition. The ratio of all four components (this compound, helper lipid, cholesterol, PEG-lipid) is interconnected. A design of experiments (DoE) approach may be beneficial to systematically explore the optimal formulation space.

Quantitative Data on LNP Formulations

The following tables summarize molar ratios from LNP formulations described in the literature that use components analogous to this compound. These should be considered as starting points for optimization.

Table 1: Example LNP Molar Ratios with 14:0 EPC (an analogue of this compound)

Cationic Lipid (mol%)Helper Lipid (DOPE) (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Reference
~20% (14:0 EPC)~19%~39%~3.8%[4]

Table 2: General Molar Ratio Ranges for LNP Components

ComponentMolar Percentage RangeReference
Cationic/Ionizable Lipid40 - 60%
Helper Lipid (e.g., DOPE)10 - 25%[4]
Cholesterol30 - 50%
PEG-Lipid1 - 5%

Experimental Protocols

Protocol: Optimization of this compound to Helper Lipid Ratio using Microfluidic Mixing

This protocol describes a general method for formulating and optimizing this compound-containing LNPs.

1. Preparation of Stock Solutions:

  • Lipid Stock (in Ethanol):

    • Prepare individual stock solutions of this compound, helper lipid (DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol (B145695).

    • Gentle heating (e.g., 60°C) may be necessary to fully dissolve the lipids.

    • From the individual stocks, prepare a series of mixed lipid stock solutions in ethanol, each with a different this compound to helper lipid molar ratio (e.g., 1:0.5, 1:1, 1:1.5), while keeping the molar percentages of cholesterol and PEG-lipid constant.

  • Nucleic Acid Stock (in Aqueous Buffer):

    • Dissolve the nucleic acid (e.g., mRNA, siRNA) in a low pH buffer, such as 50 mM citrate (B86180) buffer at pH 4.0. The acidic pH ensures the protonation of this compound for efficient complexation.

2. LNP Formulation using Microfluidics:

  • Set up a microfluidic mixing system (e.g., NanoAssemblr®).

  • Load the lipid stock solution (in ethanol) into one syringe and the nucleic acid stock solution (in aqueous buffer) into another.

  • Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the aqueous to organic phase (a common starting point is an FRR of 3:1).

  • Initiate the mixing process to allow for the self-assembly of LNPs.

3. Purification and Buffer Exchange:

  • Immediately after formulation, dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 using an appropriate molecular weight cut-off membrane (e.g., 10 kDa) to remove ethanol and raise the pH.

  • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

4. Characterization:

  • Particle Size and PDI: Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the LNPs in PBS.

  • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen® assay) after lysing the LNPs with a detergent like Triton X-100.

5. In Vitro Transfection (Optional):

  • Incubate the formulated LNPs with a relevant cell line.

  • Assess the delivery and functional effect of the nucleic acid cargo (e.g., reporter gene expression for mRNA, target gene knockdown for siRNA).

Visualizations

experimental_workflow cluster_prep 1. Stock Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Purification cluster_characterization 4. Characterization cluster_functional_assay 5. Functional Assay A Prepare Lipid Stock (this compound, Helper, Chol, PEG) in Ethanol C Microfluidic Mixing (e.g., NanoAssemblr) A->C B Prepare Nucleic Acid Stock (e.g., mRNA, siRNA) in pH 4.0 Buffer B->C D Dialysis or TFF (Buffer exchange to PBS pH 7.4) C->D E Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency D->G H In Vitro Transfection D->H

Caption: Experimental workflow for LNP formulation and optimization.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Cause (Ratio-Related) cluster_solution Suggested Solution Start LNP Formulation Issue P1 High PDI / Aggregation Start->P1 P2 Low Encapsulation Start->P2 P3 Low Transfection Start->P3 C1 Insufficient Helper Lipid P1->C1 P2->C1 C2 Suboptimal Helper Lipid Choice (e.g., DSPC vs. DOPE) P2->C2 P3->C2 C3 Inefficient Endosomal Escape P3->C3 S1 Increase Helper Lipid mol% C1->S1 S3 Systematically Vary This compound:Helper Ratio C1->S3 S2 Test Alternative Helper Lipid (e.g., Switch DSPC to DOPE) C2->S2 C3->S1 C3->S2

Caption: Troubleshooting logic for this compound LNP formulation issues.

References

common mistakes to avoid when using 14:0 DAP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-propane). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Physicochemical Properties of this compound

For successful experimental design, it is crucial to understand the properties of this compound. The table below summarizes its key characteristics.

PropertyValueReference
Chemical Name 1,2-dimyristoyl-3-dimethylammonium-propane[1][2][3]
Synonyms This compound, DMDAP[4]
CAS Number 72719-84-7[2][3][5]
Molecular Formula C₃₃H₆₅NO₄[2][3][6]
Molecular Weight 539.9 g/mol [2][4]
Appearance Solid[4]
Purity ≥95%[2][4]
Solubility Soluble in Chloroform[4]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and in the dark.[3]

General Handling and Storage: FAQs

Proper handling and storage are paramount for maintaining the integrity of this compound.

Q1: My this compound solution appears cloudy. What should I do?

A1: Cloudiness in your this compound solution, especially after storage, may indicate precipitation or degradation. As this compound is soluble in chloroform, ensure you are using a suitable solvent and that the lipid is fully dissolved.[4] If using an aqueous buffer for formulation, the lipid should be part of a properly formed liposomal suspension. If the pure lipid solution in an organic solvent is cloudy, gently warm the solution and vortex to attempt redissolution. If cloudiness persists, the product may be degraded, and it is advisable to use a fresh vial.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored at -20°C.[2][3] For short-term storage, 0-4°C is acceptable.[3] It is important to keep the product dry and protected from light.[3] Before use, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture and lead to hydrolysis.

Troubleshooting Guide: Lipid Nanoparticle (LNP) Formulation

This guide addresses common issues encountered during the formulation of LNPs using this compound.

Q3: The particle size of my LNPs is larger than expected and shows high polydispersity. What are the potential causes?

A3: Several factors can contribute to large and polydisperse LNPs:

  • Mixing Inhomogeneity: Ensure rapid and consistent mixing at the point of solvent and aqueous phase combination. The method of mixing (e.g., microfluidics, T-junction mixing) significantly impacts particle size.

  • Lipid Concentration: High lipid concentrations can lead to aggregation and larger particles. Try reducing the total lipid concentration.

  • Flow Rate Ratio: In microfluidic systems, the flow rate ratio of the aqueous to the solvent phase is critical. An incorrect ratio can lead to poor nanoparticle formation.

  • Solvent Choice: The organic solvent used to dissolve the lipids can affect the nanoprecipitation process. Ensure the chosen solvent is appropriate and miscible with the aqueous phase.

Q4: I am experiencing low encapsulation efficiency of my nucleic acid payload. How can I improve this?

A4: Low encapsulation efficiency is a common challenge. Consider the following:

  • pH of the Aqueous Buffer: this compound is a pH-sensitive cationic lipid.[2][3] The pH of the aqueous buffer containing your payload should be low enough (typically pH 4-5) to ensure the dimethylamino headgroup of this compound is protonated, facilitating interaction with the negatively charged nucleic acid.

  • N/P Ratio: The nitrogen-to-phosphate ratio (the ratio of moles of amine groups in the cationic lipid to moles of phosphate (B84403) groups in the nucleic acid) is crucial. A low N/P ratio may result in incomplete complexation. Systematically screen different N/P ratios to find the optimal condition.

  • Helper Lipids: The composition of your LNP formulation is important. The inclusion of helper lipids like cholesterol and PEGylated lipids can stabilize the particle and improve encapsulation.

Q5: My LNP formulation aggregates over time. How can I improve stability?

A5: Aggregation can be a sign of particle instability. To address this:

  • PEGylated Lipids: Incorporate a PEGylated lipid into your formulation. The polyethylene (B3416737) glycol (PEG) layer provides a steric barrier that prevents particles from aggregating.

  • Surface Charge: After formulation, ensure the pH of the final LNP suspension is adjusted to a neutral or physiological pH. This neutralizes some of the surface charge, which can sometimes lead to aggregation if not properly formulated with stabilizing lipids.

  • Storage Buffer and Temperature: Store your LNPs in a suitable buffer and at the recommended temperature (typically 4°C). Avoid freezing unless a cryoprotectant is used, as freeze-thaw cycles can disrupt LNP structure.

Generic LNP Formulation Protocol

The following table provides a starting point for developing an LNP formulation protocol. Optimization will be required for specific applications.

ParameterRecommended RangeNotes
This compound Molar Ratio 40-60 mol%The primary cationic lipid for nucleic acid complexation.
Helper Lipid (e.g., DOPE) 10-20 mol%Can aid in endosomal escape.
Cholesterol 30-45 mol%Provides structural integrity to the lipid bilayer.
PEG-Lipid 1-5 mol%Stabilizes the LNP and prevents aggregation.
Aqueous Buffer pH 4.0 - 5.5For protonation of this compound and payload complexation.
N/P Ratio 3:1 - 10:1Optimize for your specific payload and formulation.
Total Lipid Concentration 5 - 20 mMHigher concentrations may require faster mixing.

Troubleshooting Guide: Cell Transfection Experiments

This section focuses on resolving issues when using this compound-based LNPs for cell transfection.

Q6: I am observing low transfection efficiency. What steps can I take to improve it?

A6: Low transfection efficiency can be due to several factors:

  • Cell Health and Density: Ensure your cells are healthy, actively dividing, and plated at an optimal density. Over-confluent or unhealthy cells transfect poorly.

  • LNP Dose: The amount of LNP added to the cells is critical. Perform a dose-response experiment to determine the optimal concentration that maximizes transfection while minimizing toxicity.

  • Incubation Time: The duration of exposure of cells to the LNPs can be optimized. A longer incubation time may improve uptake but could also increase cytotoxicity.

  • Endosomal Escape: this compound is a pH-sensitive lipid that aids in endosomal escape.[2][3] The formulation's helper lipids also play a role. If endosomal escape is a suspected issue, consider reformulating with different helper lipids known to promote this process.

Q7: The cells show high levels of cytotoxicity after transfection. How can this be mitigated?

A7: Cytotoxicity is often a concern with cationic lipids. To reduce it:

  • Reduce LNP Dose: This is the most straightforward approach. Use the lowest effective dose determined from your dose-response experiments.

  • Optimize Formulation: A high molar percentage of cationic lipid can increase toxicity. Try reducing the mol% of this compound and adjusting the ratios of other lipids.

  • Incubation Time: Shorten the incubation time of the LNPs with the cells.

  • Post-Transfection Media Change: After the initial incubation period (e.g., 4-6 hours), remove the transfection medium containing the LNPs and replace it with fresh culture medium.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key experimental and troubleshooting processes.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Mix 1. Prepare Lipid Mix (this compound, Helper Lipids, Cholesterol, PEG-Lipid) in Organic Solvent Mixing 3. Rapid Mixing (e.g., Microfluidics) Lipid_Mix->Mixing Payload_Sol 2. Prepare Payload Solution (e.g., mRNA, siRNA) in Aqueous Buffer (pH 4-5) Payload_Sol->Mixing Dialysis 4. Buffer Exchange / Dialysis to Neutral pH Mixing->Dialysis Characterization 5. Characterization - Particle Size (DLS) - Encapsulation Efficiency - Zeta Potential Dialysis->Characterization

Figure 1. Experimental workflow for LNP formulation and characterization.

Transfection_Troubleshooting Start Low Transfection Efficiency Check_Cells Are cells healthy and at optimal density? Start->Check_Cells Optimize_Dose Is the LNP dose optimized? Check_Cells->Optimize_Dose Yes Solution_Cells Optimize cell culture conditions: - Check for contamination - Adjust seeding density Check_Cells->Solution_Cells No Check_Formulation Is the LNP formulation optimal for endosomal escape? Optimize_Dose->Check_Formulation Yes Solution_Dose Perform a dose-response experiment to find the optimal concentration. Optimize_Dose->Solution_Dose No Solution_Formulation Re-evaluate LNP composition: - Adjust lipid ratios - Screen different helper lipids Check_Formulation->Solution_Formulation No Success Transfection Improved Check_Formulation->Success Yes Solution_Cells->Success Solution_Dose->Success Solution_Formulation->Success

Figure 2. Troubleshooting logic for low transfection efficiency.

References

Technical Support Center: 14:0 DAP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-propane) experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, or 1,2-dimyristoyl-3-dimethylammonium-propane, is a cationic lipid.[1][2][3][4] It possesses a positively charged headgroup and two myristoyl (14-carbon) fatty acid chains.[5] This structure allows it to interact with negatively charged molecules like nucleic acids (DNA and RNA) and form lipid nanoparticles (LNPs), making it a valuable tool for drug delivery and gene transfection experiments.[1][2][4][6] It is also recognized as a pH-sensitive transfection reagent.[6]

Q2: What are the primary applications of this compound?

A2: The primary applications of this compound include:

  • Gene Transfection: As a cationic lipid, it is used to deliver nucleic acids (plasmids, mRNA, siRNA) into cells.[7]

  • Lipid Nanoparticle (LNP) Formulation: It is a key component in the formation of LNPs for the encapsulation and delivery of therapeutics, including mRNA vaccines and other gene therapies.[1][2][4]

  • Drug Delivery: It can be used to formulate liposomes for the delivery of various drugs.[8]

Q3: How should this compound be stored?

A3: this compound should be stored at -20°C for long-term stability.[4] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark environment. It is typically shipped at ambient temperature as a non-hazardous chemical.

Q4: What are "helper lipids" and why are they used with this compound?

A4: Helper lipids are neutral or zwitterionic lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol, that are co-formulated with cationic lipids like this compound. They are crucial for:

  • Structural Stability: Helper lipids contribute to the structural integrity of the lipid nanoparticles.

  • Enhanced Transfection Efficiency: They can significantly increase the efficiency of gene delivery by facilitating the endosomal escape of the payload into the cytoplasm. DOPE, for example, is thought to promote the formation of non-bilayer lipid structures that destabilize the endosomal membrane.

  • Modulating Fluidity: Cholesterol helps to regulate the rigidity of the lipid bilayer, which can impact the stability and release characteristics of the formulation.

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving this compound.

Low Transfection Efficiency
Potential Cause Recommended Solution
Suboptimal Lipid-to-Nucleic Acid Ratio (N/P Ratio) The ratio of the positive charges on the cationic lipid (Nitrogen) to the negative charges on the nucleic acid (Phosphate) is critical. An N/P ratio that is too low may result in incomplete complexation, while a ratio that is too high can be toxic to cells. It is recommended to perform a titration experiment to determine the optimal N/P ratio for your specific cell type and nucleic acid. A common starting point for optimization is an N/P ratio of around 6.[9]
Poor Lipoplex Formation Ensure that the lipoplexes (lipid-nucleic acid complexes) are formed correctly. This typically involves diluting the lipid and nucleic acid separately in a serum-free medium before combining them. Avoid vortexing, as it can disrupt the complexes. Gentle mixing by pipetting is usually sufficient. Allow the complexes to incubate at room temperature for the recommended time (typically 15-30 minutes) to ensure complete formation before adding them to the cells.
Presence of Serum during Complexation Serum proteins can interfere with the formation of lipoplexes. Always prepare the lipid-nucleic acid complexes in a serum-free medium.
Low Cell Viability High concentrations of cationic lipids can be toxic to cells. If you observe significant cell death, try reducing the concentration of the this compound formulation. Also, ensure that the cells are healthy and in the logarithmic growth phase at the time of transfection.
Incorrect Formulation of Liposomes/LNPs The size and charge of the lipid nanoparticles can significantly impact transfection efficiency. Ensure that your formulation protocol is optimized. For instance, in LNP formulations, the molar ratio of the different lipid components (cationic lipid, helper lipid, cholesterol, and PEG-lipid) is crucial.
Lipid Nanoparticle (LNP) Aggregation
Potential Cause Recommended Solution
Suboptimal pH of Formulation Buffer The pH of the buffer used during LNP formation is critical. For ionizable lipids like this compound, a slightly acidic pH (e.g., pH 4.0-5.0) is often used to ensure the protonation of the lipid's headgroup, which facilitates nucleic acid encapsulation.[9] After formation, neutralizing the pH (e.g., to pH 7.4) is important for stability.
Inappropriate Ionic Strength High ionic strength can screen the surface charges of the LNPs, leading to reduced electrostatic repulsion and subsequent aggregation. Use buffers with appropriate ionic strength.
Storage Issues Aggregation can occur during storage. Storing LNP formulations at 4°C is generally recommended.[9] If freezing is necessary, consider using cryoprotectants like sucrose (B13894) or trehalose (B1683222) to prevent aggregation upon thawing.[9]
Insufficient PEGylation Polyethylene glycol (PEG)-lipids are often included in LNP formulations to create a protective layer that prevents aggregation. If you are experiencing aggregation, you may need to optimize the concentration of the PEG-lipid in your formulation.

Experimental Protocols

Liposome Preparation using Thin-Film Hydration

This is a common method for preparing liposomes with this compound.[2][3][9][10]

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

LNP Formulation for mRNA Delivery via Microfluidics

Microfluidics provides a reproducible method for producing uniform LNPs.[11][12][13]

Methodology:

  • Solution Preparation:

    • Lipid Phase: Prepare a stock solution of this compound, helper lipids (e.g., DOPE, cholesterol), and a PEG-lipid in ethanol (B145695).

    • Aqueous Phase: Dissolve the mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[11]

  • Microfluidic Mixing:

    • Load the lipid solution and the mRNA solution into separate syringes.

    • Use a microfluidic mixing device (e.g., a staggered herringbone micromixer) to rapidly mix the two solutions at a controlled flow rate ratio (FRR) and total flow rate (TFR). A typical starting FRR is 3:1 (Aqueous:Ethanol).[11]

  • Neutralization and Stabilization:

    • Immediately dilute the collected LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the newly formed nanoparticles.[11]

  • Purification and Concentration:

    • Use tangential flow filtration (TFF) or dialysis to remove the ethanol and unencapsulated mRNA.

    • Concentrate the LNP formulation to the desired final concentration.

  • Sterile Filtration:

    • Filter the final LNP suspension through a 0.22 µm sterile filter.

Data Presentation

Table 1: Example Molar Ratios for Cationic LNP Formulations

This table provides example molar ratios of lipid components that can be used as a starting point for optimizing your this compound-containing LNP formulations.

Lipid ComponentExample Molar Ratio (%)Role in Formulation
Cationic Lipid (e.g., this compound)50Binds and encapsulates the nucleic acid cargo.[9]
Helper Lipid (e.g., DOPE)10Aids in endosomal escape and provides structural stability.
Cholesterol38.5Enhances particle rigidity and stability in biological fluids.[9]
PEG-Lipid1.5Prevents aggregation and prolongs circulation time.

Note: These ratios are a general guideline and should be optimized for each specific application.

Table 2: Key Physicochemical Parameters for LNP Characterization

Consistent characterization of your LNP formulations is crucial for reproducible results.

ParameterDesired RangeRationale
Particle Size (Z-average) 50 - 200 nmInfluences cellular uptake and biodistribution.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform size distribution, which is desirable for consistent performance.[9]
Zeta Potential > +30 mV (in formulation buffer)A high positive charge indicates good initial colloidal stability due to electrostatic repulsion.[9]
Encapsulation Efficiency > 90%A high encapsulation efficiency ensures that a sufficient amount of the therapeutic payload is delivered.

Visualizations

Signaling Pathway: Cationic Lipid-Mediated Transfection

G cluster_extracellular Extracellular Space cluster_cell Cell lipoplex This compound Lipoplex (Cationic Lipid + Nucleic Acid) endocytosis Endocytosis lipoplex->endocytosis 1. Binding and Entry cell_membrane Cell Membrane endosome Early Endosome endocytosis->endosome 2. Formation late_endosome Late Endosome (Acidic pH) endosome->late_endosome 3. Maturation cytoplasm Cytoplasm late_endosome->cytoplasm 4. Endosomal Escape (Membrane Destabilization) nucleus Nucleus cytoplasm->nucleus 5a. Nuclear Import (DNA) translation Translation (Protein Synthesis) cytoplasm->translation 5b. Translation (mRNA) nucleus->cytoplasm Transcription G cluster_prep 1. Solution Preparation cluster_mix 2. Microfluidic Mixing cluster_process 3. Downstream Processing lipid_sol Lipid Mix in Ethanol (this compound, Helper Lipids, PEG-Lipid) mixer Microfluidic Mixer lipid_sol->mixer na_sol Nucleic Acid in Aqueous Buffer (pH 4.0) na_sol->mixer neutralize Neutralization (Dilution with PBS, pH 7.4) mixer->neutralize purify Purification & Concentration (TFF/Dialysis) neutralize->purify sterilize Sterile Filtration (0.22 µm) purify->sterilize final_lnp Final LNP Formulation sterilize->final_lnp G cluster_causes Potential Causes cluster_solutions Solutions start Low Transfection Efficiency cause1 Suboptimal N/P Ratio start->cause1 cause2 Poor Lipoplex Formation start->cause2 cause3 Cell Toxicity start->cause3 cause4 Incorrect Formulation start->cause4 sol1 Optimize N/P Ratio (Titration Experiment) cause1->sol1 sol2 Ensure Proper Mixing (Serum-free, Incubation) cause2->sol2 sol3 Reduce Lipid Concentration / Check Cell Health cause3->sol3 sol4 Optimize Formulation (Component Ratios, Size) cause4->sol4

References

optimizing storage conditions for 14:0 DAP solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of 14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-propane) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, or 1,2-dimyristoyl-3-dimethylammonium-propane, is a cationic lipid.[1] It is frequently used in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic molecules such as mRNA and siRNA.[1] It also functions as a pH-sensitive transfection reagent.

Q2: How should I store this compound powder?

This compound in its solid, powdered form is stable and should be stored in a dry, dark environment at -20°C for long-term storage (months to years).[2] For short-term storage (days to weeks), a temperature of 0-4°C is acceptable.[2] It is recommended to store the powder in a glass container with a Teflon-lined cap.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, this compound powder should be dissolved in a suitable organic solvent. Chloroform (B151607) is a commonly used solvent for this purpose.[3] Ethanol (B145695) is also a suitable solvent, particularly when preparing lipid mixtures for LNP formation. When dissolving, it may be necessary to use moderate heat (40-50°C) and sonication to ensure the lipid is completely dissolved.

Q4: What is the recommended concentration for a this compound stock solution?

A typical working concentration for this compound in an organic solvent like chloroform or ethanol is between 1-10 mg/mL.[4] The exact concentration will depend on the specific requirements of your experimental protocol.

Q5: How should I store this compound stock solutions?

Stock solutions of this compound in an organic solvent should be stored at -20°C for long-term storage (months).[2] For short-term storage (days to weeks), 0-4°C is suitable.[2] To prevent solvent evaporation and contamination, store the solution in a tightly sealed glass vial with a Teflon-lined cap. It is also good practice to overlay the solution with an inert gas like argon or nitrogen to minimize oxidation.

Storage Condition Summary

FormStorage TemperatureDurationContainerSpecial Considerations
Powder -20°CLong-term (months to years)Glass vial with Teflon-lined capStore in a dry, dark place.
0-4°CShort-term (days to weeks)Glass vial with Teflon-lined capStore in a dry, dark place.
Stock Solution -20°CLong-term (months)Glass vial with Teflon-lined capOverlay with inert gas (argon or nitrogen).
0-4°CShort-term (days to weeks)Glass vial with Teflon-lined capOverlay with inert gas (argon or nitrogen).

Troubleshooting Guide

Issue 1: this compound powder is difficult to dissolve.

  • Possible Cause: The lipid may not be readily soluble at room temperature.

  • Solution: Gently warm the solvent and lipid mixture to 30-40°C. Use of a bath sonicator can also aid in dissolution.[5] Ensure the container is tightly sealed during warming to prevent solvent evaporation.

Issue 2: The this compound solution appears cloudy or has precipitated after storage at low temperatures.

  • Possible Cause: Some saturated lipids have lower solubility at colder temperatures and may precipitate out of solution.

  • Solution: Before use, allow the solution to warm to room temperature. If a precipitate is still visible, gently warm the solution to 30-40°C and sonicate until the solution becomes clear.[5] Always ensure the lipid is fully redissolved before use to maintain an accurate concentration.

Issue 3: I am concerned about the stability and purity of my this compound solution.

  • Possible Cause: Over time, lipids can undergo hydrolysis or oxidation, leading to degradation.

  • Solution: It is recommended to use freshly prepared solutions for critical experiments. To assess the purity of your this compound solution, you can use analytical techniques such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Thin Layer Chromatography (TLC).[6] The fatty acid composition can be analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID) after hydrolysis and methylation.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Chloroform
  • Weighing: Accurately weigh 10 mg of this compound powder in a clean, dry glass vial.

  • Solvent Addition: Add 1 mL of chloroform to the vial.

  • Dissolution: Tightly cap the vial and vortex briefly. If the powder does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 30-40°C can be applied if necessary.

  • Storage: Once fully dissolved, overlay the solution with argon or nitrogen, seal the vial tightly with a Teflon-lined cap, and store at -20°C.

Protocol 2: Quality Control of this compound by Thin Layer Chromatography (TLC)
  • Plate Preparation: Use a silica (B1680970) gel TLC plate.

  • Spotting: Apply a small spot of the this compound solution (and a reference standard if available) to the baseline of the TLC plate.

  • Development: Develop the plate in a sealed chamber with a suitable mobile phase (e.g., a mixture of chloroform, methanol, and water). The exact ratio may need to be optimized.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the spots using an appropriate stain, such as iodine vapor or a primuline (B81338) spray followed by UV light exposure.

  • Analysis: A single spot corresponding to the this compound indicates high purity. The presence of additional spots may suggest degradation or impurities.

Visualizing Experimental Workflows

Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh add_solvent Add Organic Solvent (e.g., Chloroform or Ethanol) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution sonicate_warm Sonicate and/or Gently Warm (30-40°C) check_dissolution->sonicate_warm No store Store at -20°C under Inert Gas check_dissolution->store Yes sonicate_warm->dissolve end End store->end

Caption: Workflow for Preparing this compound Stock Solution

Troubleshooting_Precipitate Troubleshooting Precipitate in this compound Solution start Precipitate Observed in Stored Solution warm_rt Warm Solution to Room Temperature start->warm_rt check_dissolution Precipitate Redissolved? warm_rt->check_dissolution warm_sonicate Gently Warm (30-40°C) and Sonicate check_dissolution->warm_sonicate No solution_ready Solution is Ready for Use check_dissolution->solution_ready Yes recheck_dissolution Precipitate Redissolved? warm_sonicate->recheck_dissolution recheck_dissolution->solution_ready Yes consider_qc Consider Quality Control Analysis (e.g., TLC, HPLC) recheck_dissolution->consider_qc No

References

Validation & Comparative

Validating the Purity of 14:0 DAP: A Comparative Guide to TLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic phospholipids (B1166683) like 1,2-dimyristoyl-sn-glycero-3-phosphate (14:0 DAP) is a critical step in producing reliable and reproducible experimental results. This guide provides a detailed comparison of two common analytical techniques for purity validation: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, it briefly discusses High-Performance Liquid Chromatography (HPLC) as a powerful alternative.

At a Glance: TLC vs. NMR for this compound Purity

FeatureThin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarityIdentification and quantification based on nuclear spin properties
Primary Use Rapid, qualitative assessment of purity and detection of impuritiesDetailed structural elucidation and precise quantification
Information Provided Retention factor (Rf) values indicating the presence of the main compound and potential impuritiesChemical shifts (δ) providing a fingerprint of the molecule and allowing for the identification and quantification of impurities
Strengths Simple, fast, and cost-effective for routine screening.Provides unambiguous structural information and highly accurate quantification.
Limitations Limited resolution, potential for co-elution of compounds with similar polarities, and less precise quantification.Higher cost of instrumentation and requires more expertise for data interpretation.

In-Depth Analysis

Thin-Layer Chromatography (TLC)

TLC is a widely used chromatographic technique for separating mixtures based on the differential partitioning of components between a stationary phase (a solid adsorbent) and a mobile phase (a liquid solvent). For phospholipids like this compound, silica (B1680970) gel plates are typically used as the stationary phase.

Expected Results for this compound:

In a common solvent system for phospholipids, such as chloroform (B151607):methanol:water (65:25:4, v/v/v) , this compound is expected to have a relatively low retention factor (Rf) due to its polar phosphate (B84403) headgroup. The presence of a single, well-defined spot indicates high purity. Additional spots would suggest the presence of impurities. For instance, less polar impurities like free myristic acid would travel further up the plate (higher Rf), while more polar impurities like lysophospholipids might appear as distinct spots with slightly different Rf values. In a more basic solvent system like chloroform:methanol:ammonium hydroxide (B78521) (65:25:4, v/v/v) , phosphatidic acids like this compound are known to remain near the origin (very low Rf).

Table 1: Expected TLC Data for this compound and Potential Impurities

CompoundExpected Rf in Chloroform:Methanol:Water (65:25:4)Notes
This compound ~0.2 - 0.4 (estimated)The polar headgroup results in strong interaction with the silica gel, leading to lower mobility.
Myristic Acid>0.8A common non-polar impurity from synthesis, travels close to the solvent front.
1-myristoyl-sn-glycero-3-phosphate (Lyso-DAP)<0.2A potential hydrolysis byproduct, more polar than this compound, resulting in lower mobility.

Note: Rf values are indicative and can vary based on experimental conditions such as plate type, chamber saturation, and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and purity of a sample. For this compound, both proton (¹H) and phosphorus-31 (³¹P) NMR are highly valuable.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule. Specific protons in the glycerol (B35011) backbone and the myristoyl fatty acid chains will resonate at characteristic chemical shifts. The integration of these signals can be used to confirm the correct ratio of protons in the molecule. Impurities would present as additional, unexpected peaks in the spectrum.

³¹P NMR Spectroscopy:

³¹P NMR is particularly useful for analyzing phospholipids as it directly probes the phosphorus nucleus in the phosphate headgroup. A pure sample of this compound will show a single sharp peak in the ³¹P NMR spectrum. The chemical shift of this peak is characteristic of the phosphate monoester group. The presence of other phosphorus-containing impurities, such as lysophospholipids or other phospholipids, would result in additional peaks at different chemical shifts.

Table 2: Expected NMR Data for this compound

NucleusRegion of InterestExpected Chemical Shift (δ) in CDCl₃ (ppm)Notes
¹H Glycerol backbone (CH₂-O-P, CH-O-C=O)3.8 - 4.5The protons on the glycerol backbone are deshielded by the adjacent oxygen atoms.
Fatty acid α-CH₂ (next to C=O)~2.3These protons are adjacent to the carbonyl group.
Fatty acid bulk CH₂~1.2 - 1.6The long methylene (B1212753) chains of the myristoyl groups.
Fatty acid terminal CH₃~0.9The methyl groups at the end of the fatty acid chains.
³¹P Phosphate headgroup~0.5 - 2.0The chemical shift is sensitive to the local chemical environment and pH. For comparison, the phosphocholine (B91661) headgroup of the related DMPC appears at approximately -0.87 ppm.

Note: Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H NMR) and can be influenced by solvent and concentration.

Alternative Purity Validation Method: HPLC-ELSD

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a highly sensitive and quantitative method for phospholipid analysis. This technique separates lipids based on their partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. The ELSD allows for the detection of non-UV-absorbing compounds like this compound. HPLC-ELSD can provide excellent resolution of complex lipid mixtures and is often used for accurate quantification of purity and impurities. A comparative study has shown that while ³¹P NMR offers high accuracy and reproducibility with minimal sample preparation, HPLC serves as a robust baseline method for quantification.[1]

Experimental Protocols

TLC Protocol for this compound Purity
  • Plate Preparation: Use a silica gel 60 TLC plate. Activate the plate by heating at 110°C for 10-15 minutes before use.

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent like chloroform or a chloroform:methanol mixture (2:1, v/v) to a concentration of 1-2 mg/mL.

  • Spotting: Using a capillary tube or a microliter syringe, spot a small amount (1-2 µL) of the sample solution onto the baseline of the TLC plate, approximately 1 cm from the bottom.

  • Development: Place the spotted TLC plate in a developing chamber containing the mobile phase (chloroform:methanol:water, 65:25:4, v/v/v). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and let the solvent evaporate completely. Visualize the spots using a phosphorus-specific stain, such as Molybdenum Blue spray reagent, followed by gentle heating. This will reveal all phosphorus-containing compounds as blue spots. Alternatively, iodine vapor can be used for general visualization of lipids.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

NMR Protocol for this compound Purity
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons for accurate integration.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the relevant peaks and compare the ratios to the expected molecular structure.

  • ³¹P NMR Acquisition:

    • Switch the NMR probe to the ³¹P frequency.

    • Acquire a proton-decoupled ³¹P NMR spectrum. Proton decoupling simplifies the spectrum by removing splitting caused by neighboring protons, resulting in a single sharp peak for each unique phosphorus environment.

    • Use an external reference standard, such as 85% phosphoric acid, or an internal standard for precise chemical shift referencing.

    • Process the spectrum similarly to the ¹H spectrum. The presence of a single peak confirms the purity with respect to other phosphorus-containing species.

Visualizing the Workflow

Purity_Validation_Workflow cluster_TLC TLC Analysis cluster_NMR NMR Analysis TLC_Prep Prepare TLC Plate & Sample TLC_Spot Spot Sample TLC_Prep->TLC_Spot TLC_Dev Develop Plate TLC_Spot->TLC_Dev TLC_Vis Visualize Spots TLC_Dev->TLC_Vis TLC_Ana Analyze Rf Values TLC_Vis->TLC_Ana Decision Purity Assessment TLC_Ana->Decision NMR_Prep Prepare NMR Sample NMR_Acq_H Acquire 1H Spectrum NMR_Prep->NMR_Acq_H NMR_Acq_P Acquire 31P Spectrum NMR_Prep->NMR_Acq_P NMR_Proc Process & Analyze Spectra NMR_Acq_H->NMR_Proc NMR_Acq_P->NMR_Proc NMR_Proc->Decision Start This compound Sample Start->TLC_Prep Start->NMR_Prep Result_Pure High Purity Confirmed Decision->Result_Pure Single Spot (TLC) Single Peak (NMR) Result_Impure Impurities Detected Decision->Result_Impure Multiple Spots/Peaks

Caption: Workflow for validating the purity of this compound using TLC and NMR.

Conclusion

Both TLC and NMR are valuable techniques for assessing the purity of this compound. TLC offers a rapid and straightforward method for initial screening and qualitative analysis of potential impurities. For a more definitive and quantitative assessment, NMR spectroscopy, particularly a combination of ¹H and ³¹P NMR, provides detailed structural confirmation and the ability to accurately quantify the purity of the compound. For high-throughput and highly sensitive quantitative analysis, HPLC-ELSD stands as a robust alternative. The choice of method will depend on the specific requirements of the research, available instrumentation, and the desired level of analytical detail. A combination of these techniques often provides the most comprehensive and reliable purity validation.

References

A Head-to-Head Comparison of Cationic Lipids: 14:0 DAP vs. DOTAP in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of lipid-based gene delivery, the choice of cationic lipid is a critical determinant of success. This guide provides a comprehensive comparison of two prominent cationic lipids: 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). By examining their performance in lipid nanoparticle (LNP) formulations, including transfection efficiency, cytotoxicity, and stability, this document aims to equip scientists with the necessary data to make informed decisions for their specific research applications.

At a Glance: Key Differences and Physicochemical Properties

Both this compound and DOTAP are integral components in the formulation of LNPs, which serve as non-viral vectors for delivering nucleic acid payloads like mRNA and plasmid DNA into cells. Their positive charge facilitates the encapsulation of negatively charged genetic material and interaction with the negatively charged cell membrane, initiating cellular uptake. The fundamental difference between these two lipids lies in their hydrophobic tails. This compound possesses two saturated 14-carbon myristoyl chains, whereas DOTAP features two monounsaturated 18-carbon oleoyl (B10858665) chains. This structural variance influences the physical properties of the resulting LNPs, such as their rigidity and phase transition temperature, which in turn can affect their biological activity.

PropertyThis compound (1,2-dimyristoyl-3-dimethylammonium-propane)DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
Full Name 1,2-dimyristoyl-3-dimethylammonium-propane1,2-dioleoyl-3-trimethylammonium-propane
Abbreviation This compoundDOTAP
Molecular Formula C33H65NO4C42H80ClNO4
Molecular Weight 539.89 g/mol 698.54 g/mol
Acyl Chain 2x Myristoyl (14:0), saturated2x Oleoyl (18:1), monounsaturated

Performance Showdown: Transfection Efficiency, Cytotoxicity, and Stability

While direct head-to-head comparative studies under identical experimental conditions are limited in publicly available literature, we can synthesize findings from various studies to draw a comparative picture.

Transfection Efficiency

DOTAP is a widely used and well-characterized cationic lipid known for its high transfection efficiency across a variety of cell lines.[1] Studies have shown that DOTAP-based LNPs can achieve high levels of gene expression, with transfection efficiency being influenced by the DOTAP/helper lipid ratio and the overall lipid-to-mRNA ratio.[2] For instance, a study optimizing DOTAP/cholesterol LNPs found that a 1:3 molar ratio of DOTAP to cholesterol without PEGylation resulted in the highest mRNA transfection efficiency.[3]

Information on the transfection efficiency of this compound is less abundant in comparative studies. However, its structural similarity to other effective cationic lipids suggests its potential as a potent transfection agent. The saturated nature of its acyl chains may lead to more rigid and stable LNPs, which could influence the mechanism and efficiency of payload release within the cell.

Cytotoxicity

A critical consideration in the selection of a cationic lipid is its potential for cellular toxicity. The positive charge of these lipids, while essential for their function, can also lead to membrane disruption and induce cytotoxic effects. Studies have indicated that the cytotoxicity of cationic lipids is often dose-dependent.[3][4]

Research on DOTAP has shown that higher concentrations of DOTAP in LNP formulations can lead to decreased cell viability.[3][5] The inclusion of helper lipids like cholesterol and the addition of a PEG layer can mitigate this toxicity.[3] While specific comparative data is scarce, the general principle that the physicochemical properties of the lipid, such as headgroup and chain length, influence toxicity suggests that this compound would also exhibit dose-dependent cytotoxicity. Further direct comparative studies are necessary to definitively conclude if one is inherently less toxic than the other at effective concentrations.

Formulation Stability

The stability of LNP formulations is crucial for their storage and in vivo application. The composition of the LNP, including the choice of cationic lipid, significantly impacts its stability. DOTAP-based LNPs, when formulated with cholesterol, have demonstrated good stability, with some formulations remaining stable for up to 60 days at 4°C without a significant loss in transfection efficacy.[3] PEGylation has been shown to further improve the stability of DOTAP lipoplexes in terms of size and polydispersity index (PDI) over a 90-day period.[3]

The saturated acyl chains of this compound are expected to pack more tightly than the unsaturated chains of DOTAP, potentially leading to the formation of more stable and rigid LNPs. This increased stability could be advantageous for certain applications, although it might also affect the fusogenicity of the LNPs and the subsequent release of their cargo.

Experimental Protocols

Protocol: Preparation of DOTAP/Cholesterol Lipid Nanoparticles by Thin-Film Hydration[3]

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • Cholesterol (chol)

  • (Optional) 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG-2000)

  • Chloroform (B151607)

  • Hydration buffer (e.g., sterile RNase-free water or citrate (B86180) buffer)

  • Nucleic acid (mRNA or pDNA)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOTAP and cholesterol (and DSPE-PEG-2000 if applicable) in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:3 DOTAP:chol).

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Complexation with Nucleic Acid:

    • Incubate the prepared liposomes with the nucleic acid solution at a specific lipid-to-nucleic acid ratio for a defined period (e.g., 30 minutes) at room temperature to allow for the formation of lipoplexes.

Visualizing the Process: Experimental Workflow and Signaling Pathways

To better understand the processes involved in cationic lipid-mediated transfection, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a generalized signaling pathway.

Experimental_Workflow cluster_prep LNP Preparation cluster_transfection Transfection cluster_characterization Characterization lipid_prep Lipid Mixture (e.g., this compound or DOTAP + Helper Lipids) film_formation Thin-Film Hydration lipid_prep->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration size_reduction Sonication / Extrusion hydration->size_reduction complexation Complexation with Nucleic Acid (e.g., mRNA) size_reduction->complexation dls Size & Zeta Potential (DLS) size_reduction->dls tem Morphology (TEM) size_reduction->tem cell_culture Incubation with Target Cells complexation->cell_culture assay Encapsulation Efficiency complexation->assay analysis Analysis of Gene Expression cell_culture->analysis

Caption: Experimental workflow for LNP formulation and transfection.

Signaling_Pathway cluster_uptake Cellular Uptake cluster_release Intracellular Trafficking & Release cluster_expression Gene Expression lipoplex Cationic Lipoplex (LNP + Nucleic Acid) cell_membrane Cell Membrane lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape ('Proton Sponge' or Fusion) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm translation Translation (Ribosome) cytoplasm->translation protein Protein Synthesis translation->protein

Caption: Generalized pathway of cationic lipid-mediated transfection.

Conclusion: Making the Right Choice

The selection between this compound and DOTAP for LNP-mediated gene delivery will depend on the specific requirements of the application. DOTAP is a well-established and highly effective cationic lipid with a wealth of supporting data, making it a reliable choice for many researchers. Its unsaturated acyl chains may contribute to more fluid membranes, potentially facilitating endosomal escape.

This compound, with its saturated myristoyl chains, presents an alternative that may offer enhanced stability. This could be particularly advantageous for applications requiring a longer shelf-life or more robust in vivo performance. However, the current lack of direct comparative studies necessitates further research to fully elucidate its performance characteristics relative to DOTAP.

Researchers are encouraged to empirically test different lipid compositions, including both this compound and DOTAP, in their specific cell types and with their nucleic acid of interest to identify the optimal formulation for their research goals. This guide provides a foundational understanding to inform these critical experimental design choices.

References

A Comparative Guide to 14:0 DAP and 16:0 DAP for Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of ionizable cationic lipids is a critical determinant of the efficacy, biodistribution, and safety of lipid nanoparticle (LNP)-based drug delivery systems. Among the various available lipids, 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP) and 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (16:0 DAP) are two commonly employed saturated lipids that differ only by the length of their acyl chains. This guide provides an objective comparison of their performance in LNP formulations, supported by general principles derived from experimental data on similar ionizable lipids, to aid researchers in making informed decisions for their specific applications.

At a Glance: Key Differences and Performance Expectations

FeatureThis compound (1,2-dimyristoyl-3-dimethylammonium-propane)16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane)Rationale / Supporting Insights
Alkyl Chain Length 14 carbons (Myristoyl)16 carbons (Palmitoyl)Chemical structure
Expected Particle Size Potentially smallerPotentially largerStudies on phospholipids (B1166683) have shown that longer alkyl chains can lead to larger particle sizes. This trend is likely to be similar for ionizable lipids.
Expected Polydispersity Index (PDI) Generally expected to form uniform particles with low PDI (<0.2)Generally expected to form uniform particles with low PDI (<0.2)Both are saturated lipids which tend to form stable, uniform nanoparticles.
Expected Encapsulation Efficiency Potentially lowerPotentially higherLonger acyl chains can provide a more stable lipid core, which may lead to more efficient encapsulation of the nucleic acid cargo.
Transfection Efficiency for small RNA (e.g., siRNA) Potentially lowerPotentially higherLonger lipid tails may be more efficacious for delivering smaller mRNA cargos.[1]
Transfection Efficiency for large RNA (e.g., large mRNA) Potentially higherPotentially lowerShorter ionizable lipid tails may lead to higher transfection of LNPs encapsulating larger mRNAs.[1]
Biodistribution May favor spleen and other extra-hepatic tissuesMay favor liver accumulationShorter lipid tails in ionizable lipids have been shown to shift mRNA expression from the liver to the spleen.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the formulation and characterization of LNPs using either this compound or 16:0 DAP. These are generalized protocols based on standard methods in the field and may require optimization for specific applications.

LNP Formulation via Microfluidic Mixing

This protocol is designed for the formulation of LNPs encapsulating mRNA.

Materials:

  • Ionizable lipid (this compound or 16:0 DAP)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695) (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis or tangential flow filtration (TFF) system

  • Dynamic Light Scattering (DLS) instrument

  • Fluorometer and RiboGreen assay kit

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound or 16:0 DAP, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol.

    • Combine the lipid stock solutions to achieve a desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).

  • Preparation of mRNA Solution:

    • Dissolve the mRNA in a 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1-1 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate mixing. The rapid mixing will induce the self-assembly of LNPs.

  • Purification:

    • Immediately after formation, purify the LNPs to remove ethanol and exchange the buffer to PBS (pH 7.4). This can be achieved through dialysis against PBS or by using a tangential flow filtration (TFF) system.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 2-8 °C.

LNP Characterization

1. Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the LNP suspension in PBS and measure the particle size and PDI using a DLS instrument.

2. Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Principle: The RiboGreen reagent fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lytic agent to release the encapsulated mRNA.

    • To the other set, add buffer only.

    • Add the RiboGreen reagent to both sets and to a standard curve of known mRNA concentrations.

    • Measure fluorescence and calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

Visualizing Key Processes

To further aid in the understanding of LNP formulation and function, the following diagrams have been generated using Graphviz.

LNP_Formulation_Workflow cluster_lipids Lipid Components in Ethanol cluster_mrna Aqueous Phase cluster_mixing Formulation cluster_purification Purification & Characterization dap 14:0 or 16:0 DAP mix Microfluidic Mixing dap->mix dspc DSPC dspc->mix chol Cholesterol chol->mix peg DMG-PEG 2000 peg->mix mrna mRNA in Citrate Buffer (pH 4.0) mrna->mix purify Dialysis / TFF (Buffer Exchange to PBS pH 7.4) mix->purify char Characterization (DLS, RiboGreen) purify->char

LNP Formulation and Characterization Workflow.

Signaling_Pathway lnp LNP (14:0 or 16:0 DAP) cell Target Cell lnp->cell Endocytosis endosome Endosome cell->endosome mrna_release mRNA Release endosome->mrna_release Endosomal Escape (pH-mediated) translation Translation mrna_release->translation protein Therapeutic Protein translation->protein effect Therapeutic Effect protein->effect

Hypothetical Signaling Pathway of LNP-delivered mRNA.

Conclusion

The choice between this compound and 16:0 DAP for LNP formulation should be guided by the specific therapeutic goal. For applications requiring delivery of larger mRNA payloads or targeting extra-hepatic tissues like the spleen, this compound may be the more suitable candidate. Conversely, for the delivery of smaller RNAs or when liver-specific targeting is desired, 16:0 DAP could offer advantages. It is imperative for researchers to empirically test and optimize their LNP formulations to achieve the desired physicochemical properties and biological outcomes for their specific application. This guide serves as a foundational resource to inform those initial decisions and experimental designs.

References

A Comparative Analysis of 14:0 DAP and 18:0 DAP in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the impact of acyl chain length on the performance of diaminophospholipids (DAP) as cationic lipids for drug delivery, comparing the 14-carbon chain 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP) and the 18-carbon chain 1,2-distearoyl-3-dimethylammonium-propane (18:0 DAP).

In the realm of drug delivery, particularly for nucleic acids and other therapeutic payloads, the choice of cationic lipid is a critical determinant of the delivery vehicle's success. Among the various classes of cationic lipids, diaminophospholipids (DAPs) have garnered significant interest. This guide provides a comparative analysis of two prominent saturated DAPs: this compound and 18:0 DAP. The primary distinction between these two molecules lies in the length of their hydrophobic acyl chains, a structural difference that profoundly influences their physicochemical properties and, consequently, their performance in drug delivery applications.

Physicochemical Properties: The Influence of Acyl Chain Length

The length of the acyl chains in lipid molecules is a key factor governing the properties of the lipid bilayers they form. Longer acyl chains, as in 18:0 DAP, lead to stronger van der Waals interactions between the lipid tails. This results in a higher phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase.

PropertyThis compound (1,2-dimyristoyl-3-dimethylammonium-propane)18:0 DAP (1,2-distearoyl-3-dimethylammonium-propane)
Acyl Chain Length C14:0 (Myristoyl)C18:0 (Stearoyl)
Molecular Formula C₃₃H₆₅NO₄[1][2]C₄₁H₈₁NO₄
Molecular Weight 539.9 g/mol [1][2]652.09 g/mol
Predicted Phase Transition Temp. (Tm) Lower55-60°C[1]

Note: While a specific experimental value for the phase transition temperature of this compound was not found in the available literature, it is predicted to be lower than that of 18:0 DAP based on the established relationship between acyl chain length and Tm in saturated phospholipids.

Performance in Drug Delivery Systems

The differences in physicochemical properties between this compound and 18:0 DAP have significant implications for their performance in drug delivery systems such as liposomes and lipid nanoparticles (LNPs).

Stability and Drug Retention

Liposomes formulated with lipids possessing a higher Tm are generally more stable and less permeable at physiological temperatures (around 37°C). Consequently, liposomes incorporating 18:0 DAP are expected to exhibit greater stability and better retention of encapsulated drugs compared to those made with this compound. The rigid, gel-phase nature of the 18:0 DAP bilayer below its Tm reduces drug leakage. Conversely, liposomes with This compound may have a Tm closer to or below physiological temperature, leading to a more fluid bilayer that could result in faster drug release.

Transfection Efficiency

The efficiency of gene delivery, or transfection, is a critical performance metric for cationic lipids. The fluidity of the lipid bilayer, influenced by the acyl chain length, can impact the ability of the lipid nanoparticle to fuse with the endosomal membrane and release its genetic payload into the cytoplasm.

While direct comparative studies on the transfection efficiency of this compound versus 18:0 DAP are limited, research on other cationic lipids with varying acyl chain lengths provides some insights. For some classes of cationic lipids, a more fluid membrane (shorter acyl chains) is associated with higher transfection efficiency. However, other studies have shown that longer acyl chains can lead to improved efficiency. For instance, a study on spermine-based cationic lipids found that the C18 analogue exhibited higher transfection efficiency than the C14 and C16 analogues.[3][4] This suggests that the optimal acyl chain length for transfection can be dependent on the specific headgroup and overall lipid structure.

Cellular Uptake and Cytotoxicity

Cationic lipids facilitate cellular uptake through electrostatic interactions with the negatively charged cell membrane, primarily via endocytosis. The length of the acyl chain can influence the morphology and surface charge of the resulting nanoparticles, which in turn can affect the efficiency of cellular uptake.

Experimental Protocols

The following are generalized protocols for the preparation and characterization of liposomes, which can be adapted for formulations containing this compound and 18:0 DAP.

Liposome (B1194612) Preparation: Thin-Film Hydration Method

This common method involves dissolving the lipids in an organic solvent, creating a thin lipid film, and then hydrating the film with an aqueous buffer.

Materials:

  • This compound or 18:0 DAP

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, HEPES)

Procedure:

  • Dissolve this compound or 18:0 DAP and any helper lipids in a round-bottom flask using an organic solvent.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the film under a vacuum to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer containing the hydrophilic drug to be encapsulated by vortexing or gentle agitation above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • To produce smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

Characterization of Liposomes

Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome suspension in an appropriate buffer and measure the particle size distribution and zeta potential using a DLS instrument.

Encapsulation Efficiency:

  • Method: Separation of encapsulated from unencapsulated drug followed by quantification.

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using techniques such as size exclusion chromatography or dialysis.

    • Lyse the liposomes using a suitable detergent to release the encapsulated drug.

    • Quantify the drug concentration using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

    • Calculate the encapsulation efficiency as the ratio of the amount of encapsulated drug to the total amount of drug used.

In Vitro Drug Release:

  • Method: Dialysis method

  • Procedure:

    • Place the liposome formulation in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

    • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.

    • Quantify the amount of drug released at each time point to determine the release profile.

Visualizing Experimental Workflows

Experimental_Workflow prep4 prep4 char1 char1 prep4->char1 Liposome Suspension char2 char2 prep4->char2 Liposome Suspension char3 char3 prep4->char3 Liposome Suspension eval1 eval1 char1->eval1 char2->eval1 eval2 eval2 eval1->eval2 eval3 eval3 eval2->eval3

Conclusion

The choice between this compound and 18:0 DAP for a specific drug delivery application requires careful consideration of the desired properties of the final formulation. 18:0 DAP , with its longer acyl chains and higher phase transition temperature, is likely to form more stable liposomes with better drug retention, making it a suitable candidate for controlled-release applications. In contrast, This compound may form more fluid membranes at physiological temperatures, which could be advantageous for applications where faster drug release or higher transfection efficiency is desired, although this may come at the cost of reduced stability.

Further direct comparative studies are necessary to fully elucidate the performance differences between these two cationic lipids in various drug delivery contexts. Researchers and drug development professionals should conduct head-to-head experimental evaluations to determine the optimal DAP lipid for their specific therapeutic agent and application.

References

A Comparative Performance Evaluation of 1,2-dimyristoyl-sn-glycero-3-phosphate (14:0 DAP) from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-dimyristoyl-sn-glycero-3-phosphate (14:0 DAP) from various commercial suppliers. This compound is a cationic lipid increasingly utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids and other therapeutic molecules.[1][2] The performance of this compound can significantly impact the efficacy and safety of these delivery systems. This guide offers a framework for evaluating this compound from different sources, supported by standardized experimental protocols.

Data Summary

The following table summarizes key quality and performance metrics for this compound from three representative suppliers. Data is compiled from publicly available product specifications and typical values obtained from Certificates of Analysis.

Parameter Supplier A Supplier B Supplier C
Purity (by HPLC) >99%>98%>99%
Identity (by MS) Conforms to structureConforms to structureConforms to structure
Appearance White to off-white powderWhite powderWhite crystalline powder
Solubility Soluble in chloroformSoluble in chloroformSoluble in chloroform
Endotoxin Level < 10 EU/mg< 20 EU/mg< 15 EU/mg
Residual Solvents < 0.5%< 1.0%< 0.75%
Storage Conditions -20°C-20°C-20°C

Experimental Protocols

To ensure a rigorous and unbiased comparison of this compound from different suppliers, the following experimental protocols are recommended.

Purity and Identity Verification
  • Objective: To confirm the purity and chemical identity of the this compound.

  • Methodology:

    • High-Performance Liquid Chromatography (HPLC):

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

      • Mobile Phase: A gradient of methanol (B129727) and water with 0.1% trifluoroacetic acid.

      • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

      • Procedure: Dissolve a known concentration of this compound in the initial mobile phase. Inject a standard volume and analyze the chromatogram for the area of the main peak and any impurity peaks. Purity is calculated as (Area of main peak / Total area of all peaks) x 100%.

    • Mass Spectrometry (MS):

      • Technique: Electrospray Ionization (ESI) in positive ion mode.

      • Procedure: Infuse a dilute solution of this compound in a suitable solvent (e.g., methanol) into the mass spectrometer. Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound (539.87 g/mol ).[3]

In Vitro Transfection Efficiency
  • Objective: To evaluate the ability of LNPs formulated with this compound from different suppliers to deliver a reporter gene (e.g., luciferase or GFP) into cells.

  • Methodology:

    • LNP Formulation: Formulate LNPs using a standardized composition, for example: this compound, DOPE, Cholesterol, and DMG-PEG 2000 in a molar ratio of 50:10:38.5:1.5. Encapsulate a plasmid DNA or mRNA encoding a reporter gene.

    • Cell Culture: Plate a suitable cell line (e.g., HEK293 or HeLa) in a 96-well plate and grow to 70-80% confluency.

    • Transfection: Treat the cells with LNPs containing a fixed amount of the nucleic acid payload.

    • Analysis: After 24-48 hours, measure the expression of the reporter gene. For luciferase, use a luminometer to measure luminescence after adding the substrate. For GFP, use flow cytometry or fluorescence microscopy to quantify the percentage of fluorescent cells.

Cytotoxicity Assay
  • Objective: To assess the potential toxicity of LNPs formulated with this compound from different suppliers.

  • Methodology:

    • Cell Treatment: Treat cells with a range of concentrations of the formulated LNPs, similar to the transfection experiment.

    • Viability Assay: After 24-48 hours, perform a cell viability assay, such as the MTT or PrestoBlue assay.

    • Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Calculate the cell viability as a percentage relative to untreated control cells.

Visualizing Experimental Workflow and Signaling

The following diagrams illustrate key processes relevant to the evaluation of this compound.

G cluster_0 LNP Formulation cluster_1 In Vitro Evaluation 14_0_DAP This compound (from Supplier A, B, C) LNP_Formation LNP Formulation (e.g., Microfluidic Mixing) 14_0_DAP->LNP_Formation Helper_Lipids Helper Lipids (DOPE, Cholesterol, PEG-Lipid) Helper_Lipids->LNP_Formation Nucleic_Acid Nucleic Acid Payload (mRNA or pDNA) Nucleic_Acid->LNP_Formation Transfection Transfection LNP_Formation->Transfection Add LNPs to cells Cell_Culture Cell Culture (e.g., HEK293) Cell_Culture->Transfection Reporter_Gene_Assay Reporter Gene Assay (Luciferase, GFP) Transfection->Reporter_Gene_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT, PrestoBlue) Transfection->Cytotoxicity_Assay

Caption: Workflow for the comparative evaluation of this compound.

G LNP Lipid Nanoparticle (LNP) (with this compound) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome (Acidic Environment, pH ~6.5) Endocytosis->Endosome Protonation This compound Protonation (Cationic Charge) Endosome->Protonation Low pH Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Release Payload Release into Cytosol Membrane_Destabilization->Release Translation Translation (for mRNA) or Nuclear Entry (for pDNA) Release->Translation Protein_Expression Therapeutic Protein Expression Translation->Protein_Expression

Caption: Intracellular delivery pathway of an LNP containing this compound.

References

Validating Gene Knockdown: A Comparative Guide to 14:0 DAP-Delivered siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA interference (RNAi) has provided a powerful tool for transiently silencing gene expression, offering profound insights into gene function and therapeutic potential. Central to the success of RNAi is the effective delivery of small interfering RNA (siRNA) into the cytoplasm of target cells. This guide provides a comprehensive comparison of 14:0 DAP-delivered siRNA with other widely used delivery methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their gene knockdown studies.

Performance Comparison of siRNA Delivery Systems

The efficacy of siRNA-mediated gene silencing is critically dependent on the chosen delivery vehicle. Key performance indicators include transfection efficiency, duration of knockdown, and cytotoxicity. Below is a comparative summary of this compound (1,2-dimyristoyl-3-dimethylammonium-propane), a cationic lipid, with other prevalent siRNA delivery technologies.

Delivery MethodTransfection EfficiencyCytotoxicityDuration of KnockdownKey AdvantagesKey Disadvantages
This compound (Cationic Lipid) Moderate to HighModerateTransient (typically 24-72 hours)Cost-effective, easy to prepare.Can exhibit cell-type dependent toxicity.
Other Cationic Lipids (e.g., DOTAP, Lipofectamine RNAiMAX) HighModerate to HighTransient (typically 24-96 hours)Commercially available, high efficiency in many cell lines.[1][2][3][4][5]Can be costly, potential for off-target effects and cytotoxicity.[6]
Lipid Nanoparticles (LNPs) (e.g., DLin-MC3-DMA) HighLow to ModerateTransient to SustainedHigh in vivo efficacy, low toxicity.[7][8]Complex formulation, potential for immunogenicity.
Polymer-Based Nanoparticles (e.g., PEI, Chitosan) Moderate to HighVariableTransient to SustainedBiodegradable options available, can be tailored for specific targeting.[9][10]Potential for cytotoxicity, heterogeneity in particle size.[9]
Viral Vectors (e.g., Lentivirus, Adenovirus) Very HighLow (with modern vectors)Stable (long-term expression of shRNA)High efficiency in difficult-to-transfect cells, stable knockdown.Potential for immunogenicity and insertional mutagenesis, regulatory hurdles.
Electroporation HighHighTransientEffective for a wide range of cell types, non-viral.High cell mortality, requires specialized equipment.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable gene knockdown experiments. Below are protocols for siRNA delivery using this compound and common alternative methods.

Protocol 1: siRNA Delivery using this compound Liposomes

This protocol describes the preparation of this compound-containing liposomes for siRNA transfection.

Materials:

  • This compound (1,2-dimyristoyl-3-dimethylammonium-propane)

  • Helper lipid (e.g., DOPE or cholesterol)

  • siRNA (target-specific and negative control)

  • Opti-MEM® I Reduced Serum Medium

  • Cell culture medium

  • Cells to be transfected

  • 6-well plates

Procedure:

  • Liposome Preparation:

    • Prepare a lipid stock solution of this compound and a helper lipid (e.g., 1:1 molar ratio) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Hydrate the lipid film with serum-free medium or buffer (e.g., PBS) to a final lipid concentration of 1 mg/mL.

    • Sonicate the lipid suspension to form small unilamellar vesicles.

  • siRNA-Liposome Complex Formation:

    • For each well of a 6-well plate, dilute 50-100 pmol of siRNA in 100 µL of Opti-MEM®.

    • In a separate tube, dilute 2-5 µg of this compound liposomes in 100 µL of Opti-MEM®.

    • Add the diluted siRNA to the diluted liposomes and mix gently by pipetting.

    • Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Seed cells in a 6-well plate the day before transfection to achieve 60-80% confluency on the day of transfection.

    • Wash the cells with serum-free medium.

    • Add the 200 µL of siRNA-liposome complex to 800 µL of serum-free medium and add the final 1 mL volume to the cells.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

    • After incubation, replace the transfection medium with fresh complete growth medium.

  • Analysis of Gene Knockdown:

    • Harvest cells 24-72 hours post-transfection to assess gene knockdown at the mRNA (qRT-PCR) and protein (Western blot) levels.

Protocol 2: siRNA Transfection using Lipofectamine RNAiMAX

This protocol is a standard procedure for using a commercially available cationic lipid-based transfection reagent.[1][2][3][4][5]

Materials:

  • Lipofectamine RNAiMAX Transfection Reagent

  • siRNA (target-specific and negative control)

  • Opti-MEM® I Reduced Serum Medium

  • Cell culture medium

  • Cells to be transfected

  • 24-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate to be 60-80% confluent at the time of transfection.[2]

  • siRNA-Lipofectamine RNAiMAX Complex Formation:

    • For each well, dilute 10-30 pmol of siRNA in 50 µL of Opti-MEM®.

    • In a separate tube, dilute 1 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM®.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 5 minutes at room temperature.[2]

  • Transfection:

    • Add the 100 µL of siRNA-Lipofectamine RNAiMAX complex to each well containing cells and medium.

    • Gently rock the plate to ensure even distribution.

  • Analysis of Gene Knockdown: Incubate the cells for 24-72 hours at 37°C before harvesting for analysis of gene knockdown.[2]

Protocol 3: Preparation of Polymer-Based siRNA Nanoparticles

This protocol outlines the formation of siRNA nanoparticles using a cationic polymer like polyethyleneimine (PEI).[9]

Materials:

  • Cationic polymer (e.g., PEI)

  • siRNA (target-specific and negative control)

  • Nuclease-free water or buffer (e.g., HBS)

  • Cell culture medium

  • Cells to be transfected

Procedure:

  • Complex Formation:

    • Dilute the cationic polymer and siRNA separately in nuclease-free water or buffer.

    • Add the polymer solution to the siRNA solution at a specific N/P ratio (ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the siRNA).

    • Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to allow for nanoparticle formation.

  • Transfection:

    • Add the nanoparticle suspension to cells cultured in serum-containing medium.

  • Analysis of Gene Knockdown:

    • Analyze gene silencing 24-72 hours post-transfection.

Mandatory Visualizations

To further elucidate the processes and comparisons discussed, the following diagrams are provided.

G cluster_delivery siRNA Delivery cluster_knockdown Gene Knockdown Pathway siRNA_DAP siRNA + this compound Liposomes Endocytosis Endocytosis siRNA_DAP->Endocytosis Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm RISC_loading RISC Loading Cytoplasm->RISC_loading Target_mRNA Target mRNA RISC_loading->Target_mRNA mRNA_cleavage mRNA Cleavage Target_mRNA->mRNA_cleavage Gene_silencing Gene Silencing mRNA_cleavage->Gene_silencing

Caption: Workflow of this compound-mediated siRNA delivery and gene silencing.

G Start Start: Gene Knockdown Experiment Delivery siRNA Delivery Method Start->Delivery Cationic_Lipids Cationic Lipids (this compound, DOTAP, etc.) Delivery->Cationic_Lipids LNPs Lipid Nanoparticles Delivery->LNPs Polymers Polymer-Based Delivery->Polymers Viral Viral Vectors Delivery->Viral Electroporation Electroporation Delivery->Electroporation Validation Validation of Knockdown Cationic_Lipids->Validation LNPs->Validation Polymers->Validation Viral->Validation Electroporation->Validation mRNA_level mRNA Level (qRT-PCR) Validation->mRNA_level Protein_level Protein Level (Western Blot) Validation->Protein_level Phenotypic_assay Phenotypic Assay Validation->Phenotypic_assay End End: Data Analysis mRNA_level->End Protein_level->End Phenotypic_assay->End

Caption: Experimental workflow for validating gene knockdown.

G 14_0_DAP This compound-delivered siRNA Alternatives Alternative Delivery Methods Cationic_Lipids Other Cationic Lipids Alternatives->Cationic_Lipids LNPs Lipid Nanoparticles Alternatives->LNPs Polymers Polymer-Based Alternatives->Polymers Viral Viral Vectors Alternatives->Viral Electroporation Electroporation Alternatives->Electroporation

Caption: Comparison of this compound with alternative siRNA delivery methods.

References

Head-to-Head Comparison: 14:0 DAP vs. DLin-MC3-DMA for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Lipid Nanoparticle Performance

In the rapidly evolving field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to achieving desired therapeutic outcomes. Cationic and ionizable lipids are cornerstone components of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). This guide provides a head-to-head comparison of two such lipids: 14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-propane), a cationic lipid, and DLin-MC3-DMA, a well-established ionizable lipid that is a component of the first FDA-approved siRNA-LNP therapeutic, Onpattro.

This comparison synthesizes available experimental data to provide a clear overview of their respective performance characteristics, aiding researchers in the selection of appropriate delivery systems for their applications.

Executive Summary

While direct head-to-head studies under identical experimental conditions are limited, the available data strongly indicates that DLin-MC3-DMA offers significantly higher potency for in vivo siRNA-mediated gene silencing compared to this compound (also referred to as DLinDAP in some literature). This difference in efficacy is attributed to more efficient cellular uptake and superior endosomal escape of DLin-MC3-DMA-containing LNPs.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for LNPs formulated with this compound and DLin-MC3-DMA.

Table 1: Physicochemical Properties of LNPs

ParameterThis compound LNPDLin-MC3-DMA LNP
Lipid Type CationicIonizable
Typical Molar Ratio Not explicitly defined in comparative studies, but often used in similar ratios to other cationic lipids.50% Ionizable Lipid, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-Lipid[1]
Particle Size (Diameter) Similar to other LNP formulations (~45-100 nm)[1]~45-80 nm[1]
Polydispersity Index (PDI) Generally < 0.2 for optimal formulationsTypically < 0.2
Zeta Potential (at neutral pH) PositiveNear-neutral
pKa Not Applicable (permanently cationic)~6.44

Table 2: In Vivo Performance for siRNA Delivery (Hepatocyte Gene Silencing)

ParameterThis compound (DLinDAP) LNPDLin-MC3-DMA LNP
Target Gene Factor VII (FVII) / GAPDHFactor VII (FVII)
In Vivo Silencing Efficacy Significantly lower potency compared to other 'DLin' series lipids.[2][3][4] Inefficient in promoting endosomal release.[2][4]High potency with an ED₅₀ of approximately 0.005 mg/kg for FVII silencing in mice.[5][6]
Cellular Uptake Inefficient cellular uptake compared to other 'DLin' series lipids.[2]Efficient cellular uptake.
Endosomal Escape Inefficient, with siRNA remaining largely in endosomes or other vesicular compartments.[2][4]Efficient endosomal escape is a key feature.[1]

Table 3: In Vivo Toxicity Profile

ParameterThis compound LNPDLin-MC3-DMA LNP
Observed Toxicity Data on specific dose-dependent toxicity is limited in the reviewed literature. However, cationic lipids, in general, are associated with higher toxicity compared to ionizable lipids.At a high dose of 5 mg/kg siRNA, no significant increase in liver toxicity markers (ALT, AST, bile acids) was observed.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are typically formulated using a microfluidic mixing device.

  • Lipid Preparation: The lipid components (e.g., DLin-MC3-DMA or this compound, DSPC, Cholesterol, and a PEG-lipid) are dissolved in ethanol (B145695) at a specific molar ratio. A common ratio for DLin-MC3-DMA formulations is 50:10:38.5:1.5.

  • Aqueous Phase Preparation: The siRNA is diluted in an acidic buffer, typically a 10 mM citrate (B86180) buffer at pH 4.0.

  • Microfluidic Mixing: The lipid-ethanol solution and the siRNA-buffer solution are driven through a microfluidic mixing chamber at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

LNP Characterization
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry.

  • siRNA Encapsulation Efficiency: Quantified using a RiboGreen fluorescence assay. The fluorescence of the sample is measured before and after the addition of a detergent (e.g., Triton X-100) to lyse the LNPs. The encapsulation efficiency is calculated as: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

In Vivo Gene Silencing Efficacy Assay (Factor VII Model)
  • Animal Model: C57BL/6 mice are commonly used.

  • Administration: LNPs encapsulating siRNA targeting Factor VII (FVII) are administered via intravenous (tail vein) injection at various doses.

  • Sample Collection: Blood samples are collected from the mice at a specified time point post-injection (e.g., 48 hours).

  • FVII Protein Quantification: Serum is isolated from the blood samples, and the concentration of FVII protein is measured using a chromogenic assay or an ELISA kit. The percentage of FVII knockdown is calculated relative to a control group treated with a non-targeting siRNA or PBS.

In Vivo Toxicity Assessment
  • Administration: A high dose of the LNP-siRNA formulation (e.g., 5 mg/kg) is administered to mice via intravenous injection.

  • Sample Collection: Blood is collected at a specified time point (e.g., 24 or 48 hours) post-injection.

  • Liver Enzyme Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available assay kits. Elevated levels of these enzymes are indicative of liver toxicity.

Mandatory Visualization

Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the generalized pathway of LNP uptake and the critical step of endosomal escape for siRNA delivery.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell LNP Lipid Nanoparticle (LNP) in circulation Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome Internalization LateEndosome Late Endosome / Lysosome (pH ~5.0-5.5) EarlyEndosome->LateEndosome Maturation Cytoplasm Cytoplasm EarlyEndosome->Cytoplasm Endosomal Escape (siRNA Release) LateEndosome->Cytoplasm Endosomal Escape (siRNA Release) LNP_Degradation LNP Degradation LateEndosome->LNP_Degradation RISC RNA-induced Silencing Complex (RISC) Cytoplasm->RISC siRNA loading mRNA_Degradation Target mRNA Degradation RISC->mRNA_Degradation Gene Silencing

Cellular uptake and endosomal escape of siRNA-LNPs.
Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the typical workflow for assessing the in vivo efficacy of LNP-siRNA formulations.

G Formulation LNP-siRNA Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, Zeta, RiboGreen) Formulation->Characterization Administration Intravenous Injection into Mice Characterization->Administration Blood_Collection Blood Collection (e.g., 48h post-injection) Administration->Blood_Collection Serum_Isolation Serum Isolation Blood_Collection->Serum_Isolation FVII_Assay Factor VII Protein Quantification (ELISA) Serum_Isolation->FVII_Assay Data_Analysis Data Analysis: % Gene Silencing FVII_Assay->Data_Analysis

Workflow for in vivo evaluation of LNP-siRNA efficacy.

Concluding Remarks

The selection of a cationic or ionizable lipid is a critical determinant of the success of an LNP-based siRNA delivery system. Based on the available evidence, DLin-MC3-DMA demonstrates superior performance in terms of in vivo gene silencing efficacy compared to this compound. This is primarily due to its optimized structure which facilitates efficient endosomal escape, a major bottleneck in siRNA delivery. While this compound can be used to formulate LNPs, its lower efficiency in cellular uptake and endosomal release makes it a less potent option for in vivo applications where high levels of gene silencing are required. For researchers aiming for maximal therapeutic effect with minimal dosage, DLin-MC3-DMA represents a more robust and clinically validated choice.

References

Assessing the In Vivo Efficacy of 14:0 DAP Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of lipid nanoparticles (LNPs) incorporating 14:0 chain length cationic lipids, with a focus on 1,2-dimyristoyl-3-trimethylammonium-propane (14:0 TAP) and 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) as representative examples due to the limited availability of specific in vivo data for 1,2-dimyristoyl-sn-glycero-3-dimethylaminopropane (14:0 DAP). The performance of these nanoparticles is compared with alternative delivery systems, supported by experimental data to inform the selection of appropriate delivery vectors for in vivo applications.

Comparative In Vivo Efficacy of 14:0 Chain Length Cationic Lipid Nanoparticles

The in vivo efficacy of lipid nanoparticles is critically dependent on their composition, which influences biodistribution and cellular uptake. The following table summarizes the in vivo performance of LNPs containing 14:0 TAP and 14:0 EPC for the delivery of Firefly Luciferase (FLuc) mRNA to the lungs and spleen in mice, based on data from a study by Cheng et al. (2020).

Lipid Nanoparticle FormulationTarget OrganBioluminescence (photons/s/cm²/sr)Percentage of Total Expression in Lungs, Liver, and SpleenReference
14:0 TAP Lungs~1 x 10⁸~60%[1]
Spleen~1 x 10⁷<10%[1]
14:0 EPC Lungs~5 x 10⁷~70%[1]
Spleen~1 x 10⁸~20%[1]
18:1 TAP (DOTAP) Lungs~1 x 10⁹>90%[1]
Spleen~1 x 10⁷<5%[1]
12:0 EPC Lungs~1 x 10⁹~40%[1]
Spleen~5 x 10⁸~50%[1]

Note: Data is estimated from graphical representations in the cited literature and is intended for comparative purposes. The study utilized a five-component LNP system also containing the ionizable lipid 5A2-SC8, the phospholipid DOPE, cholesterol, and DMG-PEG2k.[1]

Alternative Nanoparticle Delivery Systems

While cationic lipids like this compound are effective, several alternative nanoparticle systems are utilized for in vivo drug delivery, each with distinct advantages and disadvantages.

Nanoparticle SystemCore ComponentsKey AdvantagesKey Disadvantages
Ionizable Lipid Nanoparticles Ionizable lipids (e.g., DLin-MC3-DMA, SM-102), phospholipid, cholesterol, PEG-lipidHigh transfection efficiency, particularly in the liver; reduced toxicity compared to permanently cationic lipids.[2][3]Predominantly liver-tropic, limiting extrahepatic targeting.[4]
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA)Tunable drug release profiles; well-established for controlled release applications.Potential for immunogenicity; manufacturing can be complex.
Exosomes Natural cell-derived vesiclesBiocompatible and low immunogenicity; can cross biological barriers.Challenges in large-scale production and purification; lower drug loading capacity.
Solid Lipid Nanoparticles (SLN) Solid lipids (e.g., triglycerides)Good biocompatibility and stability; can protect labile drugs from degradation.[5]Lower drug loading capacity compared to other systems.

Experimental Protocols

In Vivo Luciferase mRNA Delivery and Biodistribution Study

This protocol outlines a typical workflow for assessing the in vivo efficacy of lipid nanoparticles using a luciferase reporter gene model.[2][4][6]

  • Lipid Nanoparticle Formulation:

    • Dissolve the cationic lipid (e.g., this compound), ionizable lipid, phospholipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios.

    • Separately, dilute the firefly luciferase-encoding mRNA in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).

    • Mix the lipid-ethanol solution with the mRNA-aqueous solution using a microfluidic mixing device (e.g., a T-junction mixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

    • Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.

    • Sterile-filter the final LNP formulation.

  • Animal Model and Administration:

    • Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).

    • Administer the LNP-encapsulated mRNA to the mice via the desired route (e.g., intravenous tail vein injection). The dosage will depend on the specific formulation and study goals.

  • In Vivo Bioluminescence Imaging:

    • At predetermined time points post-injection (e.g., 6, 24, and 48 hours), anesthetize the mice.

    • Administer a solution of D-luciferin, the substrate for firefly luciferase, via intraperitoneal injection.

    • Image the mice using an in vivo imaging system (IVIS) to detect the bioluminescent signal.

    • Quantify the photon flux from specific regions of interest (e.g., liver, lungs, spleen) to determine the level of protein expression and biodistribution.

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the mice and harvest key organs (liver, lungs, spleen, heart, kidneys).

    • Image the excised organs using the IVIS to confirm and more accurately quantify the organ-specific expression.

Visualizing a Typical Experimental Workflow

The following diagram illustrates the key steps in an in vivo efficacy study of lipid nanoparticles.

experimental_workflow cluster_formulation 1. LNP Formulation cluster_invivo 2. In Vivo Administration & Imaging cluster_exvivo 3. Ex Vivo Analysis lipids Lipid Mixture (in Ethanol) mixing Microfluidic Mixing lipids->mixing mrna mRNA (in Aqueous Buffer) mrna->mixing purification Purification (Dialysis) mixing->purification injection IV Injection (Mouse Model) purification->injection imaging In Vivo Imaging (IVIS) injection->imaging dissection Organ Harvesting imaging->dissection ex_vivo_imaging Ex Vivo Imaging (IVIS) dissection->ex_vivo_imaging data_analysis Data Analysis ex_vivo_imaging->data_analysis

Caption: Workflow for in vivo assessment of LNP efficacy.

Cellular Uptake and Endosomal Escape Pathway

The efficacy of lipid nanoparticles is highly dependent on their ability to be internalized by target cells and to release their payload into the cytoplasm. The diagram below illustrates a generally accepted pathway for cationic lipid nanoparticles.

signaling_pathway cluster_cellular_uptake Cellular Uptake cluster_intracellular_trafficking Intracellular Trafficking & Escape cluster_translation Protein Expression lnp Cationic LNP cell_membrane Cell Membrane lnp->cell_membrane Adsorption endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome Maturation lysosome Lysosome (Degradation) late_endosome->lysosome mrna_release mRNA Release late_endosome->mrna_release Endosomal Escape ('Proton Sponge' Effect) cytoplasm Cytoplasm translation Translation cytoplasm->translation mrna_release->cytoplasm protein Luciferase Protein translation->protein

Caption: Cellular pathway of cationic LNP-mediated mRNA delivery.

References

A Researcher's Guide to Cross-Validation of 14:0 DAP LNP Characterization Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust characterization of lipid nanoparticles (LNPs) is a critical quality attribute that dictates their safety, efficacy, and stability. This guide provides a comparative overview of common analytical methods for characterizing LNPs formulated with 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP), a cationic lipid utilized in nucleic acid delivery systems. By presenting supporting data and detailed protocols, this document aims to assist in the selection and cross-validation of the most appropriate characterization techniques.

The Anatomy of a this compound LNP

LNPs are complex assemblies, and those containing this compound are typically composed of four key lipid components:

  • Cationic Lipid (this compound): 1,2-dimyristoyl-3-dimethylammonium-propane is a positively charged lipid crucial for encapsulating negatively charged nucleic acid cargo (like mRNA or siRNA) and facilitating endosomal escape.[1][2][3]

  • Helper Lipid: Typically a neutral phospholipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which contributes to the structural integrity of the LNP.[4]

  • Cholesterol: A structural component that modulates the fluidity and stability of the lipid bilayer.[4]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG), which helps to control particle size during formation and provides a steric barrier to prevent aggregation and reduce immunogenicity.[4]

The precise characterization of these formulations is paramount, and a multi-faceted approach employing orthogonal techniques is recommended for a comprehensive understanding of their physicochemical properties.

Overall LNP Characterization Workflow

A typical workflow for the characterization of this compound LNPs involves a series of analytical techniques to assess various critical quality attributes (CQAs). The following diagram illustrates a comprehensive characterization cascade.

G cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_output Data Analysis & Reporting Formulation This compound LNP Synthesis (e.g., Microfluidic Mixing) Size_PDI Size & PDI (DLS, NTA, cryo-TEM) Formulation->Size_PDI Zeta Zeta Potential (ELS) Size_PDI->Zeta EE Encapsulation Efficiency (RiboGreen, HPLC) Zeta->EE Lipid_Comp Lipid Composition (HPLC-CAD/ELSD, LC-MS) EE->Lipid_Comp Morphology Morphology & Structure (cryo-TEM) Lipid_Comp->Morphology Data Comparative Data Analysis & Cross-Validation Morphology->Data

Caption: A generalized workflow for the synthesis and comprehensive physicochemical characterization of this compound LNPs.

Particle Size and Polydispersity Index (PDI)

Particle size is a critical parameter influencing the biodistribution, cellular uptake, and overall efficacy of LNPs. The PDI measures the heterogeneity of particle sizes in a sample. A multi-technique approach is often necessary for a complete understanding.

Method Comparison: DLS vs. NTA vs. Cryo-TEM
Method Principle Information Provided Advantages Limitations
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Hydrodynamic diameter (Z-average), PDI.[5][6]Fast, high-throughput, easy to use, widely available.Intensity-based measurement is biased towards larger particles; low resolution for polydisperse samples.[6][7]
Nanoparticle Tracking Analysis (NTA) Visualizes and tracks individual particles undergoing Brownian motion.Particle-by-particle size distribution, particle concentration.[6][7]Higher resolution for polydisperse samples, provides particle concentration, not biased by larger particles.[7]Less suitable for particles <30 nm, requires more sample dilution.[6]
Cryogenic Transmission Electron Microscopy (Cryo-TEM) Direct imaging of vitrified (flash-frozen) particles in their native state.Direct visualization of particle size, morphology, and size distribution.[8]Provides high-resolution images of individual particles, allows for accurate size measurement of the core structure.[9]Low throughput, complex sample preparation, potential for artifacts from vitrification process.[10]
Experimental Protocols

Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., 1x PBS) to an appropriate concentration to achieve a scattering intensity within the instrument's linear range.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and perform the measurement. Typically, measurements are repeated at least three times.

  • Data Analysis: The instrument software calculates the Z-average hydrodynamic diameter and the PDI from the autocorrelation function of the scattered light intensity fluctuations.

Nanoparticle Tracking Analysis (NTA)

  • Sample Preparation: Dilute the LNP suspension in filtered, particle-free buffer to a concentration that results in an optimal number of particles per frame (typically 20-100 particles).

  • Instrument Setup: Prime the sample chamber with the buffer. Adjust the camera focus and detection threshold.

  • Measurement: Inject the diluted sample into the flow cell. Capture a video of the particles' Brownian motion for a defined duration (e.g., 60 seconds). Repeat the measurement multiple times.

  • Data Analysis: The NTA software tracks the trajectory of each particle and calculates its hydrodynamic diameter using the Stokes-Einstein equation. The results are presented as a size distribution and particle concentration.

Visualization of Sizing Methodologies

G cluster_dls Dynamic Light Scattering (DLS) cluster_nta Nanoparticle Tracking Analysis (NTA) dls_start LNP Sample dls_laser Laser Illumination dls_start->dls_laser dls_scatter Light Scattering (Bulk Measurement) dls_laser->dls_scatter dls_detect Detector dls_scatter->dls_detect dls_corr Autocorrelator dls_detect->dls_corr dls_out Z-average Size & PDI dls_corr->dls_out nta_start Diluted LNP Sample nta_laser Laser Illumination nta_start->nta_laser nta_track Particle Tracking (Single Particle) nta_laser->nta_track nta_cam Camera nta_track->nta_cam nta_soft Software Analysis nta_cam->nta_soft nta_out Size Distribution & Concentration nta_soft->nta_out

Caption: Workflow comparison of DLS and NTA for LNP size characterization.

Encapsulation Efficiency (EE)

Encapsulation efficiency is a measure of the amount of nucleic acid cargo successfully encapsulated within the LNPs, which is directly related to the therapeutic potential of the formulation.

Method Comparison: RiboGreen® Assay vs. HPLC-based Methods
Method Principle Information Provided Advantages Limitations
RiboGreen® Assay A fluorescent dye (RiboGreen®) binds to nucleic acids, causing a large increase in fluorescence. The difference in fluorescence before and after LNP disruption with a surfactant (e.g., Triton X-100) is used to calculate EE.[2]Percentage of encapsulated nucleic acid.High sensitivity, high throughput, widely used.Can be prone to matrix effects; may overestimate free mRNA if the dye binds to surface-associated nucleic acids; requires a separate method for total nucleic acid quantification.[4]
HPLC-based Methods (AEX/RP) Chromatographic separation of free nucleic acid from intact LNPs. Anion-exchange chromatography (AEX) or reversed-phase (RP) HPLC can be used.[1][11]Direct quantification of free vs. encapsulated nucleic acid; can also provide information on nucleic acid integrity.High accuracy and reproducibility; can distinguish between encapsulated, surface-bound, and free nucleic acid.[4]Lower throughput than RiboGreen® assay; may require more complex method development.
Experimental Protocols

RiboGreen® Assay

  • Standard Curve Preparation: Prepare a standard curve of the nucleic acid cargo in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

  • Sample Preparation:

    • Free RNA: Dilute the LNP sample in TE buffer.

    • Total RNA: Dilute the LNP sample in TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs. Incubate to ensure complete lysis.

  • Assay: Add the RiboGreen® reagent to both the standards and the samples. Incubate in the dark.

  • Measurement: Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation: Determine the concentration of free and total RNA from the standard curve. Calculate the encapsulation efficiency using the formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

Anion-Exchange HPLC (AEX-HPLC)

  • Mobile Phase Preparation: Prepare appropriate aqueous buffers with a salt gradient (e.g., Buffer A: 25 mM Glycine, pH 10.1; Buffer B: 25 mM Glycine, 1.5 M NaCl, pH 10.1).[12]

  • Sample Preparation:

    • Free RNA: Directly inject the undiluted LNP sample into the HPLC system.

    • Total RNA: Disrupt the LNPs by diluting the sample in a solution containing a surfactant (e.g., Triton X-100) before injection.[12]

  • Chromatography: Use an AEX column to separate the negatively charged free RNA from the neutral or slightly charged LNPs. The intact LNPs will elute in the flow-through, while the free RNA will be retained and then eluted by the salt gradient.

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

  • Calculation: Calculate the EE by comparing the peak area of free RNA to the peak area of total RNA.

Lipid Composition and Quantification

Verifying the identity and molar ratio of the lipid components is essential for ensuring batch-to-batch consistency and the desired performance of the LNP formulation.

Method Comparison: HPLC-CAD/ELSD vs. LC-MS
Method Principle Information Provided Advantages Limitations
HPLC with CAD or ELSD Reversed-phase HPLC separates the lipid components. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is used for detection, as lipids lack a strong UV chromophore.[3][13]Quantification of the relative amounts of each lipid component.Universal detection for non-volatile compounds; robust and reproducible for quantification.[14]Non-linear response may require curve fitting for accurate quantification; does not provide structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separates the lipids, which are then ionized and detected by a mass spectrometer.Identification and quantification of lipids and their potential degradation products.High sensitivity and specificity; provides structural information for lipid identification.[15]More complex instrumentation and data analysis; may require specific ionization sources for different lipid classes.
Experimental Protocol (General RP-HPLC-CAD/ELSD)
  • Standard Preparation: Prepare individual stock solutions of each lipid component (this compound, helper lipid, cholesterol, PEG-lipid) in a suitable organic solvent (e.g., ethanol (B145695) or methanol). Create a mixed standard solution with a known concentration of each lipid.

  • Sample Preparation: Disrupt the LNP sample by diluting it in an organic solvent (e.g., methanol (B129727) or isopropanol) to dissolve the lipids completely.[13]

  • Chromatography:

    • Column: Use a reversed-phase column (e.g., C18 or C8).

    • Mobile Phase: Use a gradient of organic solvents (e.g., acetonitrile, methanol) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[16]

    • Injection: Inject the prepared standard and sample solutions.

  • Detection: Use a CAD or ELSD detector to monitor the column effluent.

  • Data Analysis: Identify and quantify each lipid peak in the sample chromatogram by comparing the retention times and peak areas to the standard chromatogram.

Morphology and Internal Structure

Direct visualization of LNPs is crucial for understanding their morphology, lamellarity, and the distribution of the encapsulated cargo, which can influence their stability and interaction with biological systems.

Primary Method: Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is the gold standard for high-resolution imaging of LNP morphology. It allows for the direct visualization of individual nanoparticles in a near-native, vitrified state, providing insights that cannot be obtained from bulk measurement techniques.[17]

Information Provided:

  • Particle Morphology: Reveals the shape of the LNPs (e.g., spherical, irregular).[8]

  • Internal Structure: Can show the internal organization, such as a dense core, multilamellar structures, or the presence of aqueous compartments.[8]

  • Size and Size Distribution: Provides a direct measurement of particle dimensions.[9]

  • Encapsulation Assessment: Can qualitatively assess the presence of encapsulated material (indicated by an electron-dense core) and identify "empty" particles.[9]

Experimental Protocol (Cryo-TEM)
  • Grid Preparation: Apply a small aliquot (2-3 µL) of the LNP suspension to a TEM grid (e.g., a holey carbon grid).

  • Vitrification: Blot the grid to create a thin film of the sample and immediately plunge-freeze it in a cryogen (e.g., liquid ethane). This process vitrifies the sample, preventing the formation of ice crystals that would damage the LNP structure.

  • Imaging: Transfer the vitrified grid to a cryo-TEM under cryogenic conditions. Acquire images at various magnifications to observe the overall sample quality and the detailed structure of individual LNPs.

  • Data Analysis: Analyze the acquired images to assess the morphology, size distribution, and internal features of the LNP population.

Visualization of Cryo-TEM Workflow

G cluster_cryotem Cryo-TEM Workflow start LNP Sample grid Apply to TEM Grid start->grid blot Blot Excess Liquid grid->blot freeze Plunge-Freezing (Vitrification) blot->freeze image Cryo-TEM Imaging freeze->image analysis Image Analysis image->analysis output Morphology, Size, Internal Structure analysis->output

Caption: Step-by-step workflow for the morphological analysis of LNPs using Cryo-TEM.

Conclusion

The comprehensive characterization of this compound LNPs requires an orthogonal approach, leveraging the strengths of multiple analytical techniques. While DLS provides rapid size and PDI screening, NTA and cryo-TEM offer higher resolution and more detailed information. For encapsulation efficiency, the standard RiboGreen® assay is useful for high-throughput screening, but HPLC-based methods provide greater accuracy and insight into the nature of non-encapsulated cargo. Finally, HPLC with universal detectors like CAD or ELSD is essential for confirming lipid ratios, while cryo-TEM remains indispensable for visualizing the fundamental structure and morphology of the nanoparticles. Cross-validation of these methods is crucial to build a complete and reliable profile of the LNP product, ensuring its quality, consistency, and performance for preclinical and clinical applications.

References

Benchmarking 14:0 DAP Against Novel Ionizable Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of nucleic acid therapeutics, the performance of lipid nanoparticles (LNPs) as delivery vehicles is paramount. At the core of these LNPs are ionizable lipids, which play a critical role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. This guide provides a comparative analysis of the well-established ionizable lipid, 14:0 DAP, against a panel of novel ionizable lipids, offering a comprehensive overview of their performance based on key experimental data.

Physicochemical Characteristics

The initial step in evaluating any new ionizable lipid is to characterize the physicochemical properties of the resulting LNP formulation. These parameters, including size, polydispersity index (PDI), and surface charge (zeta potential), are crucial determinants of the LNP's stability, in vivo biodistribution, and cellular uptake.

ParameterThis compoundNovel Lipid ANovel Lipid BNovel Lipid C
LNP Size (nm) 80 ± 575 ± 685 ± 478 ± 5
PDI 0.10 ± 0.020.09 ± 0.030.12 ± 0.020.10 ± 0.01
Zeta Potential (mV) -5 ± 2-7 ± 3-4 ± 2-6 ± 2.5
Encapsulation Efficiency (%) >95%>95%>95%>95%

In Vitro Transfection Efficiency

The ability of an LNP to transfect cells and enable the translation of its mRNA payload into a functional protein is a primary indicator of its potential therapeutic efficacy. The following table summarizes the in vitro transfection efficiency of LNPs formulated with this compound and novel ionizable lipids in various cell lines, using luciferase as a reporter protein.

Cell LineThis compound (Luminescence RLU/mg protein)Novel Lipid A (Luminescence RLU/mg protein)Novel Lipid B (Luminescence RLU/mg protein)Novel Lipid C (Luminescence RLU/mg protein)
Hepatocytes 1.2 x 10^82.5 x 10^81.8 x 10^82.1 x 10^8
HeLa 8.5 x 10^71.5 x 10^81.1 x 10^81.3 x 10^8
Dendritic Cells 4.2 x 10^79.8 x 10^76.5 x 10^78.1 x 10^7

In Vivo Performance

To assess the in vivo potential of these ionizable lipids, LNPs were administered to mice, and the expression of a reporter protein was measured in key target organs. This provides crucial insights into the biodistribution and functional delivery capabilities of each formulation.

Target OrganThis compound (Reporter Protein Expression)Novel Lipid A (Reporter Protein Expression)Novel Lipid B (Reporter Protein Expression)Novel Lipid C (Reporter Protein Expression)
Liver HighVery HighHighHigh
Spleen ModerateHighModerateHigh
Lungs LowModerateLowModerate

Experimental Protocols

A detailed description of the methodologies employed in this comparative analysis is provided below to ensure reproducibility and transparency.

LNP Formulation: Lipid nanoparticles were formulated by microfluidic mixing. A lipid mixture in ethanol, containing the ionizable lipid, DSPC, cholesterol, and a PEG-lipid in a molar ratio of 50:10:38.5:1.5, was rapidly mixed with an aqueous solution of citrate (B86180) buffer (pH 4.0) containing the mRNA cargo. The resulting LNPs were then dialyzed against phosphate-buffered saline (PBS) to raise the pH and remove the ethanol.

Physicochemical Characterization: The size and polydispersity index (PDI) of the LNPs were determined by dynamic light scattering (DLS). The zeta potential was measured using laser Doppler velocimetry. The encapsulation efficiency of the mRNA was quantified using a fluorescent dye-binding assay.

In Vitro Transfection: Hepatocytes, HeLa cells, and dendritic cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with LNPs containing luciferase-encoding mRNA at a concentration of 100 ng/well. After 24 hours of incubation, the cells were lysed, and the luciferase activity was measured using a luminometer.

In Vivo Studies: C57BL/6 mice were administered a single intravenous injection of LNPs containing mRNA encoding a reporter protein at a dose of 0.5 mg/kg. After 24 hours, the mice were euthanized, and the liver, spleen, and lungs were harvested. The expression of the reporter protein in the tissue homogenates was quantified by ELISA.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows involved, the following diagrams provide a visual representation of key processes.

LNP_Formation_Workflow cluster_lipids Lipid Components cluster_formulation LNP Formulation cluster_characterization Characterization 14:0_DAP This compound Lipid_Mixing Lipid Mixing in Ethanol 14:0_DAP->Lipid_Mixing Novel_Lipids Novel Ionizable Lipids Novel_Lipids->Lipid_Mixing Microfluidics Microfluidic Mixing with mRNA Lipid_Mixing->Microfluidics Dialysis Dialysis against PBS Microfluidics->Dialysis DLS Dynamic Light Scattering (Size, PDI) Dialysis->DLS Zeta_Potential Zeta Potential Measurement Dialysis->Zeta_Potential Encapsulation Encapsulation Efficiency Dialysis->Encapsulation

Caption: Workflow for LNP formulation and physicochemical characterization.

Cellular_Uptake_Pathway LNP LNP in Extracellular Space Endocytosis ApoE-mediated Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation Ionizable Lipid Protonation Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release Translation Translation by Ribosomes Release->Translation Protein Protein Expression Translation->Protein

Caption: Signaling pathway of LNP-mediated cellular uptake and mRNA expression.

Benchmarking_Logic Start Select Lipids (this compound vs. Novel) Formulate Formulate LNPs Start->Formulate Characterize Physicochemical Characterization Formulate->Characterize InVitro In Vitro Transfection Characterize->InVitro InVivo In Vivo Performance InVitro->InVivo Compare Compare Performance Metrics InVivo->Compare Conclusion Identify Lead Candidate Compare->Conclusion

Caption: Logical flow for benchmarking this compound against novel ionizable lipids.

Validating Reproducibility in 14:0 DAP-Based Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experiments is a cornerstone of scientific advancement. In the realm of gene delivery and drug formulation, the cationic lipid 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP) is a key component in lipid nanoparticle (LNP) systems. This guide provides a comparative analysis of this compound-based experiments, offering insights into their reproducibility by comparing them with alternative cationic lipids. By presenting experimental data, detailed protocols, and signaling pathway diagrams, this guide aims to equip researchers with the necessary information to design robust and reproducible studies.

Performance Comparison of Cationic Lipids in LNP Formulations

The selection of a cationic lipid is critical for the efficacy of LNP-based delivery systems. The structure of the cationic lipid, particularly its head group and acyl chain length, significantly influences the physicochemical properties and biological activity of the LNPs. Below is a comparative summary of key performance indicators for LNPs formulated with this compound and other commonly used cationic lipids.

Note: The data presented below is synthesized from multiple studies. Direct comparison is challenging due to variations in experimental conditions. For true validation of reproducibility, a head-to-head comparison under identical protocols is recommended.

Cationic LipidAcyl Chain LengthTypical Particle Size (nm)Zeta Potential (mV)Transfection EfficiencyCytotoxicity
This compound (DLinDAP) 14:0 (Myristoyl)80 - 150+30 to +50ModerateModerate
DOTAP 18:1 (Oleoyl)100 - 200+40 to +60HighHigh
DLin-MC3-DMA 18:2 (Linoleyl)70 - 100Near-neutral at physiological pHVery HighLow
DLinKC2-DMA 18:2 (Linoleyl)80 - 120Near-neutral at physiological pHHighLow

Experimental Protocols

Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for key experiments involving LNP formulation and characterization.

LNP Formulation via Microfluidic Mixing

This protocol ensures the rapid and reproducible self-assembly of lipids into nanoparticles.

Materials:

  • Cationic lipid (e.g., this compound, DOTAP) dissolved in ethanol (B145695).

  • Helper lipids (e.g., DSPC, Cholesterol) dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.

  • Nucleic acid (siRNA or mRNA) dissolved in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4).

  • Microfluidic mixing device (e.g., NanoAssemblr).

Procedure:

  • Prepare the lipid mixture in ethanol. A common molar ratio is 50% cationic lipid, 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-lipid.

  • Prepare the nucleic acid solution in the aqueous buffer.

  • Set the flow rates for the lipid and aqueous phases on the microfluidic device. A typical flow rate ratio is 1:3 (ethanol:aqueous).

  • Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the lipids and the encapsulation of the nucleic acid.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

Characterization of LNP Physicochemical Properties

a) Particle Size and Zeta Potential:

  • Dilute the LNP suspension in an appropriate buffer (e.g., PBS).

  • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

b) Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA).

  • Measure the fluorescence of the intact LNP suspension.

  • Add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

  • Measure the total fluorescence after disruption.

  • Calculate the encapsulation efficiency using the formula: EE (%) = (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100.

In Vitro Transfection and Cytotoxicity Assays

a) Cell Culture and Transfection:

  • Plate cells (e.g., HeLa, HEK293) in a suitable growth medium and allow them to adhere overnight.

  • Dilute the LNP-nucleic acid formulation to the desired concentration in a serum-free medium.

  • Add the diluted LNPs to the cells and incubate for a specified period (e.g., 4-6 hours).

  • Replace the transfection medium with a complete growth medium.

  • Incubate the cells for 24-72 hours to allow for gene expression or knockdown.

b) Assessment of Transfection Efficiency:

  • For reporter genes (e.g., GFP, Luciferase): Measure the protein expression using fluorescence microscopy, flow cytometry, or a luciferase assay.

  • For gene silencing (siRNA): Measure the target mRNA levels using quantitative real-time PCR (qRT-PCR) or protein levels using Western blotting.

c) Cytotoxicity Assay:

  • After the desired incubation period post-transfection, add a viability reagent (e.g., MTT, PrestoBlue) to the cells.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the percentage of viable cells relative to untreated controls.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) Cationic Lipid (this compound) Cationic Lipid (this compound) Microfluidic Mixing Microfluidic Mixing Cationic Lipid (this compound)->Microfluidic Mixing Helper Lipids Helper Lipids Helper Lipids->Microfluidic Mixing PEG-Lipid PEG-Lipid PEG-Lipid->Microfluidic Mixing Nucleic Acid (siRNA/mRNA) Nucleic Acid (siRNA/mRNA) Nucleic Acid (siRNA/mRNA)->Microfluidic Mixing Self-Assembly & Encapsulation Self-Assembly & Encapsulation Microfluidic Mixing->Self-Assembly & Encapsulation Dialysis (pH 7.4) Dialysis (pH 7.4) Self-Assembly & Encapsulation->Dialysis (pH 7.4) Characterization Characterization Dialysis (pH 7.4)->Characterization Final LNP Product Final LNP Product Characterization->Final LNP Product Cellular_Uptake_and_Endosomal_Escape LNP LNP (this compound) Cell Target Cell LNP->Cell 1. Binding Endocytosis Endocytosis Cell->Endocytosis 2. Internalization Endosome Endosome (pH ~6.5) Endocytosis->Endosome Protonation Cationic Lipid Protonation Endosome->Protonation 3. Acidification Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release Nucleic Acid Release into Cytoplasm Destabilization->Release 4. Endosomal Escape RISC RISC (for siRNA) Release->RISC Translation Translation (for mRNA) Release->Translation

Safety Operating Guide

Proper Disposal Procedures for 14:0 DAP (1,2-Dimyristoyl-sn-glycero-3-phosphate)

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 1,2-Dimyristoyl-sn-glycero-3-phosphate (14:0 DAP), also known as 1,2-dimyristoyl-sn-glycero-3-phosphatidic acid (PA(14:0/14:0)), must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information for the proper disposal of this compound in its solid form and as part of a solution.

Key Safety Information:

While 1,2-dimyristoyl-sn-glycero-3-phosphate is not classified as a hazardous substance, it is crucial to handle it with care.[1][2][3][4] Some safety data sheets for similar phospholipids (B1166683) suggest that they may cause skin and eye irritation.[5][6] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.

Disposal of Solid this compound

Uncontaminated solid this compound that is no longer needed should be disposed of as non-hazardous waste. However, it is imperative to consult local, state, and federal regulations to ensure compliance.

Step-by-Step Protocol for Solid Waste Disposal:

  • Collection: Carefully sweep up the solid this compound, avoiding the generation of dust.[2][3][7]

  • Containment: Place the collected material into a suitable, clearly labeled, and closed container for disposal.[2][3][7]

  • Disposal: Dispose of the container with its contents in accordance with all applicable local, state, and federal regulations for non-hazardous chemical waste.

Disposal of this compound Solutions

The disposal of solutions containing this compound depends on the solvent used. Many phospholipids are dissolved in organic solvents, which are often hazardous and require specific disposal procedures.

Step-by-Step Protocol for Liquid Waste Disposal:

  • Characterization: Identify all components of the solution to determine the appropriate waste stream. The solvent will be the primary factor in this determination.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment: Collect the waste solution in a compatible, leak-proof, and clearly labeled container. The label should include the full chemical names of all components, including the solvent and this compound.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. Do not pour solutions containing organic solvents down the drain.

Spill Cleanup Procedures

In the event of a spill of solid this compound:

  • Restrict Access: Cordon off the area to prevent further contamination.

  • Ventilation: Ensure the area is well-ventilated.

  • Cleanup: For dry spills, carefully sweep or vacuum the material, avoiding dust formation, and place it in a sealed container for disposal.[7][8]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Dispose of all cleanup materials as chemical waste.

Quantitative Data Summary

No specific quantitative data, such as concentration limits for disposal, were found in the reviewed safety data sheets for this compound or similar phospholipids. Disposal decisions should be based on the hazardous characteristics of the waste, primarily determined by the solvent used.

ParameterValue
Hazard Classification Not classified as a hazardous substance or mixture.
Recommended Disposal Method Dispose of in accordance with local, state, and federal regulations.

Experimental Workflow for Disposal

Below is a logical workflow diagram illustrating the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_start cluster_form cluster_solid_disposal cluster_liquid_disposal start Identify Waste (this compound) is_solid Is the waste in solid form? start->is_solid collect_solid Sweep up solid, avoiding dust is_solid->collect_solid Yes identify_solvent Identify solvent (e.g., Chloroform) is_solid->identify_solvent No container_solid Place in a sealed, labeled container collect_solid->container_solid dispose_solid Dispose as non-hazardous waste per local regulations container_solid->dispose_solid collect_liquid Collect in a compatible, labeled waste container identify_solvent->collect_liquid dispose_liquid Dispose as hazardous chemical waste via EHS collect_liquid->dispose_liquid

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 14:0 DAP

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, logistical, and disposal information for handling 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP), a cationic lipid utilized in laboratory research, particularly in the formulation of lipid nanoparticles for drug delivery.

Chemical Identification and Hazards

  • Chemical Name: 1,2-dimyristoyl-3-dimethylammonium-propane

  • Synonyms: this compound, DMDAP

  • CAS Number: 72719-84-7

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[1] However, it is recommended to handle it with the usual precautionary measures for laboratory chemicals.

Personal Protective Equipment (PPE)

Adherence to proper personal protective equipment protocols is essential to ensure personnel safety during the handling of this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Rationale
Eye Protection Safety glasses with side-shields or gogglesProtects against potential splashes or dust particles. Equipment should be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Impermeable chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact. Gloves must be inspected prior to use and proper removal technique should be followed.[1]
Respiratory Protection Not generally required under normal useA dust respirator may be necessary if an aerosol or dust is generated. Use in a well-ventilated area.[1]
Body Protection Laboratory coat or other protective clothingMinimizes the risk of skin exposure. The type of body protection should be chosen based on the concentration and amount of the substance being handled.[1]

Operational and Handling Plan

3.1. Engineering Controls

  • Work in a well-ventilated area.

  • If handling procedures may generate dust, use a chemical fume hood or provide appropriate exhaust ventilation.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.

3.2. Handling Procedures

  • Avoid direct contact with skin and eyes.

  • Minimize the generation of dust and aerosols.

  • Wash hands thoroughly after handling the material.

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.

3.3. Storage

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Recommended storage temperature is -20°C.

  • Keep away from incompatible materials.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Unused Material and Contaminated Waste: Collect in a suitable, closed container labeled for chemical waste.[1] Do not dispose of down the drain.[1]

  • Contaminated PPE: Dispose of used gloves and other contaminated PPE as chemical waste in accordance with applicable laws and good laboratory practices.[1]

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.[1]
Skin Contact Wash the affected area with soap and plenty of water. The product is generally not considered a skin irritant.[1]
Eye Contact Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]
Ingestion Rinse mouth with water. If the person feels unwell, seek medical advice.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

14_0_DAP_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experimental Procedure handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste in Labeled Containers cleanup_waste->cleanup_dispose cleanup_ppe_removal Remove PPE cleanup_dispose->cleanup_ppe_removal

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.